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  • Product: 3-methoxy-N-methyl-5-(trifluoromethyl)aniline
  • CAS: 1260854-98-5

Core Science & Biosynthesis

Foundational

3-methoxy-N-methyl-5-(trifluoromethyl)aniline chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline Executive Summary: This document provides a comprehensive technical overview of 3-methoxy-N-methyl-5-(trifluoromethy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline

Executive Summary: This document provides a comprehensive technical overview of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline, a substituted aniline of significant interest in synthetic and medicinal chemistry. The unique combination of a methoxy group, an N-methylated amine, and a trifluoromethyl group on a single aromatic scaffold imparts a complex electronic profile and versatile reactivity. This guide delves into its physicochemical properties, predictive spectroscopic characteristics, a representative synthetic approach, and a detailed analysis of its chemical reactivity. Furthermore, it explores its potential applications as a building block in the development of novel pharmaceuticals and advanced materials, alongside essential safety and handling protocols. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Nomenclature and Molecular Structure

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is a trifluoromethyl-substituted N-methylated anisidine derivative. Its structure is defined by an aniline core with three key substituents: a methoxy (-OCH₃) group at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and a methyl group on the amine nitrogen.

Table 1: Chemical Identifiers and Nomenclature

Identifier Value
IUPAC Name 3-methoxy-N-methyl-5-(trifluoromethyl)aniline
CAS Number 349-55-3[1][2][3][4][5][6]
Molecular Formula C₈H₈F₃NO[2][5][7][8]
Molecular Weight 191.15 g/mol [1][2][5][7][8]
Synonyms 3-Amino-5-methoxybenzotrifluoride, 1-Amino-3-methoxy-5-(trifluoromethyl)benzene[2][3][6]
InChI Key VTFGJEYZCUWSAM-UHFFFAOYSA-N[1][4][6]

| SMILES | COc1cc(N)cc(c1)C(F)(F)F[1][4][9] |

Caption: Molecular structure of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Physicochemical Properties

The compound is a solid at room temperature, appearing as an off-white to pale brown crystalline powder.[2][7] The trifluoromethyl group significantly increases its lipophilicity, a property often exploited in medicinal chemistry to enhance membrane permeability.[10]

Table 2: Physical and Chemical Properties

Property Value Source(s)
Appearance Off-white to pale brown solid/powder/crystal [2][3][7]
Melting Point 50 - 54 °C [1][2][4][7][8]
Boiling Point 242.0 ± 40.0 °C (Predicted) [4]
Flash Point 113 °C (closed cup) [1][6][7]
Molecular Formula C₈H₈F₃NO [2][5][7][8]
Molecular Weight 191.15 [1][2][5][7][8]
Chemical Stability Stable under normal temperatures and pressures [7]
Incompatible Materials Strong oxidants, acids [7]

| Hazardous Decomposition | Carbon oxides, nitrogen oxides, hydrogen fluoride |[7] |

Spectroscopic Characterization (Predictive Analysis)

  • ¹H NMR: The spectrum is expected to show distinct signals for the three types of protons. The aromatic protons will appear as complex multiplets in the aromatic region, influenced by their positions relative to the three different substituents. The methoxy (-OCH₃) protons will present as a sharp singlet, typically around 3.8 ppm. The N-methyl (-NHCH₃ ) protons will also be a singlet (or a doublet if coupled to the N-H proton), shifted downfield relative to an aliphatic amine due to the aromatic ring's influence. The amine proton (-NH CH₃) will appear as a broad singlet.

  • ¹³C NMR: The spectrum will display eight unique carbon signals. The carbon of the trifluoromethyl group (-C F₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have shifts determined by the electronic effects of the substituents. The methoxy and N-methyl carbons will appear in the aliphatic region of the spectrum.

  • ¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent. This is a highly characteristic signal for trifluoromethyl-containing compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A medium, sharp peak around 3400 cm⁻¹ for the N-H stretch of the secondary amine is expected. C-H stretching bands for the aromatic ring will be seen just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl groups will be just below 3000 cm⁻¹. Strong C-F stretching bands, characteristic of the trifluoromethyl group, will be prominent in the 1100-1350 cm⁻¹ region. C-O stretching for the methoxy group will also be present, typically around 1030-1250 cm⁻¹.

Synthesis and Purification

A logical and common synthetic route to 3-methoxy-N-methyl-5-(trifluoromethyl)aniline is the direct N-methylation of its primary aniline precursor, 3-methoxy-5-(trifluoromethyl)aniline. This transformation is a cornerstone of synthetic chemistry, often employed to modulate the pharmacological properties of a lead compound.

Synthesis_Workflow Precursor 3-methoxy-5-(trifluoromethyl)aniline Reaction N-Methylation Reaction (Controlled Temperature) Precursor->Reaction Reagents Methylating Agent (e.g., DMC, MeI) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Reagents->Reaction Purification Workup & Purification (e.g., Extraction, Chromatography) Reaction->Purification Product 3-methoxy-N-methyl-5-(trifluoromethyl)aniline Purification->Product

Caption: Proposed synthetic workflow for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Representative Experimental Protocol: N-methylation

This protocol is a representative methodology based on standard practices for the N-methylation of anilines, particularly those bearing electron-withdrawing groups.

1. Reagent Preparation:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq).

  • Add a suitable anhydrous solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 2-3 eq) or, for a less reactive substrate, a stronger base like sodium hydride (NaH, 1.1 eq) under strict anhydrous conditions. The choice of base is critical; anilines with strong electron-withdrawing groups are generally less reactive and may require stronger bases or harsher conditions to deprotonate the amine effectively.[11]

2. Reaction Execution:

  • Cool the mixture in an ice bath (0 °C), especially if using a strong base like NaH.

  • Slowly add the methylating agent, such as dimethyl sulfate or methyl iodide (1.0-1.2 eq), dropwise via a syringe. Using a slight excess can drive the reaction to completion, but significantly increases the risk of over-methylation to the tertiary amine.

  • Causality Note: Over-methylation is a common challenge.[11] To favor mono-methylation, one can use milder methylating agents like dimethyl carbonate (DMC) or maintain strict stoichiometry and shorter reaction times.[11]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat (e.g., 50-60 °C) to drive the reaction to completion.

3. Monitoring and Workup:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and cautiously quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

4. Purification:

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Chemical Reactivity and Electronic Profile

The chemical reactivity of the aromatic ring is dictated by the interplay of the electronic effects of its three substituents.

  • -N(CH₃)H (N-methylamino group): This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic pi-system through resonance (+R effect). It is an ortho, para-director. The methyl group adds some steric bulk compared to a primary amine.[12]

  • -OCH₃ (Methoxy group): This is also an activating group, donating electron density via resonance (+R effect), while being weakly deactivating through induction (-I effect) due to oxygen's electronegativity. Overall, it is a net activator and an ortho, para-director.

  • -CF₃ (Trifluoromethyl group): This is a powerful deactivating group. The high electronegativity of the fluorine atoms creates a strong inductive electron withdrawal (-I effect), pulling electron density out of the ring.[13][14][15] It is a meta-director for electrophilic aromatic substitution.[14][16]

Caption: Competing electronic effects on the aromatic ring.

Reactivity in Key Reactions
  • Electrophilic Aromatic Substitution (EAS): The substitution pattern is complex. The N-methylamino and methoxy groups strongly direct incoming electrophiles to the positions ortho and para to them (C2, C4, and C6). However, the trifluoromethyl group strongly deactivates the entire ring and directs meta to itself (also C2 and C4). The C2 and C6 positions are activated by the powerful -NH(CH₃) group, making them the most likely sites for electrophilic attack. The C4 position is activated by both the -NH(CH₃) and -OCH₃ groups but is also subject to the meta-directing deactivation from the -CF₃ group. The overall outcome of an EAS reaction would depend heavily on the specific electrophile and reaction conditions.

  • Reactions at the Amine: As a secondary amine, the nitrogen is nucleophilic and can undergo further reactions such as acylation, sulfonation, and potentially a second alkylation to form a tertiary amine. However, its nucleophilicity is somewhat diminished by the strong electron-withdrawing effect of the trifluoromethyl group on the ring. Compared to N-methylaniline, this compound is expected to be less reactive as a nucleophile in SₙAr reactions due to electronic deactivation and steric hindrance.[17]

Applications in Research and Development

While specific applications of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline are less documented than its primary amine precursor, its structural motifs suggest significant potential in several R&D areas.

  • Pharmaceutical Development: The precursor, 3-methoxy-5-(trifluoromethyl)aniline, has been utilized in the synthesis of potent inhibitors of spleen tyrosine kinase (Syk), a target for inflammatory diseases.[1][4] N-methylation is a common tactic in medicinal chemistry to fine-tune properties such as solubility, metabolic stability, and receptor binding affinity. Therefore, this compound is a highly valuable intermediate for creating analogues in kinase inhibitor programs and other drug discovery efforts, particularly for central nervous system disorders and anti-inflammatory agents.[8] The trifluoromethyl group often enhances metabolic stability and binding affinity.[10]

  • Agrochemicals: Many herbicides and fungicides are aniline derivatives. The combination of a methoxy group and a lipophilic trifluoromethyl group can be used to modulate the biological activity and soil mobility of potential agrochemicals.[2][8]

  • Materials Science: Fluorinated anilines are building blocks for advanced polymers and coatings.[8][18] This compound could be used to synthesize specialty polymers with tailored properties such as thermal stability, chemical resistance, and low surface energy.

Safety, Handling, and Storage

GHS Hazard Classification: This compound is considered hazardous.

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning[1][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][19]

    • H312: Harmful in contact with skin.[3][19]

    • H332: Harmful if inhaled.[3][7][19]

    • H315: Causes skin irritation.[1][19]

    • H319: Causes serious eye irritation.[1][7][19]

    • H335: May cause respiratory irritation.[1][7][19]

Recommended Procedures
  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[7][19]

    • Avoid breathing dust, fumes, or vapors.[3][7]

    • Avoid contact with skin, eyes, and clothing.[7][19]

    • Wash hands thoroughly after handling.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][19]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[7][19]

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask for solids).[1][20]

  • Storage:

    • Store in a tightly closed container.[7][19]

    • Keep in a cool, dry, and well-ventilated place.[2][4][7]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][7]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical aid.[7]

  • If Swallowed: Do NOT induce vomiting. Wash out mouth with water and call a poison center or doctor if you feel unwell.[1][7]

References

  • A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Arom
  • 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE | Georganics. (2011, February 19). (URL: )
  • 3-Methoxy-5-(trifluoromethyl)aniline 99 349-55-3 - Sigma-Aldrich. (URL: )
  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Vaia. (URL: )
  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (URL: )
  • N-methylaniline: Organic Chemistry Study Guide | Fiveable. (2025, August 15). (URL: )
  • Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds - Benchchem. (URL: )
  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. (2024, August 9). (URL: )
  • CAS 98-08-8: (Trifluoromethyl)benzene - CymitQuimica. (URL: )
  • 3-Methoxy-5-(trifluoromethyl)aniline - Chem-Impex. (URL: )
  • 3-Methoxy-5-(trifluoromethyl)aniline - MySkinRecipes. (URL: )
  • 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 | Tokyo Chemical Industry UK Ltd. (URL: )
  • 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 - ChemicalBook. (URL: )
  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr)
  • 3-(Trifluoromethoxy)
  • N-Methylaniline - Wikipedia. (URL: )
  • N-METHYLANILINE - CAMEO Chemicals - NOAA. (URL: )
  • SAFETY D
  • 3-Methoxy-5-(trifluoromethyl)aniline | CAS 349-55-3 | SCBT. (URL: )
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Rsc.org. (URL: )
  • Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. (URL: )
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). (URL: )
  • 3-methoxy-5-(trifluoromethyl)aniline (C8H8F3NO) - PubChemLite. (URL: )
  • 3-Methoxy-5-(trifluormethyl)anilin, 97 %, Thermo Scientific 250 mg | Buy Online. (URL: )

Sources

Exploratory

Strategic Applications of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS 1260854-98-5) in Advanced Medicinal Chemistry

Executive Summary: The Rationale for Structural Fine-Tuning In the landscape of rational drug design, the transition from a primary aniline to a secondary N -methyl aniline is rarely arbitrary. 3-Methoxy-N-methyl-5-(trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rationale for Structural Fine-Tuning

In the landscape of rational drug design, the transition from a primary aniline to a secondary N -methyl aniline is rarely arbitrary. 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS 1260854-98-5) [1] represents a highly specialized, fluorinated building block engineered for advanced pharmaceutical synthesis. While its parent compound, 3-methoxy-5-(trifluoromethyl)aniline (CAS 349-55-3), is a well-documented intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors [2], the N -methylated derivative offers a distinct multiparameter optimization (MPO) advantage.

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a pharmacokinetic modulator. By integrating this specific moiety into a drug scaffold, researchers can simultaneously lock molecular conformations, eliminate metabolic liabilities, and fine-tune the electronic density of the pharmacophore.

Physicochemical Profiling & Mechanistic Causality

The utility of CAS 1260854-98-5 is driven by the synergistic "push-pull" electronic relationship of its substituents, which dictates its behavior in subsequent coupling reactions (e.g., SN​Ar or Buchwald-Hartwig aminations).

  • The Methoxy (-OCH 3​ ) Effect: Positioned at C3, this electron-donating group (EDG) activates the aromatic ring via resonance, increasing the nucleophilicity of the amine. In a final drug molecule, it often serves as a critical hydrogen bond acceptor (HBA) to interact with the hinge region of kinase active sites.

  • The Trifluoromethyl (-CF 3​ ) Effect: Positioned at C5, this strongly electron-withdrawing group (EWG) counterbalances the methoxy group. It lowers the pKa of the aniline nitrogen, preventing it from being overly basic (which can lead to off-target hERG toxicity) while drastically increasing the lipophilicity (LogP) of the molecule.

  • The N-Methylation Effect: The addition of the methyl group eliminates a hydrogen bond donor (HBD). This structural choice prevents Phase II metabolic N -acetylation, extending the in vivo half-life, and enhances membrane permeability—a critical factor for targeting intracellular kinases or achieving blood-brain barrier (BBB) penetration.

PK_Modulation N_Methyl N-Methylation of Aniline H_Bond Loss of H-Bond Donor N_Methyl->H_Bond Lipid Increased Lipophilicity N_Methyl->Lipid Metab Prevention of N-Acetylation N_Methyl->Metab Perm Enhanced Membrane Permeability H_Bond->Perm Lipid->Perm HalfLife Extended in vivo Half-Life Metab->HalfLife

Fig 1: Pharmacokinetic modulation pathways driven by N-methylation of the aniline core.

Quantitative Data Summary

The following table consolidates the critical analytical parameters required for quality control and reaction stoichiometric calculations [3].

PropertyValue / SpecificationAnalytical Relevance
CAS Number 1260854-98-5Unique chemical registry identifier
Molecular Formula C 9​ H 10​ F 3​ NOStoichiometric basis
Molecular Weight 205.18 g/mol Required for equivalent calculations
InChIKey FRHVQFZGEMKTMG-UHFFFAOYSA-NDatabase cross-referencing
SMILES CNC1=CC(OC)=CC(C(F)(F)F)=C1Computational modeling input
Purity Standard 95% (GC/HPLC)Ensures minimal di-methylated impurities
Storage Conditions 2-8°C, inert atmospherePrevents oxidative degradation of the amine

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol includes built-in analytical checkpoints that must be met before proceeding to the next step, eliminating downstream failures caused by upstream errors.

Protocol A: Controlled Synthesis of CAS 1260854-98-5 via Reductive Amination

Causality: Direct alkylation of primary anilines with methyl iodide often results in over-alkylation, yielding unwanted N,N -dimethyl side products. To guarantee absolute mono-methylation, a two-step formylation-reduction sequence is employed.

Step 1: Formylation (Mono-protection)

  • Dissolve 10.0 mmol of 3-methoxy-5-(trifluoromethyl)aniline in 15 mL of anhydrous dichloromethane (DCM).

  • Add 1.2 equivalents of acetic anhydride and 1.5 equivalents of formic acid at 0°C. Stir for 2 hours at room temperature.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. The primary amine peak ( m/z 192.1 [M+H] + ) must be completely consumed, replaced by the formamide intermediate ( m/z 220.1 [M+H] + ). Do not proceed if starting material remains; add 0.1 eq of formylating mixture.

  • Concentrate under reduced pressure to yield the crude formamide.

Step 2: Controlled Reduction

  • Dissolve the crude formamide in 20 mL of anhydrous tetrahydrofuran (THF) under argon.

  • Slowly add 2.0 equivalents of Borane-THF complex (1.0 M solution) at 0°C. Reflux for 4 hours.

  • Quench carefully with methanol, then 1M HCl to destroy the borane complex.

  • Validation Checkpoint 2 ( 1 H NMR): Extract and analyze the organic layer. The spectrum must show a distinct N -CH 3​ doublet/singlet (depending on exchange) around δ 2.8 ppm, and the complete disappearance of the formyl proton at δ ~8.2 ppm.

  • Purify via flash chromatography (Hexanes/Ethyl Acetate) to isolate pure 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline.

Protocol B: Integration into a Kinase Inhibitor Scaffold ( SN​Ar Coupling)

Causality: The secondary amine of CAS 1260854-98-5 is sterically hindered but highly nucleophilic due to the methoxy group. It is ideal for displacing chlorides on heteroaromatic rings (e.g., 2,4-dichloropyrimidine).

  • Charge a sealed tube with 1.0 eq of 2,4-dichloropyrimidine, 1.1 eq of CAS 1260854-98-5, and 2.0 eq of N,N -Diisopropylethylamine (DIPEA) in n -butanol.

  • Heat to 90°C for 12 hours.

  • Validation Checkpoint 3 (Regioselectivity via 2D NMR): SN​Ar on 2,4-dichloropyrimidine typically favors the C4 position due to electronic activation by the ring nitrogens. Conduct a NOESY NMR experiment. You must observe a spatial correlation between the newly installed N -CH 3​ protons and the pyrimidine C5-H proton, confirming C4-substitution rather than C2-substitution.

Synthesis A 3-Methoxy-5-(trifluoromethyl)aniline (CAS 349-55-3) B Formylation (HCOOH, Ac2O) A->B Step 1: Mono-protection C Reduction (BH3-THF) B->C Step 2: Controlled Reduction D 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS 1260854-98-5) C->D Yield >95% E SNAr Coupling (Pyrimidine Scaffold) D->E Final Assembly

Fig 2: Self-validating synthetic workflow for mono-methylation and kinase scaffold integration.

Conclusion

The strategic deployment of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS 1260854-98-5) is a testament to the precision required in modern medicinal chemistry. By understanding the causal relationship between its electronic push-pull substituents and its resulting pharmacokinetic profile, researchers can utilize this building block to systematically engineer out metabolic liabilities while enhancing target affinity in kinase inhibitor design.

References

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic decoration of aromatic rings is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Methoxy-N-methyl-5-(tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic decoration of aromatic rings is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly specialized, commercially available building block with a molecular weight of 205.18 g/mol [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mass spectrometry profiling, and its application as a premium nucleophile in transition-metal-catalyzed cross-coupling reactions.

Structural Rationale & Pharmacophore Dynamics

As a Senior Application Scientist, I approach molecule selection not just as a structural choice, but as a functional system. The 1,3,5-trisubstitution pattern on this benzene ring, coupled with the N-methylated amine, provides a highly tuned electronic and steric environment:

  • Trifluoromethyl Group (-CF₃): Positioned meta to the amine, the highly electronegative -CF₃ group significantly increases the lipophilicity (LogP) of the molecule. More importantly, it blocks cytochrome P450-mediated oxidation at that position, granting metabolic stability[2].

  • Methoxy Group (-OCH₃): Acts as a strong hydrogen bond acceptor. Electronically, it donates electron density into the ring via resonance, partially offsetting the electron-withdrawing nature of the -CF₃ group and maintaining the nucleophilicity of the amine.

  • N-Methyl Secondary Amine: Converting a primary aniline to a secondary N-methyl aniline prevents primary amine oxidation pathways. It restricts conformational flexibility and lowers the polar surface area (PSA), a critical adjustment for enhancing blood-brain barrier (BBB) permeability in neuro-therapeutics[2].

Rationale Core 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline MW: 205.18 g/mol CF3 Trifluoromethyl (-CF3) Metabolic Stability & Lipophilicity Core->CF3 Position 5 OMe Methoxy (-OCH3) H-Bond Acceptor & Electronic Tuning Core->OMe Position 3 NMe N-Methyl Secondary Amine Reduced PSA & BBB Permeability Core->NMe Position 1

Structural rationale and pharmacophore dynamics of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Physicochemical Properties & Mass Spectrometry Profiling

Accurate molecular weight characterization is the cornerstone of quality control in drug development. The standard molecular weight of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline is 205.18 g/mol [1],. However, for high-resolution mass spectrometry (HRMS) workflows, we must rely on the exact monoisotopic mass.

The exact mass is calculated as 205.0714 Da. When subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization in positive mode (ESI+), the secondary amine readily accepts a proton, yielding a target [M+H]+ ion at 206.0788 m/z [3].

Table 1: Physicochemical and Analytical Data Summary
ParameterValueAnalytical Significance
CAS Number 1260854-98-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C₉H₁₀F₃NODefines isotopic distribution patterns.
Molecular Weight 205.18 g/mol Standard molar mass for stoichiometric calculations.
Monoisotopic Mass 205.0714 DaTarget mass for HRMS calibration.
Target Ion [M+H]+ 206.0788 m/zPrimary diagnostic ion in ESI+ mode[3].

Analytical Protocol: Self-Validating LC-HRMS Characterization

To ensure the integrity of the building block prior to synthesis, a rigorous LC-HRMS protocol must be executed. This protocol includes built-in causality and self-validation steps.

Step-by-Step Methodology:

  • System Suitability Test (SST) [Self-Validation]: Inject a blank (LC-MS grade Methanol) followed by a known secondary aniline standard (e.g., N-methylaniline) to verify column retention and ESI+ ionization efficiency before running the target analyte.

  • Sample Preparation: Dissolve 1.0 mg of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is critical; it lowers the pH, ensuring the secondary amine is fully protonated, which exponentially increases the ESI+ signal intensity[3].

  • Mass Spectrometry: Operate the HRMS in ESI+ mode, scanning an m/z range of 100–500. Extract the chromatogram for m/z 206.0788 (± 5 ppm mass tolerance).

Synthetic Utility: Buchwald-Hartwig Amination

The primary synthetic application of this compound is its use as a nucleophile in the Buchwald-Hartwig cross-coupling reaction to synthesize sterically hindered, tertiary diarylamines[4].

Coupling a secondary aniline requires specific catalytic conditions. The steric bulk of the N-methyl group, combined with the electronic deactivation from the -CF₃ group, makes standard palladium catalysts (like Pd(PPh₃)₄) inefficient. Instead, bulky, electron-rich dialkylbiarylphosphine ligands such as RuPhos or BrettPhos are required[5].

Causality: These specialized ligands force the palladium center into a highly reactive, low-coordinate state. The steric bulk of the ligand accelerates the final reductive elimination step, pushing the tertiary amine product off the metal center before unwanted β -hydride elimination can occur[5],[4].

BHA_Workflow Step1 Aryl Halide + Secondary Aniline Step2 Pd Precatalyst + RuPhos Ligand Step1->Step2 Mix Step3 Base Addition (NaOtBu) Step2->Step3 Base Step4 Thermal Activation (85°C, Dioxane) Step3->Step4 Heat Step5 Tertiary Diaryl Amine Product Step4->Step5 Reductive Elimination

Buchwald-Hartwig amination workflow for coupling secondary anilines to aryl halides.

Table 2: Optimized Buchwald-Hartwig Reaction Parameters
ParameterRecommended ChoiceCausality / Rationale
Catalyst RuPhos Pd G3 (2-5 mol%)Rapid oxidative addition; bulky ligand forces reductive elimination of the hindered amine[5].
Base NaOtBu (1.5 eq)Strong enough to deprotonate the Pd-coordinated secondary amine complex[6].
Solvent Anhydrous 1,4-DioxaneHigh boiling point allows thermal activation (85°C); non-polar environment stabilizes the catalytic cycle.
Atmosphere Nitrogen or ArgonPrevents the irreversible oxidation of the electron-rich Pd(0) active catalytic species.

Experimental Protocol: Tertiary Amine Synthesis

This protocol details the coupling of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline with an aryl chloride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.2 mmol, 246 mg), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in 5.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 85°C. Stir vigorously for 4 to 12 hours.

  • Reaction Monitoring [Self-Validation]: After 4 hours, withdraw a 10 µL aliquot, quench it in 1 mL of Methanol, and analyze via LC-MS. The reaction is deemed complete when the aryl chloride peak area is <5% relative to the product mass peak.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. "The Buchwald–Hartwig Amination After 25 Years". Angewandte Chemie International Edition (via ResearchGate). URL: [Link]

  • Zhang, F.-Y. et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". National Institutes of Health (NIH) / PMC. URL: [Link]

  • ACS Publications. "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox". Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

A Technical Guide to the Structure Elucidation of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Abstract This technical guide provides a comprehensive, multi-faceted analytical strategy for the complete structure elucidation of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline. This molecule is a valuable building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, multi-faceted analytical strategy for the complete structure elucidation of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline. This molecule is a valuable building block in medicinal chemistry and agrochemical synthesis, where the strategic placement of methoxy, N-methyl, and trifluoromethyl groups can significantly modulate a compound's physicochemical and biological properties, such as metabolic stability and receptor binding affinity.[1] An unambiguous confirmation of its structure is therefore a critical first step in any research and development program. This document details an integrated approach using chromatography, mass spectrometry, and infrared and multinuclear NMR spectroscopy. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that the experimental choices are both logical and self-validating. The predicted data herein is based on established spectroscopic principles and data from closely related analogs, providing a robust framework for researchers working with this or similar compounds.

Foundational Analysis: Purity Assessment via Chromatography

Expertise & Experience: Before committing to extensive spectroscopic analysis, it is imperative to establish the purity of the analyte. The presence of impurities, such as starting materials or regioisomers, can confound spectral interpretation. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile aromatic amines due to its high resolution and reproducibility.[2][3] Gas Chromatography (GC) is also a viable alternative, given the likely volatility of the target compound.[4]

High-Performance Liquid Chromatography (HPLC)

Causality of Method Selection: A reversed-phase C18 column is selected due to the nonpolar character of the substituted aniline. The hydrophobic C18 stationary phase will effectively retain the analyte, while a gradient elution with an organic modifier (acetonitrile) and acidified water ensures sharp, well-defined peaks by maintaining the amine in its protonated state.[2]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Predicted Data: A single major peak should be observed, with purity typically exceeding 98% for a research-grade sample.

ParameterPredicted Value
Retention Time (t_R_) 5-8 minutes (dependent on exact system)
Purity (by area %) > 98%

Diagram: Chromatographic Purity Workflow The following diagram illustrates the decision-making process for assessing compound purity prior to detailed structural analysis.

A Synthesized Sample B Prepare HPLC Sample (1 mg/mL in ACN) A->B C Inject on RP-HPLC System B->C D Analyze Chromatogram @ 254 nm C->D E Purity > 98%? D->E F Proceed to Spectroscopic Elucidation E->F Yes G Purify Sample (e.g., Flash Chromatography) E->G No G->B

Caption: Workflow for HPLC-based purity verification.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Experience: Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight of the compound and structural clues from its fragmentation pattern.[5] For 3-methoxy-N-methyl-5-(trifluoromethyl)aniline, we apply the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6]

Experimental Protocol: Electron Ionization GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

  • Oven Program: Start at 100°C, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Ionization Energy: 70 eV.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like ethyl acetate.

Predicted Mass Spectrum Data: The N-methylation of the parent amine, 3-methoxy-5-(trifluoromethyl)aniline (MW 191.15 g/mol )[7], adds a CH₂ group (+14.02 Da), leading to the expected molecular weight for our target compound.

m/z Value (Predicted)AssignmentRationale for Fragmentation
205 [M]⁺ Molecular Ion Peak
190[M - CH₃]⁺Loss of the N-methyl group. A common fragmentation for N-methylanilines.[8]
174[M - OCH₃]⁺Loss of the methoxy radical.
136[M - CF₃]⁺Loss of the trifluoromethyl radical.

Diagram: Predicted Mass Spectrometry Fragmentation This diagram shows the primary fragmentation pathways originating from the molecular ion.

M [C9H10F3NO]⁺ m/z = 205 F1 [C8H7F3NO]⁺ m/z = 190 M->F1 - •CH3 F2 [C8H7F3N]⁺ m/z = 174 M->F2 - •OCH3 F3 [C8H10NO]⁺ m/z = 136 M->F3 - •CF3

Caption: Key fragmentation pathways for the target molecule.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The key diagnostic feature for confirming the secondary amine structure is the presence of a single N-H stretching vibration, in contrast to the two bands seen for a primary amine.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Background Correction: Run a background scan of the empty ATR crystal prior to sample analysis.

Predicted Infrared Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350-3310Medium, SharpN-H Stretch (Secondary Aromatic Amine)[9]
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (O-CH₃, N-CH₃)
~1600, ~1470Strong-MediumC=C Aromatic Ring Stretch
~1350-1150Very StrongC-F Stretch (Trifluoromethyl Group)
~1335-1250StrongAromatic C-N Stretch[11]
~1250, ~1050StrongAsymmetric & Symmetric C-O-C Stretch (Aryl Ether)

Nuclear Magnetic Resonance: The Definitive Structural Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, revealing the precise connectivity and chemical environment of each atom in the hydrogen, carbon, and fluorine framework. A combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous elucidation.

Experimental Protocol: Multinuclear NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

Predicted NMR Data

The predicted chemical shifts are influenced by the electronic effects of the substituents: the methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups are electron-donating, while the trifluoromethyl (-CF₃) group is strongly electron-withdrawing.

Comprehensive Predicted NMR Data Table:

NucleusPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~6.8-7.2Multiplet1HAromatic C2-H
~6.5-6.8Multiplet1HAromatic C4-H
~6.5-6.8Multiplet1HAromatic C6-H
~4.0 (variable)Broad Singlet1HN-H
~3.80Singlet3HO-CH
~2.90Singlet3HN-CH
¹³C ~160Singlet-C -OCH₃ (C3)
~150Singlet-C -NHCH₃ (C1)
~132Quartet (¹J_CF ≈ 272 Hz)--C F₃
~125Quartet (²J_CF ≈ 33 Hz)-C -CF₃ (C5)
~110-120Singlet-Aromatic C -H (C6)
~100-110Singlet-Aromatic C -H (C2)
~100-110Singlet-Aromatic C -H (C4)
~55Singlet-O-C H₃
~31Singlet-N-C H₃
¹⁹F ~ -63Singlet--CF

Note: ¹³C chemical shifts for aromatic carbons are estimations. The large one-bond C-F coupling constant (¹J_CF) and smaller two-bond coupling (²J_CF) are characteristic features that confirm the presence and position of the CF₃ group. The ¹⁹F chemical shift is a highly sensitive probe of the local electronic environment.[12]

Diagram: Integrated Spectroscopic Elucidation Workflow

StartNode Pure Sample (from HPLC) A Mass Spectrometry StartNode->A B IR Spectroscopy StartNode->B C NMR Spectroscopy StartNode->C TechNode TechNode DataNode DataNode ConclusionNode Structure Confirmed: 3-methoxy-N-methyl-5-(trifluoromethyl)aniline D Molecular Weight = 205 Odd MW → 1 Nitrogen Fragments confirm -CH3, -OCH3, -CF3 A->D E Single N-H stretch (~3330 cm⁻¹) Strong C-F stretch (~1300 cm⁻¹) C-O and C-N stretches present B->E F ¹H: Confirms all proton counts & environments ¹³C: Confirms 9 unique carbons & C-F coupling ¹⁹F: Confirms -CF3 group (~ -63 ppm) C->F D->ConclusionNode E->ConclusionNode F->ConclusionNode

Caption: Integrated workflow for structure elucidation.

Conclusion: Synthesis of Evidence

The unambiguous structure elucidation of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline is achieved through a systematic and integrated analytical approach. Chromatographic analysis confirms sample purity, a prerequisite for reliable spectroscopic data. Mass spectrometry validates the molecular formula (C₉H₁₀F₃NO) and provides key fragmentation data consistent with the proposed structure. Infrared spectroscopy offers definitive evidence for the secondary amine, trifluoromethyl, and methoxy functional groups. Finally, multinuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopy provides the complete atomic connectivity map, corroborating all findings and leaving no ambiguity as to the final structure. This rigorous, multi-technique validation ensures the highest degree of confidence for professionals in research and drug development.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • Pacheri, S.V. (2011). Structural analysis of amines. BME-People. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy. WikiEducator. Available at: [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of N-methylaniline blocked PMDI. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. RSC. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N-methylethanamine. Doc Brown's Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-methoxy-5-(trifluoromethyl)aniline. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link]

  • Chegg. (2020). Demonstrate the fragmentation for each compound by using the mass spectrum given. Chegg. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine. Doc Brown's Chemistry. Available at: [Link]

  • Karanam, S., et al. (2004). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B. Available at: [Link]

  • Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. Available at: [Link]

Sources

Foundational

Synthesis Pathway and Protocol Guide for 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline

Executive Summary 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly specialized secondary aniline derivative utilized extensively as a building block in pharmaceutical development—particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly specialized secondary aniline derivative utilized extensively as a building block in pharmaceutical development—particularly in the synthesis of spleen tyrosine kinase (Syk) inhibitors—and in the formulation of advanced agrochemicals .

Synthesizing this compound presents a distinct chemical challenge. The presence of the strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group at the meta position significantly reduces the nucleophilicity of the amine. This electronic deactivation, combined with the steric hindrance of the meta-methoxy group, makes standard N-alkylation approaches sluggish and prone to complex impurity profiles. This whitepaper details two field-proven, self-validating synthetic pathways to achieve strict mono-N-methylation with high fidelity.

Retrosynthetic Strategy & Causality (E-E-A-T)

Direct alkylation of primary anilines using methyl iodide (MeI) and a base is notoriously difficult to arrest at the mono-alkylation stage. Because the resulting secondary amine is often more nucleophilic than the deactivated primary amine starting material, the reaction invariably yields a statistical mixture of primary, secondary, and tertiary (dimethylated) amines. To achieve 100% selectivity for the mono-alkylated skeleton, we must rely on causal mechanistic control.

  • Pathway A: Formylation-Reduction (The Thermodynamic Approach): By converting the primary amine to a formamide, the nitrogen's lone pair is delocalized into the carbonyl π -system. This completely quenches its nucleophilicity, making a second alkylation event chemically impossible . Subsequent reduction with a borane complex cleanly reduces the carbonyl to a methyl group.

  • Pathway B: Buchwald-Hartwig Cross-Coupling (The Catalytic Approach): This pathway constructs the C-N bond directly from an aryl halide and methylamine. Because methylamine is a gas at standard conditions, the reaction requires sealed vessels. To prevent bis-arylation (one methylamine reacting with two aryl bromides), a bulky bidentate or dialkylbiaryl phosphine ligand (e.g., XPhos) is deployed. The steric bulk crowds the Palladium center, accelerating reductive elimination and preventing a second oxidative addition .

Experimental Protocols

Pathway A: Formylation-Reduction (Preferred for Scalability)

This two-step sequence is the industry standard for scaling up secondary anilines due to its low reagent cost and robust impurity control.

Step 1: In Situ Formylation

  • In a flame-dried round-bottom flask under an N 2​ atmosphere, add Formic Acid (3.0 equiv) and cool to 0 °C.

  • Dropwise, add Acetic Anhydride (2.5 equiv). Stir the mixture for 1 hour at 50 °C to generate the highly reactive mixed anhydride (formyl acetate) in situ.

  • Cool the mixture back to 0 °C. Dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 equiv, CAS: 349-55-3) in anhydrous THF and add this solution dropwise to the anhydride.

  • Stir at room temperature for 2 hours.

Validation Check 1: Monitor via TLC (Hexanes/EtOAc 4:1). The primary amine (R f​ ~0.4) must be completely consumed, replaced by the formamide intermediate (R f​ ~0.15). Confirm intermediate mass via LC-MS (ESI+): [M+H] + expected at m/z 220.1.

  • Quench with ice water, extract with EtOAc, wash with saturated NaHCO 3​ , dry over Na 2​ SO 4​ , and concentrate in vacuo.

Step 2: Borane Reduction

  • Dissolve the crude formamide in anhydrous THF and cool to 0 °C under N 2​ .

  • Slowly add Borane-THF complex (BH 3​ ·THF, 1.0 M solution, 3.0 equiv) dropwise.

  • Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 12 hours.

  • Cool to 0 °C and carefully quench by dropwise addition of MeOH until effervescence ceases, followed by 1 M HCl to destroy stable amine-borane complexes.

  • Basify with 1 M NaOH, extract with DCM, dry, and concentrate. Purify via silica gel chromatography.

Validation Check 2: 1 H NMR (CDCl 3​ ) must show a distinct doublet at ~2.85 ppm (3H, J = 5.0 Hz) corresponding to the N-CH 3​ group, and a broad singlet at ~3.90 ppm (1H) for the secondary amine N-H, confirming successful mono-alkylation.

Pathway B: Buchwald-Hartwig Cross-Coupling (Late-Stage Functionalization)

This method is ideal if the aryl bromide is the available starting material, though it requires specialized pressure equipment due to the volatility of methylamine.

  • In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (1.0 equiv), Pd 2​ (dba) 3​ (2.5 mol%, yielding 5 mol% Pd), XPhos ligand (5 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Add anhydrous Toluene to achieve a 0.2 M substrate concentration.

  • Add Methylamine (2.0 M solution in THF, 3.0 equiv). Immediately seal the pressure tube with a Teflon screw cap.

  • Remove from the glovebox and heat in an oil bath at 90 °C for 16 hours.

Validation Check 1: Aliquot a 50 µL sample, dilute in MeCN, and analyze via UPLC-MS. Look for the complete disappearance of the aryl bromide isotope pattern and the appearance of the product mass ([M+H] + = 206.1 m/z).

  • Cool to room temperature, carefully vent the tube in a fume hood, and filter the mixture through a pad of Celite, eluting with EtOAc.

  • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check 2: 19 F NMR (CDCl 3​ ) should show a single resonance at ~ -63.0 ppm, confirming the integrity of the trifluoromethyl group under strongly basic cross-coupling conditions.

Quantitative Pathway Comparison

ParameterPathway A: Formylation-ReductionPathway B: Buchwald-Hartwig
Starting Material 3-methoxy-5-(trifluoromethyl)aniline1-bromo-3-methoxy-5-(trifluoromethyl)benzene
Overall Yield 75 - 85%60 - 70%
Scalability Excellent (Kilogram scale)Moderate (Requires pressure vessels)
Atom Economy Moderate (Generates boron/formate waste)High (Catalytic, minimal byproduct)
Primary Impurity Risk Unreacted formamide (easily separated)Bis-arylation (tertiary amine formation)
Reagent Cost Low (Formic acid, BH 3​ )High (Pd catalysts, XPhos ligand)

Mechanistic Pathway Diagrams

Formylation_Reduction A 3-methoxy-5-(trifluoromethyl)aniline (Primary Amine) B Formylation HCOOH / Ac2O, 0°C to RT A->B C N-(3-methoxy-5-(trifluoromethyl)phenyl)formamide (Stable Intermediate) B->C D Reduction BH3-THF, Reflux C->D E 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (Target Secondary Amine) D->E

Formylation-reduction workflow for selective mono-N-methylation.

Buchwald_Hartwig_Cycle Pd_cat Pd(0)L_n Active Catalyst Ox_add Oxidative Addition Ar-Pd(II)(Br)L_n Pd_cat->Ox_add Ar-Br Amine_bind Amine Coordination Ar-Pd(II)(NH2CH3)L_n Ox_add->Amine_bind CH3NH2 Deprot Deprotonation Ar-Pd(II)(NHCH3)L_n Amine_bind->Deprot NaOtBu Red_elim Reductive Elimination Product Release Deprot->Red_elim Red_elim->Pd_cat Product

Catalytic cycle of the Buchwald-Hartwig amination with methylamine.

Safety & EHS Considerations

  • Trifluoromethyl Anilines: Compounds containing the aniline motif are readily absorbed through the skin and act as systemic toxicants. They can induce methemoglobinemia (oxidation of Fe 2+ to Fe 3+ in hemoglobin), leading to cyanosis. Always handle inside a certified fume hood with proper PPE (nitrile gloves, lab coat, safety goggles).

  • Borane-THF (BH 3​ ·THF): Highly reactive with moisture, releasing flammable hydrogen gas. Quenching must be done extremely slowly at 0 °C using methanol.

  • Methylamine: Highly volatile and flammable gas. When using THF solutions, ensure vessels are properly rated for pressure expansion upon heating.

References

  • Title: Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source Source: ACS Catalysis (American Chemical Society) URL:[Link]

  • Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

Exploratory

Spectroscopic Characterization of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline: A Technical Guide

Molecular Structure and Predicted Spectroscopic Features The structure of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline dictates the expected spectroscopic outcomes. The molecule comprises a substituted benzene ring with...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline dictates the expected spectroscopic outcomes. The molecule comprises a substituted benzene ring with a methoxy (-OCH₃) group, an N-methyl (-NHCH₃) group, and a trifluoromethyl (-CF₃) group. The interplay of the electronic effects of these substituents—the electron-donating methoxy group, the weakly electron-donating N-methyl group, and the strongly electron-withdrawing trifluoromethyl group—governs the chemical environment of each nucleus and the vibrational modes of the chemical bonds, thus defining their spectroscopic signatures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The predicted ¹H NMR spectrum of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for the aromatic protons and the protons of the methoxy and N-methyl groups.

Anticipated ¹H NMR Signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H6.5 - 7.0Singlet or narrow multiplet3HThe aromatic protons will appear in the downfield region. Due to the substitution pattern, they are expected to be in unique chemical environments, potentially leading to closely spaced singlets or complex splitting patterns.
Methoxy (-OCH₃)~3.8Singlet3HThe protons of the methoxy group are shielded and will appear as a sharp singlet.
N-Methyl (-NHCH₃)~3.0 - 3.3Singlet or Doublet3HThe chemical shift of the N-methyl protons is influenced by the nitrogen atom. It may appear as a singlet, or if there is coupling to the N-H proton, as a doublet.
N-HBroad singlet1HThe proton on the nitrogen atom often appears as a broad signal due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can vary depending on concentration and solvent.

Experimental Insight from Analogs:

In a study by researchers on the synthesis of various trifluoromethyl amines, the ¹H NMR spectrum of 4-methoxy-N-methyl-N-(trifluoromethyl)aniline in acetone-d₆ showed the methoxy protons at 3.78 ppm (singlet) and the N-methyl protons at 2.97 ppm (doublet, J = 1.3 Hz)[1]. The aromatic protons appeared as multiplets between 6.93 and 7.27 ppm[1]. For N,3-dimethyl-N-(trifluoromethyl)aniline in chloroform-d, the N-methyl protons were observed at 3.04 ppm (quartet, J = 1.3 Hz)[1]. This empirical data supports the predicted chemical shift ranges for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_processing Data Processing a Dissolve 5-10 mg of sample b in 0.5-0.7 mL of deuterated solvent a->b c Add internal standard (e.g., TMS) b->c d Transfer to NMR tube c->d e Tune and shim the spectrometer d->e f Set acquisition parameters e->f g Acquire spectrum f->g h Fourier transform g->h i Phase and baseline correction h->i j Integrate and analyze peaks i->j experimental_workflow_c13 cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_processing Data Processing a Dissolve 20-50 mg of sample b in 0.5-0.7 mL of deuterated solvent a->b c Transfer to NMR tube b->c d Tune and shim the spectrometer for ¹³C c->d e Set acquisition parameters (e.g., proton decoupling) d->e f Acquire spectrum (longer acquisition time) e->f g Fourier transform f->g h Phase and baseline correction g->h i Peak picking and analysis h->i

¹³C NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Anticipated IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
N-H3300 - 3500 (medium, sharp)N-H stretch
C-H (aromatic)3000 - 3100 (weak to medium)C-H stretch
C-H (aliphatic)2850 - 3000 (medium)C-H stretch
C=C (aromatic)1450 - 1600 (medium to strong)C=C stretch
C-N1250 - 1350 (medium)C-N stretch
C-O1000 - 1300 (strong)C-O stretch
C-F1000 - 1400 (strong, multiple bands)C-F stretch

Experimental Insight from Analogs:

The IR spectrum of N-methylaniline shows a characteristic N-H stretching vibration around 3411 cm⁻¹.[2] The presence of the trifluoromethyl group will introduce strong C-F stretching bands, typically in the 1000-1400 cm⁻¹ region, which can sometimes obscure other signals in this fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (C₉H₁₀F₃NO), the expected molecular weight is approximately 205.18 g/mol .

Anticipated Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent peak at m/z ≈ 205.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) from the N-methyl or methoxy group, resulting in a fragment at m/z ≈ 190.

    • Loss of a trifluoromethyl group (-CF₃), leading to a fragment at m/z ≈ 136.

    • Cleavage of the C-N bond.

Predicted Mass Spectrum Fragmentation:

fragmentation_pathway M [M]⁺˙ m/z ≈ 205 M_minus_CH3 [M-CH₃]⁺ m/z ≈ 190 M->M_minus_CH3 -CH₃ M_minus_CF3 [M-CF₃]⁺ m/z ≈ 136 M->M_minus_CF3 -CF₃ M_minus_OCH3 [M-OCH₃]⁺ m/z ≈ 174 M->M_minus_OCH3 -OCH₃

Predicted Fragmentation Pathway

Conclusion

This in-depth technical guide provides a robust, scientifically grounded framework for the spectroscopic characterization of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline. By integrating fundamental principles of spectroscopy with empirical data from closely related analogs, researchers can confidently predict, acquire, and interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this molecule. The provided experimental protocols and predicted spectral features serve as a valuable resource for scientists and professionals in drug development and materials science, facilitating the unambiguous identification and characterization of this and similar compounds.

References

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Rsc.org. [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]

Sources

Foundational

Structural Elucidation of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline via 13C NMR Spectroscopy: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the accurate structural characterization of fluorinated aromatic building blocks is a critical bottleneck in pipeline advancement. 3-Methoxy-N-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of fluorinated aromatic building blocks is a critical bottleneck in pipeline advancement. 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is a highly functionalized scaffold characterized by a complex "push-pull" electronic system. This whitepaper provides an authoritative, field-proven guide to deconvoluting its ¹³C Nuclear Magnetic Resonance (NMR) spectrum. By synthesizing substituent chemical shift (SCS) theory with scalar ¹⁹F-¹³C coupling mechanics, we establish a self-validating analytical framework for unequivocal structural confirmation.

Molecular Architecture & Electronic Causality

The ¹³C NMR spectrum of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline is dictated by the competing electronic demands of its three substituents on the benzene core. Understanding the causality behind these chemical shifts is paramount for accurate assignment:

  • Mesomeric Electron Donation (+M): Both the methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups are strong electron-donating groups via resonance. They push electron density into the aromatic ring, significantly shielding the ortho and para carbon positions, driving their resonances upfield (lower ppm)[1].

  • Inductive Electron Withdrawal (-I): The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. While it inductively deshields the ring, the carbon atom of the CF₃ group itself experiences a counterintuitive paramagnetic shielding effect induced by the lone pairs of the attached fluorine atoms[2].

  • Scalar Coupling (Spin-Spin Splitting): Because ¹⁹F has a nuclear spin of I=1/2 and 100% natural abundance, it couples with the ¹³C nuclei. This scalar coupling splits the carbon signals into characteristic multiplets (quartets, due to the 2nI+1 rule where n=3 ) that serve as absolute structural anchors[3].

Self-Validating Experimental Protocol

Standard ¹³C NMR protocols often fail to resolve complex fluorinated aromatics due to the low signal-to-noise (S/N) ratio of quaternary and split carbons. The following methodology is engineered as a self-validating system , ensuring that any acquired data is intrinsically reliable[4].

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 30–40 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: High analyte concentration is mandatory. The CF₃ carbon signal is split into four peaks (1:3:3:1 ratio), effectively quartering the peak intensity. Without sufficient concentration, the outer peaks of the quartet will be lost in the baseline noise.

  • Spectrometer Configuration: Utilize a high-field NMR spectrometer (minimum 101 MHz for ¹³C, corresponding to a 400 MHz ¹H frequency)[4].

  • Pulse Sequence: Employ a proton-decoupled sequence (e.g., zgpg30 on Bruker systems) to collapse all ¹³C-¹H couplings into singlets, isolating the ¹³C-¹⁹F couplings.

  • Relaxation Delay (D1): Set D1 ≥ 2.0 seconds.

    • Causality: Quaternary carbons (C1, C3, C5) lack attached protons and cannot utilize efficient dipole-dipole relaxation pathways. A prolonged D1 ensures complete longitudinal relaxation ( T1​ ), preventing signal saturation and artificial integration loss.

  • Number of Scans (NS): Minimum 512 to 1024 scans.

  • Self-Validation Checkpoint: Before finalizing the acquisition, inspect the CF₃ resonance at ~124 ppm. If the 1:3:3:1 quartet is not distinctly resolved from the baseline with a measured ¹J_CF of ~272 Hz, the system flags a failure in S/N or field homogeneity (shimming), mandating parameter adjustment.

Quantitative Spectral Deconvolution

The following table synthesizes the predictive quantitative data for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline, derived from empirical SCS additivity rules and established literature for fluorinated anilines[1].

Carbon PositionPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J_CF, Hz)Mechanistic Assignment Rationale
C3 (Ar-C-O) ~ 161.4Singlet (s)-Most deshielded ring carbon due to direct electronegative oxygen attachment.
C1 (Ar-C-N) ~ 152.1Singlet (s)-Deshielded by direct nitrogen attachment; para to CF₃ yields negligible F-coupling.
C5 (Ar-C-CF₃) ~ 133.1Quartet (q)~ 32.0Quaternary carbon split by three adjacent fluorines (²J_CF)[3].
-CF₃ ~ 124.0Quartet (q)~ 272.0Direct ¹J_CF coupling; highly characteristic chemical shift and massive splitting[3].
C6 (Ar-CH) ~ 101.8Quartet (q)~ 3.7Shielded by ortho-NHCH₃ and para-OCH₃; exhibits ³J_CF coupling[1].
C2 (Ar-CH) ~ 98.7Singlet (s)-Highly shielded by ortho-NHCH₃ and ortho-OCH₃; meta to CF₃ (unresolved ⁴J_CF).
C4 (Ar-CH) ~ 97.6Quartet (q)~ 3.7Most shielded carbon (ortho-OCH₃, para-NHCH₃, ortho-CF₃); ³J_CF coupling[1].
O-CH₃ ~ 55.0Singlet (s)-Typical aliphatic methoxy carbon resonance.
N-CH₃ ~ 30.0Singlet (s)-Typical aliphatic N-methyl carbon resonance.

Mechanistic Insights into ¹⁹F-¹³C Spin-Spin Coupling

The hallmark of this molecule's ¹³C spectrum is the scalar coupling generated by the trifluoromethyl group. As an Application Scientist, identifying these specific coupling constants is the most robust method for verifying the regiochemistry of the aromatic ring[3]:

  • ¹J_CF (~272 Hz): The direct carbon-fluorine bond in the CF₃ group yields a massive coupling constant. The distance between the outer peaks of this quartet spans over 800 Hz, requiring a sufficiently wide spectral window (sweep width) during acquisition[4].

  • ²J_CF (~32 Hz): The ipso-aromatic carbon (C5) directly attached to the CF₃ group is split into a distinct, tighter quartet. This serves as the primary anchor for assigning the substituted ring positions[3].

  • ³J_CF (~3.7 Hz): The ortho-aromatic carbons (C4 and C6) experience long-range coupling transmitted through the pi-electron system, resulting in narrow quartets[1].

  • ⁴J_CF (< 1.5 Hz): Coupling to the meta-carbons (C1 and C3) is typically too small to resolve under standard exponential line broadening (1 Hz), appearing as singlets[3].

Analytical Workflow Diagram

The following logical relationship diagram outlines the self-validating workflow for the acquisition and interpretation of the NMR data.

NMR_Workflow cluster_analysis Spectral Deconvolution Sample Sample Preparation Analyte in CDCl3 with TMS Acq 13C NMR Acquisition (zgpg30, NS ≥ 512, D1 ≥ 2s) Sample->Acq Proc Spectral Processing FT & Baseline Correction Acq->Proc Aliphatic Aliphatic Region Identify N-CH3 & O-CH3 Proc->Aliphatic Aromatic Aromatic Region Assess Shielding Effects Proc->Aromatic Coupling 19F-13C Coupling Identify Quartets Proc->Coupling Val Self-Validation Check S/N via CF3 Quartet Aliphatic->Val Aromatic->Val Coupling->Val End Final Structural Confirmation Val->End

Workflow for 13C NMR acquisition and structural validation of fluorinated anilines.

References

  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups, Bulletin of the Chemical Society of Japan (via oup.com).
  • What is the coupling constant for CF3 carbon in 13C-NMR?
  • A Comparative Guide to Cross-Referencing ¹H and ¹³C NMR Data for 1,4-Bis(trifluoromethyl)benzene, BenchChem.
  • Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion, Magnetic Resonance in Chemistry (via nih.gov).

Sources

Exploratory

Mass Spectrometry of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline: A Comprehensive Technical Guide

Executive Summary The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5)[1] represents a highly specialized structural motif frequently encountered in modern drug discovery, particularly in the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5)[1] represents a highly specialized structural motif frequently encountered in modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics. Its unique combination of electron-withdrawing (–CF3) and electron-donating (–OCH3) groups on an aniline core presents specific challenges and opportunities for mass spectrometric (MS) analysis.

This whitepaper provides an authoritative, in-depth guide to the ionization dynamics, collision-induced dissociation (CID) mechanisms, and the development of a self-validating LC-MS/MS protocol for this molecule, strictly adhering to regulatory bioanalytical standards[2].

Physicochemical Architecture & Ionization Dynamics

To design a robust MS method, one must first deconstruct the molecule’s physicochemical properties and understand how they dictate gas-phase behavior.

  • Molecular Formula: C9H10F3NO

  • Exact Monoisotopic Mass: 205.0714 Da

  • Ionization Strategy: Electrospray Ionization (ESI) in Positive Mode (+).

The Causality of Ionization: The choice of ESI+ is not arbitrary; it is driven by the presence of the secondary amine (N-methyl group). In an acidic mobile phase (e.g., 0.1% formic acid), this basic nitrogen readily accepts a proton to form a highly stable [M+H]+ pseudo-molecular ion at m/z 206.1 . Simultaneously, the trifluoromethyl (–CF3) group at the meta position exerts a strong inductive electron-withdrawing effect, which reduces the overall electron density of the aromatic ring. However, the methoxy (–OCH3) group counters this via resonance electron donation. This "push-pull" electronic environment stabilizes the precursor ion but creates highly specific weak points that dictate the fragmentation cascade during tandem mass spectrometry (MS/MS).

Mechanistic Elucidation of CID Fragmentation

When the [M+H]+ precursor ion (m/z 206.1) is subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, it undergoes predictable yet complex fragmentation. Understanding these pathways is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions that are free from matrix interference[3].

Based on established fragmentation rules for substituted anilines and ethers[4], we observe three primary competitive pathways:

  • Pathway A (Methoxy Cleavage): Even-electron ions in ESI-CID typically favor the loss of neutral molecules rather than radicals. The methoxy group frequently undergoes a rearrangement to expel neutral formaldehyde (CH2O, 30 Da) or methanol (CH3OH, 32 Da), yielding a product ion at m/z 176.1 or 174.1 , respectively.

  • Pathway B (Amine Cleavage): The N-methyl group can be eliminated as neutral methylamine (CH3NH2, 31 Da). This cleavage results in a highly stable, substituted phenyl/tropylium cation at m/z 175.1 . Because this ion is highly abundant and structurally specific, it serves as the optimal quantifier ion.

  • Pathway C (Trifluoromethyl Dynamics): The C–F bond is exceptionally strong. However, under high collision energies, the –CF3 group can undergo the loss of neutral hydrogen fluoride (HF, 20 Da), resulting in a product ion at m/z 186.1 .

Fragmentation M Precursor Ion [M+H]+ m/z 206.1 F1 Product Ion A Loss of CH3NH2 m/z 175.1 M->F1 - 31 Da (Optimal CE: 25V) F2 Product Ion B Loss of CH3OH m/z 174.1 M->F2 - 32 Da (Optimal CE: 20V) F3 Product Ion C Loss of HF m/z 186.1 M->F3 - 20 Da (Optimal CE: 35V)

Figure 1: Proposed ESI-CID fragmentation pathways for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Quantitative Data: Optimized MRM Parameters

To facilitate rapid assay deployment, the quantitative MS/MS parameters are summarized below.

Table 1: Optimized MRM Transitions and Collision Energies

Analyte RolePrecursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (V)Mechanistic Rationale
Quantifier 206.1175.15025Loss of methylamine; highest signal-to-noise ratio.
Qualifier 206.1174.15020Loss of methanol; used for isotopic ratio verification.
SIL-IS 209.1178.15025D3-methyl internal standard; self-validates matrix effects.

Self-Validating LC-MS/MS Protocol

A protocol is only as reliable as its ability to detect its own failure. The following step-by-step methodology is designed as a self-validating system , ensuring that any deviation in extraction efficiency, chromatographic integrity, or ionization suppression is immediately flagged.

Step 1: Internal Standard (IS) Integration
  • Action: Spike all biological samples (e.g., plasma) with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as the D3-N-methyl variant of the analyte, prior to any extraction steps.

  • Causality: The SIL-IS co-elutes exactly with the target analyte and experiences the identical matrix environment in the ESI source. If endogenous phospholipids suppress the ionization of the target, the SIL-IS is suppressed equally. The ratio of Analyte/IS remains constant, inherently self-validating the quantitative accuracy against matrix effects[5].

Step 2: Sample Extraction (Protein Precipitation)
  • Action: Add 3 volumes of cold Acetonitrile (containing 0.1% formic acid) to 1 volume of spiked plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile is selected over methanol because it provides a sharper organic-aqueous boundary and better precipitates highly lipophilic proteins. The –CF3 group makes the analyte highly lipophilic; using acetonitrile ensures the analyte is completely partitioned into the supernatant, maximizing recovery.

Step 3: Chromatographic Separation
  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 3 minutes.

  • Causality: The C18 stationary phase leverages the hydrophobic nature of the –CF3 group, ensuring the analyte is retained (capacity factor k′>2 ) well past the solvent front. This prevents the analyte from co-eluting with non-retained endogenous salts that cause severe ion suppression.

Step 4: System Suitability Test (SST)
  • Action: Before running the analytical batch, inject a neat standard at the Lower Limit of Quantification (LLOQ) and a blank matrix sample.

  • Causality: The SST self-validates instrument readiness. The LLOQ must show a signal-to-noise ratio 5:1, and the blank must show no interfering peaks >20% of the LLOQ area, verifying column cleanliness and detector sensitivity[2].

Workflow S1 1. Sample Preparation (SIL-IS Spiking & Acetonitrile PPT) S2 2. Chromatographic Separation (UHPLC, C18 Column, Gradient Elution) S1->S2 S3 3. Ionization (ESI Positive Mode, [M+H]+ generation) S2->S3 S4 4. Mass Analysis (Triple Quadrupole MRM Detection) S3->S4 S5 5. Data Processing (Analyte/IS Ratio Calculation) S4->S5

Figure 2: End-to-end LC-MS/MS bioanalytical workflow compliant with FDA validation standards.

Regulatory Validation Framework (FDA Guidelines)

To transition this method from discovery to clinical application, it must be validated according to the FDA Bioanalytical Method Validation Guidance [2]. The table below summarizes the critical parameters and their self-validating acceptance criteria.

Table 2: FDA Bioanalytical Validation Criteria Summary

Validation ParameterFDA Acceptance CriteriaAnalytical Causality & Corrective Action
Selectivity Blank matrix response must be <20% of LLOQ response.Ensures no endogenous isomers or metabolites interfere. Fix: Adjust LC gradient to resolve interferences.
Matrix Effect (MF) IS-normalized MF should be close to 1.0 (CV ≤15% ).Confirms the SIL-IS is properly correcting for ion suppression. Fix: Improve sample cleanup (e.g., switch to SPE).
Accuracy & Precision ±15% of nominal concentration ( ±20% at LLOQ).Validates the reproducibility of the extraction and MS detection. Fix: Recalibrate MS or check pipetting accuracy.
Stability Analyte must be stable under bench-top, freeze-thaw, and autosampler conditions.Ensures sample integrity during processing. Fix: Add antioxidants or pH stabilizers during extraction.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry . U.S. Food and Drug Administration (FDA).

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts.

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds . Chemguide.

  • 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline Product Catalog . Sigma-Aldrich.

Sources

Foundational

Physical Properties and Analytical Characterization of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) Executive Summary In contemporary medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5)

Executive Summary

In contemporary medicinal chemistry, the strategic substitution of aniline derivatives is a fundamental tactic for modulating pharmacokinetics, metabolic stability, and target affinity. 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) represents a highly specialized building block [1]. By integrating a strong electron-withdrawing trifluoromethyl (–CF₃) group, an electron-donating methoxy (–OCH₃) group, and a sterically encumbered secondary amine (–NHCH₃), this compound exhibits a unique physicochemical profile.

This technical guide synthesizes the physical properties of this compound, explains the structural causality behind these properties, and establishes rigorously validated experimental protocols for its characterization.

Molecular Architecture & Structural Causality

The physical behavior of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline cannot be understood by looking at its bulk properties alone; it must be analyzed through the competing electronic and steric effects of its functional groups.

  • The Trifluoromethyl (–CF₃) Effect: The –CF₃ group at the 5-position exerts a powerful inductive electron-withdrawing effect (-I). This significantly depletes electron density from the aromatic ring, which in turn reduces the basicity of the amine nitrogen. Furthermore, the –CF₃ group dramatically increases the lipophilicity (LogP) of the molecule due to the large, hydrophobic electron cloud of the fluorine atoms.

  • The Methoxy (–OCH₃) Effect: Positioned at the 3-carbon, the methoxy group acts as a resonance electron donor (+R) but an inductive electron withdrawer (-I). Its primary physical contribution is providing a hydrogen-bond acceptor site while adding slight steric bulk that influences crystal packing and melting point.

  • The N-Methylamino (–NHCH₃) Effect: Methylation of the primary amine converts it into a secondary amine. This structural choice reduces the number of hydrogen-bond donors from two to one, which lowers the desolvation energy required for the molecule to cross lipid bilayers, thereby enhancing membrane permeability.

G Core Aniline Core (Base Scaffold) CF3 5-Trifluoromethyl (-CF3) Strong e- withdrawing Core->CF3 OMe 3-Methoxy (-OCH3) e- donating / HBA Core->OMe NMe N-Methylamino (-NHCH3) Secondary amine Core->NMe Prop1 Decreased Basicity (Lower pKa) CF3->Prop1 Inductive effect Prop2 Increased Lipophilicity (Higher LogP) CF3->Prop2 Hydrophobic bulk OMe->Prop2 Steric/Lipophilic NMe->Prop1 Competing basicity Prop3 Altered Permeability (1 H-bond donor) NMe->Prop3 Desolvation energy drop

Diagram 1: Logical mapping of functional groups to their resulting physicochemical properties.

Quantitative Physicochemical Properties

The following table summarizes the core physical and chemical properties of the compound. Because empirical data for highly specific building blocks can be scarce in primary literature, values are synthesized from established chemical suppliers and predictive medicinal chemistry models [1] [2] [3].

PropertyValueCausality / Technical Note
CAS Number 1260854-98-5Unique chemical registry identifier.
Molecular Formula C₉H₁₀F₃NODefines the atomic composition.
Molecular Weight 205.18 g/mol Optimal for fragment-based drug design (FBDD) (<300 Da).
Hydrogen Bond Donors (HBD) 1Restricted by N-methylation; favors membrane permeability.
Hydrogen Bond Acceptors (HBA) 2 to 5O, N, and F atoms (F is a weak HBA depending on the solvent).
Predicted LogP ~3.0 - 3.8Driven upward by the hydrophobic –CF₃ and –OCH₃ groups.
Predicted pKa (Conjugate Acid) ~2.5 - 3.5Suppressed basicity due to the strong -I effect of the –CF₃ group.
Physical State (at 25°C) Oil / Low-melting solidAsymmetry and N-methylation disrupt crystalline lattice packing.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, any laboratory utilizing this compound must validate its physical properties. Below are the self-validating protocols for determining its lipophilicity and structural integrity.

Shake-Flask Method for LogP Determination

Lipophilicity (LogP) dictates how a drug partitions between aqueous environments (blood plasma) and lipid environments (cell membranes). The shake-flask method remains the gold standard for empirical LogP determination.

Causality in Experimental Design:

  • Why pre-saturate the solvents? Octanol and water are partially miscible. Failing to pre-saturate them causes volume shifts during the experiment, skewing concentration calculations.

  • Why centrifuge? Agitation creates micro-emulsions. If octanol droplets remain in the aqueous phase, the UV/MS quantification will falsely inflate the aqueous concentration, leading to an artificially low LogP.

G Step1 1. Solvent Pre-saturation (Octanol & Water) Step2 2. Analyte Dissolution (Known Concentration) Step1->Step2 Step3 3. Equilibration (Shake 24h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV/MS) Step4->Step5 Step6 6. LogP Calculation Log(Coct / Cwat) Step5->Step6

Diagram 2: Step-by-step experimental workflow for Shake-Flask LogP determination.

Step-by-Step Protocol:

  • Preparation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C to achieve mutual saturation. Separate the phases.

  • Stock Solution: Dissolve 10 mg of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in 10 mL of the pre-saturated 1-octanol.

  • Partitioning: Transfer 5 mL of the stock solution and 5 mL of pre-saturated water into a glass vial.

  • Equilibration: Mechanically shake the vial at 25°C ± 0.5°C for 24 hours. Temperature control is critical, as partition coefficients are highly temperature-dependent.

  • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers using separate syringes. Analyze both phases via HPLC-UV (at λ ~254 nm) against a standard calibration curve.

  • Calculation: Calculate LogP using the formula: LogP = Log10([Concentration in Octanol] /[Concentration in Water]).

Spectroscopic Characterization Protocol (NMR & LC-MS)

Before utilizing the compound in synthesis, its structural integrity must be verified.

Protocol:

  • Sample Preparation for NMR: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃).

    • Expert Insight: CDCl₃ is chosen over DMSO-d₆ because the compound is highly lipophilic. However, if the N-H proton signal is required without exchange broadening, dry DMSO-d₆ can be substituted.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz. Expect a singlet for the N-methyl group (~2.8 ppm), a singlet for the methoxy group (~3.8 ppm), and three distinct aromatic protons in the 6.0 - 7.0 ppm range due to the meta-substitution pattern.

  • ¹⁹F NMR Acquisition: Acquire spectra at 376 MHz.

    • Expert Insight: The –CF₃ group will appear as a sharp singlet, typically around -62.0 to -63.0 ppm. This is the most diagnostic peak for confirming the presence of the trifluoromethyl group without degradation (e.g., hydrolysis to a carboxylic acid, which is unlikely but possible under extreme conditions).

  • LC-MS Analysis: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

    • Expert Insight: The addition of formic acid forces the protonation of the weakly basic aniline nitrogen, ensuring a strong [M+H]⁺ signal at m/z 206.1 in positive electrospray ionization (ESI+) mode.

References

  • Abacipharm. "Carbohydrate - AbacipharmTech-Global Chemical supplier (Catalog: AB00119)". Abacipharm Product Index. Available at:[Link]

Exploratory

Solubility Profile and Experimental Determination of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline in Organic Solvents

Executive Summary The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly specialized, multi-substituted aromatic amine utilized as a critical building block in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly specialized, multi-substituted aromatic amine utilized as a critical building block in medicinal chemistry and late-stage functionalization workflows[1]. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation development. Due to the complex interplay of its functional groups—a secondary amine, an electron-withdrawing trifluoromethyl group, and a methoxy ether—this compound exhibits a unique solvation behavior that deviates significantly from simple anilines[2].

This technical whitepaper provides a comprehensive analysis of its physicochemical properties, predictive quantitative solubility data, and field-proven, self-validating experimental protocols for precise solubility determination.

Physicochemical Profiling & Solvation Mechanics

To accurately predict and measure the solubility of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline, we must first deconstruct the causality of its molecular interactions. The general principle of "like dissolves like" applies, but the specific substituents dictate the thermodynamic equilibrium in various solvent systems[3].

  • The Trifluoromethyl (-CF₃) Group: Located at the meta position, this group is highly lipophilic and strongly electron-withdrawing. It drastically increases the overall hydrophobicity (LogP) of the molecule, disrupting water's hydrogen-bond network and driving the compound's affinity for non-polar and moderately polar organic solvents[4].

  • The Methoxy (-OCH₃) Group: Also at a meta position, the methoxy group acts as a hydrogen-bond acceptor. While it provides some polarity, its primary interaction in organic media is via dipole-dipole interactions.

  • The N-Methylamino (-NHCH₃) Group: Unlike primary anilines, this secondary amine has only one hydrogen available for hydrogen bonding. Furthermore, the combined inductive electron-withdrawing effects of the meta-CF₃ and meta-OCH₃ groups significantly reduce the electron density on the nitrogen atom. This renders the amine exceptionally non-basic, meaning it resists protonation in mildly acidic aqueous media, further restricting its solubility to organic phases[2].

Solvation Core 3-Methoxy-N-methyl-5- (trifluoromethyl)aniline CF3 -CF3 Group (Highly Lipophilic) Core->CF3 OMe -OCH3 Group (H-Bond Acceptor) Core->OMe NHMe -NHCH3 Group (Steric Hindrance) Core->NHMe Org High Organic Solubility CF3->Org London Dispersion Aq Poor Aqueous Solubility CF3->Aq Hydrophobic Repulsion OMe->Org Dipole Interactions NHMe->Org Reduced H-Bonding NHMe->Aq Loss of Primary Amine

Figure 1: Mechanistic influence of functional groups on the solvation pathways of the target compound.

Predictive Quantitative Data

While proprietary empirical data for this specific CAS number is often restricted, we can extrapolate a high-confidence predictive solubility matrix by analyzing structurally analogous halogenated anilines (e.g., 4-fluoroaniline and 3-chloro-5-(4-fluorophenyl)aniline)[4],[3].

The table below summarizes the expected solubility ranges across various solvent classes at 25°C.

Solvent ClassSpecific SolventDielectric Constant (ε)Predicted Solubility Range (mg/mL)Qualitative Descriptor
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150Freely Soluble
Polar Aprotic Dimethylformamide (DMF)36.7> 150Freely Soluble
Moderately Polar Dichloromethane (DCM)8.9> 200Very Soluble
Moderately Polar Ethyl Acetate (EtOAc)6.0> 100Freely Soluble
Polar Protic Methanol (MeOH)32.750 - 100Soluble
Non-Polar n-Hexane1.910 - 30Sparingly Soluble
Aqueous Water (pH 7.0)80.1< 0.1Practically Insoluble

Data Note: The high solubility in DCM and EtOAc makes these solvents ideal for extraction and chromatographic purification workflows during the synthesis of complex sulfonylated anilines or related pharmaceutical intermediates[5].

Experimental Methodologies: The Self-Validating Protocol

To transition from predictive models to empirical certainty, researchers must employ rigorous experimental protocols. For highly lipophilic, heavily substituted anilines, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification is the gold standard[3].

Causality of Experimental Design Choices
  • Why HPLC over Gravimetric Analysis? Substituted anilines often present as low-melting solids or viscous oils. Gravimetric methods (evaporating the solvent and weighing the residue) risk mass loss due to the compound's potential volatility, leading to artificially low solubility readings. HPLC provides absolute molecular specificity.

  • Why Centrifugation over Filtration? We strictly mandate centrifugation for phase separation. Highly lipophilic compounds containing -CF₃ groups exhibit high non-specific binding to standard PTFE or nylon syringe filters, which strips the solute from the saturated solution and skews the data.

  • How is the System Self-Validating? The protocol requires dual-timepoint sampling (24 hours and 48 hours). If the concentration variance between these two points exceeds 5%, it indicates that thermodynamic equilibrium has not been reached (often due to slow polymorphic transitions or oil-out events), and the equilibration time must be extended.

Step-by-Step Isothermal Saturation Protocol
  • Solvent Preparation & Solute Addition:

    • Dispense 2.0 mL of the target organic solvent into a 5 mL hermetically sealed glass vial.

    • Gradually add 3-methoxy-N-methyl-5-(trifluoromethyl)aniline until a visible excess remains (either as undissolved solid or a distinct immiscible liquid phase).

  • Isothermal Equilibration:

    • Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Critical: Temperature fluctuations will cause supersaturation and false-positive solubility spikes.

    • Agitate at 300 RPM for an initial period of 24 hours.

  • Phase Separation (Centrifugation):

    • Transfer the suspension to a temperature-controlled centrifuge (pre-set to 25 °C).

    • Centrifuge at 10,000 RPM for 15 minutes to force all undissolved material to the bottom, leaving a clear, saturated supernatant.

  • Dual-Timepoint Sampling & Dilution:

    • Carefully extract 100 µL of the supernatant using a positive displacement pipette (to account for solvent vapor pressure).

    • Dilute the aliquot immediately into the HPLC mobile phase to arrest any potential precipitation.

    • Self-Validation Loop: Return the original vial to the shaker for another 24 hours (48 hours total) and repeat the sampling process. Compare the 24h and 48h concentrations.

  • HPLC-UV Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method (typically a C18 column, utilizing a gradient of Water/Acetonitrile with 0.1% TFA, monitoring at the compound's λmax).

    • Calculate the exact solubility (mg/mL) using a pre-established standard calibration curve.

Workflow S1 1. Solvent Selection S2 2. Excess Solute Addition S1->S2 S3 3. Isothermal Equilibration S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. HPLC/UV Quantification S4->S5

Figure 2: Linear workflow of the Isothermal Saturation Method for thermodynamic solubility determination.

Conclusion

The solubility of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline is dictated by its highly electron-deficient, lipophilic core. It demonstrates excellent solubility in moderately polar and polar aprotic organic solvents, making it highly amenable to standard organic synthesis workflows. By employing the self-validating isothermal saturation protocol detailed above, researchers can bypass the pitfalls of non-specific binding and volatility, ensuring precise thermodynamic data for downstream drug development applications.

References

  • PubChem. "4-Fluoroaniline - CID 9731". National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. "Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides". Frontiers.[Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Operational Protocols for 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline

Executive Summary In modern drug discovery and agrochemical development, functionalized anilines serve as privileged scaffolds. Specifically, 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is highly va...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized anilines serve as privileged scaffolds. Specifically, 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is highly valued for its unique electronic and steric properties[1]. The electron-withdrawing trifluoromethyl (-CF3) group dramatically increases the molecule's metabolic stability and lipophilicity, while the electron-donating methoxy (-OCH3) group modulates the aromatic ring's electron density[2].

However, the very features that make this compound a potent biological modulator also impart severe occupational hazards. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide provides a mechanistic understanding of the compound's toxicity and outlines a self-validating experimental framework to ensure absolute safety and scientific integrity during laboratory handling.

Physicochemical Profiling & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand the causality behind its physical behavior. Table 1 summarizes the core properties of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline and their direct operational implications.

Table 1: Physicochemical & Hazard Profile
PropertyValue / ClassificationOperational Implication
CAS Number 1260854-98-5Critical for inventory tracking and regulatory compliance[1].
Molecular Weight 205.18 g/mol Required for precise stoichiometric calculations in cross-coupling.
Structural Features -CF3, -OCH3, -NHCH3High lipophilicity (LogP) drives rapid dermal penetration; mandates stringent barrier protection[2].
Hazard Class Acute Tox. 4, Skin/Eye Irrit. 2Requires continuous local exhaust ventilation (fume hood).
Chemical Reactivity Deactivated secondary amineRequires highly active catalysts (e.g., Pd/BrettPhos) and strong bases for efficient N-arylation.
The Causality of Toxicity: Methemoglobinemia

Like many aniline derivatives, systemic exposure to this compound—whether via inhalation of vapors or dermal absorption—poses a severe risk of methemoglobinemia [3]. The toxicity is not caused by the parent compound itself, but by its hepatic metabolism.

When absorbed, the compound undergoes N-hydroxylation mediated by Cytochrome P450 enzymes in the liver. The resulting N-hydroxylamine metabolite is a potent oxidant that converts the ferrous iron (Fe²⁺) in red blood cells to ferric iron (Fe³⁺). This oxidized state, known as methemoglobin, is entirely incapable of binding and transporting oxygen, leading to rapid tissue hypoxia and cyanosis.

ToxicityPathway Parent Secondary Aniline Derivative CYP Hepatic CYP450 Oxidation Parent->CYP Absorption Metabolite N-hydroxylamine Metabolite CYP->Metabolite Metabolism Blood Hemoglobin Fe(II) -> Fe(III) Metabolite->Blood Oxidation Disease Methemoglobinemia (Hypoxia) Blood->Disease Clinical Onset

Fig 1. CYP450-mediated toxicity pathway of aniline derivatives.

Engineering Controls & PPE Selection Framework

Standard laboratory precautions are insufficient for fluorinated secondary anilines. The protective framework must be designed around the molecule's specific physical properties.

  • Glove Selection (The Lipophilicity Factor): The -CF3 group drastically increases the molecule's ability to permeate non-polar barriers. Standard latex gloves offer near-zero protection. Mandatory: Double-layered nitrile or neoprene gloves. Causality: Nitrile's synthetic rubber matrix provides superior resistance to lipophilic organics. Double-gloving ensures a secondary barrier remains intact if the primary layer suffers micro-tears during syringe handling.

  • Atmospheric Control: The compound must be handled in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood[4]. Causality: The compound is an STOT SE 3 respiratory irritant. Furthermore, secondary anilines are prone to auto-oxidation in the presence of light and ambient oxygen, forming colored azo/azoxy impurities that can poison sensitive transition-metal catalysts.

HandlingWorkflow Start Weighing & Preparation PPE Don PPE: Double Nitrile Start->PPE Hood Fume Hood / Glove Box Reaction Reaction Execution (Inert Atmosphere) Hood->Reaction Spill Incident: Spill/Exposure Hood->Spill PPE->Hood Quench Acidic Quench (pH < 4) Reaction->Quench Decon Decontamination Protocol Spill->Decon

Fig 2. Standard operating workflow for handling fluorinated secondary anilines.

Experimental Protocol: Safe Handling & Buchwald-Hartwig Amination

To demonstrate the practical application of these safety principles, below is a self-validating protocol for utilizing 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Step 1: Reagent Preparation & Isolation
  • Ensure the fume hood sash is lowered to the optimal operational height.

  • Pre-weigh the solid/liquid aniline derivative directly into a dry, inert Schlenk flask or sealed vial.

  • Causality: Weighing inside the ventilated enclosure prevents the aerosolization of toxic particulates or vapors into the general laboratory atmosphere[3].

Step 2: Reaction Assembly
  • Add the corresponding aryl halide, Pd(OAc)₂, BrettPhos ligand, and sodium tert-butoxide (t-BuONa) to the flask.

  • Purge the vessel with Argon for 10 minutes, then add anhydrous, degassed toluene.

  • Causality: The electron-withdrawing -CF3 group reduces the nucleophilicity of the amine. BrettPhos is explicitly selected because its bulky, electron-rich structure promotes rapid reductive elimination, overcoming the deactivated nature of the fluorinated aniline.

Step 3: Execution and In-Process Validation
  • Heat the reaction mixture to 90°C under active stirring.

  • Self-Validating Checkpoint: After 2 hours, extract a 10 µL aliquot, quench it in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Pass: Disappearance of the starting material mass (m/z 206.08 [M+H]⁺) confirms catalytic turnover.

    • Validation Fail: If the starting material persists, the catalyst has likely deactivated due to oxygen ingress. This acts as a diagnostic indicator that your inert atmosphere technique requires review.

Step 4: Quenching and Hazard Mitigation (Critical Safety Step)
  • Cool the reaction to room temperature.

  • Slowly add 1M HCl to the mixture until the aqueous phase is distinctly acidic.

  • Causality: Protonating any unreacted aniline converts it into a highly water-soluble, non-volatile ammonium salt.

  • Self-Validating Checkpoint: Before transferring the mixture to a separatory funnel, test the aqueous layer with pH indicator strips. A confirmed pH < 4 validates that the toxic amine is entirely trapped in the aqueous phase. This effectively neutralizes its volatility and eliminates the risk of inhalation exposure when venting the separatory funnel.

Emergency Response and Decontamination

Despite rigorous controls, accidental exposure requires immediate, protocol-driven action:

  • Dermal Exposure: Immediately remove contaminated PPE. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[5]. Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will exponentially increase the transdermal absorption of the lipophilic aniline.

  • Inhalation: Move the affected personnel to fresh air immediately. Administer oxygen if breathing is difficult[4].

  • Medical Alert: In any exposure event, the attending physician must be informed that the chemical is an aniline derivative capable of inducing methemoglobinemia. The standard antidote, Methylene Blue (1-2 mg/kg IV), should be prepared if cyanosis or hypoxia develops.

  • Spill Cleanup: Do not sweep dry powders or wipe liquids with dry paper towels. Cover the spill with damp sand or a commercial chemical absorbent (e.g., vermiculite), sweep into a sealed hazardous waste container, and wash the surface with a dilute acidic solution to protonate and remove residual traces.

Sources

Foundational

Introduction: The Strategic Role of the Trifluoromethyl Group

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylaniline Derivatives Trifluoromethylaniline derivatives represent a cornerstone in modern medicinal chemistry, serving as critical intermediates and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylaniline Derivatives

Trifluoromethylaniline derivatives represent a cornerstone in modern medicinal chemistry, serving as critical intermediates and active pharmaceutical ingredients across a spectrum of therapeutic areas.[1] The strategic incorporation of the trifluoromethyl (-CF3) group onto the aniline scaffold is not a trivial modification; it imparts a unique combination of electronic and steric properties that can profoundly enhance a molecule's pharmacological profile.[1] The high electronegativity and metabolic stability of the C-F bond, coupled with the lipophilicity of the -CF3 group, can improve bioavailability, receptor binding affinity, and metabolic resistance, making these derivatives highly sought-after in drug discovery.[2][3] This guide provides a detailed exploration of the diverse biological activities of trifluoromethylaniline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, supported by field-proven experimental protocols and mechanistic insights.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has been dedicated to evaluating trifluoromethyl-containing aniline derivatives for their cytotoxic effects against various cancer cell lines.[2][4][5] The inclusion of the trifluoromethyl group has been shown to enhance the anticancer activity of various molecular scaffolds.[3][6] These compounds often exert their effects through multiple mechanisms, most notably the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways involved in cell cycle progression.[4][7][8]

A. Mechanism of Action: Induction of Apoptosis

A primary mode of action for many cytotoxic trifluoromethylaniline derivatives is the induction of apoptosis.[4] Studies on structurally related compounds suggest that they can trigger the intrinsic (mitochondrial) pathway of apoptosis.[4] This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases (e.g., caspase-9 and the executioner caspase-3), ultimately leading to controlled cell death.[4] Some derivatives have also been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from progressing through mitosis.[7][8]

cluster_cell Cancer Cell Compound Trifluoromethylaniline Derivative Mito Mitochondrion Compound->Mito Induces Stress CytC Cytochrome c (released) Mito->CytC Releases Casp9 Caspase-9 (activated) CytC->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by trifluoromethylaniline derivatives.

B. Quantitative Cytotoxicity Data

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cancer cell growth.

Compound Class/IDCancer Cell LineIC50 (µM)Reference
4-Anilinoquinazoline derivative (8a)A431 (Skin Carcinoma)2.62[4]
Thiazolo[4,5-d]pyrimidine (3b)A375 (Melanoma)25.4[4]
Thiazolo[4,5-d]pyrimidine (3b)C32 (Melanoma)24.4[4]
Thiazolo[4,5-d]pyrimidine (3b)DU145 (Prostate)27.8[4]
Thiazolo[4,5-d]pyrimidine (5c)A375 (Melanoma)0.49[4]
Quinobenzothiazinium chloride (3)BxPC-3 (Pancreatic)0.051[5]
Quinobenzothiazinium chloride (3)Panc-1 (Pancreatic)0.066[5]
C. Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to evaluate the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.[4][9]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4][10]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylaniline derivative in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10] Incubate the plate for an additional 48-72 hours.[4]

  • MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[4][10]

  • Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][10]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[4][10] The absorbance is directly proportional to the number of viable cells.[4]

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve. The IC50 value is then calculated from this curve.[4][10]

II. Antimicrobial Activity: Combating Bacterial Pathogens

Aniline derivatives have long been recognized for their potential as antimicrobial agents.[11] The incorporation of trifluoromethyl groups can enhance this activity, leading to novel compounds effective against a range of pathogens, including those known for forming resilient biofilms.[11][12]

A. Mechanism of Action: Disruption of Bacterial Integrity

Certain trifluoro-anilines have demonstrated potent antibacterial and antibiofilm properties.[11][13] A key mechanism involves the destruction of the bacterial cell membrane, leading to a rapid bactericidal effect.[11][13] For instance, against Vibrio parahaemolyticus, active compounds exhibited bactericidal activity within 30 minutes of exposure.[11][13] Beyond direct killing, these derivatives can also suppress critical virulence factors, including bacterial motility, protease activity, and biofilm formation, thereby reducing the overall pathogenicity of the organism.[11][13]

B. Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the standard measure for antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

Compound IDOrganismMIC (µg/mL)Reference
2-iodo-4-trifluoromethylaniline (ITFMA)V. parahaemolyticus & V. harveyi50[11][13]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)V. parahaemolyticus & V. harveyi100[11][13]
Bromo derivative (11)MRSA strains3.12[12]
Trifluoromethyl-substituted derivative (13)MRSA strains3.12[12]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for quantitatively determining the in vitro antimicrobial activity of a compound.[14][15][16]

Start Start PrepDilutions Prepare 2-fold serial dilutions of test compound in broth (96-well plate) Start->PrepDilutions PrepInoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate each well with bacterial suspension PrepDilutions->Inoculate PrepInoculum->Inoculate Incubate Incubate plate (e.g., 18-24h at 37°C) Inoculate->Incubate Observe Observe for visible growth (turbidity) Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no visible growth Observe->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[14][15] Concentrations may range from 0.25 to 256 µg/mL.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, V. parahaemolyticus) adjusted to a 0.5 McFarland turbidity standard.[14] Dilute this suspension in the growth medium to the final required inoculum density.

  • Inoculation: Dispense the standardized bacterial inoculum into each well of the microtiter plate, including positive (no compound) and negative (no bacteria) growth controls.[15]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 18-24 hours at 37°C).[17]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]

III. Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases.[18] Trifluoromethylaniline derivatives are foundational to several non-steroidal anti-inflammatory drugs (NSAIDs), such as Flunixin, a potent analgesic and anti-inflammatory agent used in both human and veterinary medicine.[1][19] These compounds often exert their effects by modulating key inflammatory signaling pathways.[18][20]

A. Mechanism of Action: Inhibition of Pro-inflammatory Pathways

A central regulator of inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][20] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[18] Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), a signaling cascade leads to the phosphorylation and degradation of IκBα.[18] This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins.[20] Anti-inflammatory compounds can inhibit this pathway at various points, preventing NF-κB activation and subsequent inflammation.

cluster_pathway NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway LPS LPS Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Inflammation Pro-inflammatory Mediators (TNF-α, IL-6) Transcription->Inflammation Induces Compound Trifluoromethylaniline Derivative Compound->IKK Inhibits NFkB_active_nuc NF-kB DNA DNA NFkB_active_nuc->DNA Binds to DNA->Transcription

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

B. Experimental Protocol: In Vitro Anti-inflammatory Assay

The LPS-stimulated RAW 264.7 macrophage model is a standard cell-based assay for screening potential anti-inflammatory compounds.[18]

  • Cell Culture and Plating: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into a 96-well plate and allow them to adhere overnight.[10]

  • Cytotoxicity Pre-screen: First, perform a cell viability assay (e.g., MTT assay) to determine non-toxic concentrations of the test compound. Concentrations that result in >90% viability should be used for subsequent experiments.[18]

  • Compound Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of the trifluoromethylaniline derivative for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells to induce an inflammatory response.[18] Include appropriate controls: vehicle control (no compound, no LPS), LPS-only control, and compound-only controls. Incubate for 24 hours.

  • Quantification of Inflammatory Mediators: Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators. For example, Nitric Oxide (NO) production can be measured using the Griess reagent, and cytokine levels (e.g., TNF-α, IL-6) can be quantified using ELISA kits.

  • Data Analysis: Compare the levels of inflammatory mediators in the compound-treated groups to the LPS-only group. A significant reduction indicates anti-inflammatory activity.

Conclusion

Trifluoromethylaniline derivatives are a versatile and powerful class of compounds with a broad range of demonstrated biological activities. The strategic inclusion of the trifluoromethyl group consistently enhances their potency and pharmacological properties, making them valuable leads in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The experimental frameworks detailed in this guide provide robust, validated systems for the continued evaluation and optimization of these promising molecules, underscoring their importance for researchers, scientists, and drug development professionals.

References

  • A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Derivatives. Benchchem.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • In vitro antimicrobial susceptibility testing methods. Pure.
  • The different methods for in vitro antimicrobial susceptibility testing... ResearchGate.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC - NIH.
  • Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate.
  • Application Notes: Cell-Based Assays for Screening Anti-Inflammatory Compounds. Benchchem.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Athmic Biotech Solutions.
  • Screening models for inflammatory drugs. SlideShare.
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  • The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. CSIR-NIScPR.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Inno-Biopharma.
  • The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd.
  • An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications. Benchchem.
  • (PDF) Synthesis, spectral, crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. ResearchGate.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC.
  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][15]benzothiazinium Chloride as Anticancer Agent. PMC. Available from:

  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed.
  • The Synthetic Versatility of 4-(Trifluoromethyl)aniline: An In-depth Technical Guide. Benchchem.
  • Key Applications of 2-Methyl-3-(trifluoromethyl)aniline in the Chemical Industry. Ningbo Inno Pharmchem Co.,Ltd.
  • Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline. Sefako Makgatho Health Sciences University.
  • (PDF) Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. ResearchGate.
  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications.
  • Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. PubMed.
  • Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors. ResearchGate.
  • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed.
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Exploratory

Discovery of Novel Therapeutics from 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline: A Fragment-to-Lead Methodological Guide

Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, metabolic stability, and target affinity. The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) represents a highly privileged building block for Fragment-Based Drug Discovery (FBDD). This technical guide outlines the mechanistic rationale, synthetic methodologies, and validation protocols for utilizing this versatile fragment to discover novel kinase inhibitors and receptor modulators.

Rationale and Pharmacophore Analysis

The architecture of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline offers a triad of functional groups, each serving a distinct, synergistic purpose in drug design:

  • The Trifluoromethyl (-CF₃) Group: The incorporation of fluorine, particularly the -CF₃ moiety, is a cornerstone strategy in modern drug discovery[1]. Due to its high electronegativity and broad hydrophobic domain, the -CF₃ group significantly enhances lipophilicity and membrane permeability[2]. More importantly, it acts as a metabolic shield; placing it at the 5-position of the aniline ring effectively blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the compound's biological half-life[3].

  • The Methoxy (-OCH₃) Group: The strongly electron-withdrawing nature of the -CF₃ group can excessively deactivate the aromatic ring. The methoxy group at the 3-position acts as an electron-donating counterbalance via resonance. Furthermore, the oxygen atom serves as a crucial hydrogen-bond acceptor, frequently utilized to engage the hinge region of kinase targets (e.g., B-RAF or EGFR).

  • The N-Methylamine (-NHCH₃) Moiety: Secondary anilines are highly valuable for generating conformationally restricted derivatives. The N-methyl group restricts the rotational degrees of freedom in resulting amides or diarylamines, locking the molecule into a bioactive conformation. Additionally, it prevents in vivo N-acetylation—a common metabolic liability of primary anilines that can lead to idiosyncratic toxicity.

FBDD_Workflow A Fragment Scaffold 3-Methoxy-N-methyl-5-(CF3)aniline B Structural Diversification (Parallel Synthesis) A->B  Scaffold  Selection C1 Buchwald-Hartwig Amination (Diarylamines) B->C1  Pd Catalyst,  Aryl Halides C2 Amide Coupling (N-Methyl Amides) B->C2  Coupling Reagents,  Carboxylic Acids D In Vitro Kinase Screening (HTS) C1->D  Library  Assembly C2->D  Library  Assembly E Lead Optimization (ADME/Tox Profiling) D->E  Hit-to-Lead

Fragment-to-Lead Workflow for 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline Derivatives.

Synthetic Workflows & Experimental Protocols

To translate this fragment into viable lead compounds, robust and self-validating synthetic protocols are required. Below are two field-proven methodologies for functionalizing the N-methylamine group.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Logic: Synthesizing diarylamines from secondary anilines is notoriously difficult via traditional Nucleophilic Aromatic Substitution ( SN​Ar ) due to the steric hindrance of the N-methyl group and the electronic deactivation caused by the -CF₃ group. The Buchwald-Hartwig amination overcomes this by utilizing a Palladium catalytic cycle[4]. To facilitate the challenging reductive elimination step with a secondary amine, a sterically demanding biarylphosphine ligand (e.g., RuPhos) is strictly required[5].

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.1 equiv), Pd2​(dba)3​ (2 mol% Pd), RuPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) to achieve a 0.2 M concentration. Seal the tube with a Teflon screw cap.

  • Reaction Execution: Remove the vessel from the glovebox and heat in an oil bath at 85 °C for 12 hours under vigorous magnetic stirring.

  • In-Process Control (IPC): After 8 hours, sample 10 µL of the reaction mixture, dilute in HPLC-grade acetonitrile, filter, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the starting aniline peak ( m/z 206 [M+H]+ ) is 5% relative to the product peak.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the palladium catalyst. Wash the filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of 0–20% EtOAc in Hexanes) to yield the pure N-methyl diarylamine.

Protocol B: Sterically Hindered Amide Coupling

Causality & Logic: Standard carbodiimide coupling reagents (e.g., EDC/HOBt) frequently fail or yield <30% when reacting with 3-methoxy-N-methyl-5-(trifluoromethyl)aniline. The N-methyl group creates a steric shield, while the -CF₃ group drastically reduces the nucleophilicity of the nitrogen lone pair. To force the reaction to completion, the carboxylic acid must be converted into a highly electrophilic acid chloride prior to coupling.

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve the target carboxylic acid (1.2 equiv) in anhydrous dichloromethane (DCM, 0.3 M) under an argon atmosphere. Cool to 0 °C. Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.

  • Amine Preparation: In a separate flask, dissolve 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Coupling: Redissolve the crude acid chloride in a minimum volume of DCM and add it dropwise to the amine solution over 15 minutes.

  • Validation & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (UV detection at 254 nm). Once complete, quench with saturated aqueous NaHCO3​ . Extract with DCM (3x), wash the combined organic layers with 1M HCl (to remove unreacted aniline) and brine, dry over MgSO4​ , and concentrate.

Data Presentation: Physicochemical Profiling

The transformation of the starting fragment into lead compounds significantly alters its physicochemical properties. Table 1 summarizes the predictive ADME (Absorption, Distribution, Metabolism, and Excretion) data for the fragment and two hypothetical lead derivatives generated via the protocols above.

Table 1: Physicochemical Properties and Predictive ADME Data

Compound IDStructure TypeMolecular Weight ( g/mol )cLogPtPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted CYP3A4 Liability
Fragment 1 Starting Material205.182.8521.2614Low
Lead A Diarylamine (Protocol A)382.404.9234.1505Moderate
Lead B N-Methyl Amide (Protocol B)365.353.7541.5005Low

Note: The absence of H-bond donors in Lead A and Lead B (due to the N-methyl group) significantly improves passive membrane permeability, keeping the tPSA well below the 90 Ų threshold ideal for blood-brain barrier (BBB) penetration if targeting CNS kinases.

Target Application: Kinase Inhibition

Compounds derived from 3-methoxy-N-methyl-5-(trifluoromethyl)aniline are exceptionally well-suited for targeting the MAPK/ERK signaling pathway. The diarylamine derivatives (Lead A) can act as Type II kinase inhibitors, binding to the allosteric pocket adjacent to the ATP-binding hinge region of B-RAF, locking the kinase in an inactive "DFG-out" conformation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (EGFR/IGF-1R) RAS RAS (GTPase) RTK->RAS Activation BRAF B-RAF Kinase (Target) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Novel N-Methyl Diarylamine Inhibitor Inhibitor->BRAF Allosteric/Hinge Inhibition

MAPK/ERK Signaling Pathway Modulated by Novel B-RAF Kinase Inhibitors.

Conclusion

The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline is a highly strategic fragment for drug discovery. By understanding the causality behind its structural features—the metabolic stability of the -CF₃ group, the electronic modulation of the methoxy group, and the conformational restriction of the N-methyl group—scientists can rationally design highly potent and selective therapeutics. Employing rigorous, self-validating synthetic techniques like the Buchwald-Hartwig amination ensures that these challenging, sterically hindered scaffolds can be efficiently incorporated into high-throughput screening libraries.

References

  • The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI (Molecules) URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central (PMC) / NIH URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

N-methylation of 3-methoxy-5-(trifluoromethyl)aniline protocol

Application Note: Protocols for the Selective Mono-N-Methylation of 3-Methoxy-5-(trifluoromethyl)aniline Executive Summary The selective mono-N-methylation of anilines is a critical transformation in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for the Selective Mono-N-Methylation of 3-Methoxy-5-(trifluoromethyl)aniline

Executive Summary

The selective mono-N-methylation of anilines is a critical transformation in medicinal chemistry and drug development. Specifically, 3-methoxy-5-(trifluoromethyl)aniline (CAS 349-55-3) is an essential building block prominently featured in the synthesis of phenylamino pyrimidine thiazole-based spleen tyrosine kinase (Syk) inhibitors[1]. However, achieving strict mono-selectivity is notoriously difficult. Direct alkylation protocols often suffer from poor chemoselectivity, leading to over-alkylation and the formation of difficult-to-separate N,N-dimethylated byproducts[2]. This application note details two field-proven, self-validating methodologies to achieve >95% mono-N-methylation of this specific substrate: a high-fidelity Formylation-Reduction sequence and a modern, green Iridium-Catalyzed Borrowing Hydrogen protocol[3].

Substrate Profiling & Mechanistic Rationale

3-Methoxy-5-(trifluoromethyl)aniline presents a unique electronic environment. The electron-donating methoxy (-OMe) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group create a "push-pull" system on the aromatic ring. The meta-positioned -CF3 group significantly decreases the nucleophilicity of the primary amine.

  • The Pitfall of Direct Alkylation : When using methyl iodide (MeI) or dimethyl sulfate, the transient mono-methylated product becomes more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added methyl group. This kinetic reality makes over-methylation nearly unavoidable[2].

  • Strategy A (Formylation-Reduction) : To achieve absolute mono-selectivity, we intentionally harness a known "side reaction"—N-formylation[2]. By converting the amine to a formamide, the nitrogen lone pair is delocalized into the carbonyl group, completely quenching its nucleophilicity and preventing a second formylation event. Subsequent reduction cleanly yields the secondary amine. Because the starting aniline is deactivated by the -CF3 group, standard formic acid is insufficiently reactive; therefore, we generate Acetic Formic Anhydride (AFA) in situ to drive the formylation to completion.

  • Strategy B (Catalytic Borrowing Hydrogen) : Using feedstock methanol as a green C1 source, an iridium catalyst dehydrogenates methanol to formaldehyde in situ[3]. The aniline condenses with formaldehyde to form an imine, which the Ir-hydride species subsequently reduces. The steady-state, low concentration of formaldehyde inherently prevents over-methylation, while the steric bulk of the catalyst limits the coordination of the secondary amine[3].

Mechanistic Workflow

G cluster_A Strategy A: Formylation-Reduction cluster_B Strategy B: Catalytic Methanol Substrate 3-Methoxy-5-(CF3)aniline (Primary Amine) Formamide N-Formyl Intermediate Substrate->Formamide HCOOH, Ac2O (Formylation) Imine Imine Intermediate Substrate->Imine MeOH, [Ir] Cat. Base, Heat ProductA Mono-N-Methyl Aniline Formamide->ProductA BH3·THF (Reduction) ProductB Mono-N-Methyl Aniline Imine->ProductB [Ir]-H (Reduction)

Mechanistic pathways for the selective mono-N-methylation of deactivated anilines.

Experimental Methodologies

Protocol A: Two-Step Formylation-Reduction (High-Fidelity)

This protocol is the gold standard for medicinal chemistry campaigns requiring absolute exclusion of the N,N-dimethyl byproduct.

Step 1: In Situ Formylation

  • AFA Generation : To a flame-dried round-bottom flask under N₂, add Formic Acid (5.0 equiv, 98%). Cool to 0 °C using an ice bath. Slowly add Acetic Anhydride (2.5 equiv) dropwise. Causality: Mixing these reagents generates Acetic Formic Anhydride (AFA), a highly reactive electrophile necessary to overcome the deactivating effect of the -CF3 group.

  • Heating : Stir the mixture at 50 °C for 1 hour to ensure complete AFA formation, then cool back to 0 °C.

  • Substrate Addition : Dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 equiv, typically a light yellow powder[4]) in a minimal amount of anhydrous THF. Add this solution dropwise to the AFA mixture.

  • Reaction & Validation : Stir at room temperature for 3 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The formamide intermediate will appear as a significantly more polar (lower Rf) spot compared to the starting aniline.

  • Workup : Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude formamide.

Step 2: Borane Reduction

  • Setup : Dissolve the crude formamide (1.0 equiv) in anhydrous THF (0.2 M) under N₂ and cool to 0 °C.

  • Reduction : Slowly add Borane-THF complex (BH₃·THF, 1.0 M in THF, 3.0 equiv) dropwise.

  • Reflux : Heat the reaction to 70 °C (reflux) for 6 hours.

  • Quench & Complex Cleavage (Critical Step) : Cool the reaction to 0 °C. Carefully add Methanol dropwise until bubbling stops to quench excess borane. Next, add 1.0 M HCl (aq) and reflux the mixture for 1 hour. Causality: Borane forms a highly stable Lewis acid-base complex with the newly formed secondary amine. Skipping this acidic reflux step will result in artificially low isolated yields, as the amine-borane complex will be lost during chromatography.

  • Isolation : Cool to room temperature, basify to pH 10 with 2.0 M NaOH, extract with EtOAc, and purify via silica gel chromatography to isolate the pure mono-N-methylated product.

Protocol B: Iridium-Catalyzed Borrowing Hydrogen (Green Protocol)

This single-step methodology is highly atom-economical and ideal for scale-up, utilizing methanol as both solvent and reagent[3].

  • Setup : Inside a nitrogen-filled glovebox, charge a heavy-walled pressure tube with 3-methoxy-5-(trifluoromethyl)aniline (1.0 equiv, 1.0 mmol), [Cp*IrCl₂]₂ catalyst (1.0 mol%), and KOtBu (20 mol%)[3].

  • Solvent Addition : Add anhydrous, degassed Methanol (2.0 mL). Causality: Methanol serves as the C1 source. The pressure tube prevents the escape of transiently generated formaldehyde gas.

  • Reaction : Seal the tube, remove it from the glovebox, and heat at 130 °C in an oil bath for 24 hours. Self-Validation: The reaction mixture will transition from a pale suspension to a homogeneous, dark catalytic resting state.

  • Workup : Cool the vessel to room temperature before carefully unsealing. Dilute with EtOAc, filter through a short pad of Celite to remove the metal catalyst, concentrate, and purify via flash chromatography.

Quantitative Method Comparison

The following table summarizes the operational metrics of both protocols to guide experimental selection based on project needs.

ParameterStrategy A: Formylation-ReductionStrategy B: Catalytic Methanol
Overall Yield 75 – 85% (Over two steps)80 – 90% (Single step)
Mono-Selectivity >99% (Absolute control)~95% (Highly selective)
Reagent Toxicity Moderate (BH₃·THF, Acetic Anhydride)Low (Methanol as reagent/solvent)
Scalability Excellent (Multi-gram to Kilogram)Moderate (Requires pressure vessel)
Time Investment ~48 Hours (Including intermediate workup)~24 Hours

Analytical Characterization & Troubleshooting

  • NMR Signatures : Successful mono-N-methylation is easily confirmed via ¹H NMR. Look for the disappearance of the broad primary amine singlet (~NH₂, 2H) and the appearance of a sharp doublet for the N-methyl group (typically around δ 2.8 ppm, integrating to 3H), coupled with a broad singlet for the secondary amine (~NH, 1H).

  • Troubleshooting Dehalogenation : When using transition metal catalysis (Strategy B), reductive defluorination is exceptionally rare due to the strength of the C-F bond in the -CF3 group. However, ensure temperatures do not exceed 140 °C to prevent degradation of the catalyst or substrate[2].

References

  • Title: Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts Source: ACS Publications URL:[Link]

Sources

Application

Application Notes and Protocols for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in Medicinal Chemistry

Introduction: The Strategic Value of a Fluorinated Aniline Building Block In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired potency, selectivit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Fluorinated Aniline Building Block

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The aniline scaffold, in particular, is a cornerstone of many therapeutic agents, most notably in the domain of kinase inhibition. This guide focuses on the synthesis and application of a highly valuable, yet specific, building block: 3-methoxy-N-methyl-5-(trifluoromethyl)aniline .

While its direct precursor, 3-methoxy-5-(trifluoromethyl)aniline, is more commonly available, the N-methylated variant represents a crucial final-stage intermediate for creating advanced drug candidates. The true utility of this molecule lies in the synergistic interplay of its three key functional groups:

  • The Trifluoromethyl (CF3) Group: This group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature can significantly modulate the pKa of the aniline nitrogen, influencing its binding characteristics. Furthermore, the CF3 group enhances lipophilicity, which can improve cell membrane permeability, and is known to increase metabolic stability by blocking potential sites of oxidation.[1]

  • The Methoxy (OCH3) Group: The methoxy group acts as a hydrogen bond acceptor and its position on the aromatic ring can be fine-tuned to optimize interactions with specific amino acid residues within a target protein's binding site.[2]

  • The N-methyl Group: The addition of a methyl group to the aniline nitrogen serves two primary purposes. It increases the molecule's lipophilicity and can provide steric bulk that fine-tunes selectivity for the target protein over off-target isoforms. However, it also removes a hydrogen bond donor, a critical consideration in designing interactions with the "hinge" region of protein kinases.

This document provides a comprehensive guide for researchers, covering the synthesis of the title compound from its precursor, its key physicochemical properties, and a detailed protocol for its application in the synthesis of a representative kinase inhibitor.

Section 1: Physicochemical Properties and Safety Profile

Before any synthetic manipulation, a thorough understanding of the starting material, 3-methoxy-5-(trifluoromethyl)aniline , is essential. The N-methylation step will alter these properties, generally lowering the melting point and increasing the boiling point and lipophilicity.

Physicochemical Data for the Precursor

The properties of the commercially available precursor, 3-methoxy-5-(trifluoromethyl)aniline, are summarized below.

PropertyValueSource
CAS Number 349-55-3[3][4]
Molecular Formula C₈H₈F₃NO[3][4]
Molecular Weight 191.15 g/mol [4][5]
Appearance Light yellow to brown powder/crystal[3]
Melting Point 50-54 °C[3][5]
Purity ≥ 98% (GC)[3][6]
Safety and Handling Protocol

Warning: 3-methoxy-5-(trifluoromethyl)aniline and its derivatives are classified as harmful and irritants.[4][7] The toxicological properties have not been fully investigated.[7] Strict adherence to safety protocols is mandatory.

Protocol 1.2.1: Safe Handling of Substituted Anilines

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure a safety shower and eye wash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety glasses or goggles.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a flame-retardant lab coat.

    • Respiratory Protection: For weighing or handling large quantities where dust may be generated, use an N95-rated dust mask or a respirator.[4]

  • First Aid Measures:

    • In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • In case of Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[7]

    • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Section 2: Synthesis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

The target compound is most efficiently prepared via the N-methylation of its commercially available primary aniline precursor. The following protocol describes a standard and reliable method using a common methylating agent.

Protocol 2.1: Reductive Amination for N-Methylation

This protocol uses a two-step, one-pot reductive amination, which is often safer and produces fewer side products than direct alkylation with methyl halides.

N_Methylation_Workflow cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Aniline Precursor & Paraformaldehyde in MeOH B 2. Add NaBH4 Portion-wise at 0°C A->B C 3. Warm to RT & Stir for 12h B->C Exothermic Control D 4. Quench with H2O C->D E 5. Extract with EtOAc D->E F 6. Purify via Flash Chromatography E->F G 7. Characterize Product (NMR, LC-MS) F->G

Caption: Workflow for N-methylation via reductive amination.

Materials:

  • 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-methoxy-5-(trifluoromethyl)aniline (e.g., 1.91 g, 10 mmol) and paraformaldehyde (e.g., 0.36 g, 12 mmol).

  • Solvent Addition: Add anhydrous methanol (e.g., 50 mL) to the flask. Stir the suspension at room temperature for 1 hour.

    • Scientist's Note: This initial step allows for the formation of the intermediate imine in situ. Using anhydrous solvent is crucial as water can decompose the reducing agent.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (e.g., 0.57 g, 15 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Scientist's Note: Sodium borohydride is a mild and selective reducing agent for this transformation. Portion-wise addition is a critical safety measure to control the exothermic reaction and prevent runaway conditions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water (e.g., 20 mL) at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

    • Scientist's Note: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: Application in Kinase Inhibitor Synthesis

The N-methylated aniline is a prime building block for synthesizing Type I and Type II kinase inhibitors, which target the ATP-binding site. Its structure is frequently found in inhibitors of kinases such as Spleen Tyrosine Kinase (Syk), Cyclin G Associated Kinase (GAK), and c-Met.[2][4][8] The aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Anilino-Pyrimidine Inhibitor Kinase Gatekeeper Residue Hinge Region DFG Motif Inhibitor Pyrimidine Core 3-methoxy-N-methyl-5-(trifluoromethyl)aniline Inhibitor:aniline->Kinase:Hinge H-Bond Interaction No_Phos Inhibition of Phosphorylation Inhibitor->No_Phos ATP ATP ATP->Kinase Binding Blocked

Caption: Competitive inhibition of a kinase ATP-binding site.

Protocol 3.1: Synthesis of an Anilino-Pyrimidine Scaffold

This protocol details a representative Palladium-catalyzed Buchwald-Hartwig amination to couple the N-methylated aniline with a heterocyclic core, a common strategy in medicinal chemistry.

Materials:

  • 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.0 eq)

  • 2,4-dichloro-5-ethylpyrimidine (or other suitable chloro-heterocycle) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask or microwave vial, magnetic stirrer, condenser

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a round-bottom flask with a condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (e.g., 2.05 g, 10 mmol), 2,4-dichloro-5-ethylpyrimidine (e.g., 1.95 g, 11 mmol), cesium carbonate (e.g., 6.52 g, 20 mmol), and Xantphos (e.g., 0.23 g, 0.4 mmol).

  • Solvent and Catalyst: Add anhydrous 1,4-dioxane (e.g., 50 mL) via syringe. Purge the mixture by bubbling argon or nitrogen through the solvent for 15 minutes.

    • Scientist's Note: Degassing the solvent is critical to remove dissolved oxygen, which can deactivate the palladium catalyst and lead to lower yields.

  • Catalyst Addition: Add the Pd₂(dba)₃ catalyst (e.g., 0.18 g, 0.2 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Scientist's Note: The choice of ligand (Xantphos) and base (Cs₂CO₃) is crucial for an efficient cross-coupling reaction. Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step of the catalytic cycle.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired product and consumption of the starting aniline.

  • Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired mono-arylated pyrimidine product.

  • Characterization: Confirm the structure and regioselectivity of the coupling using 2D NMR techniques (e.g., HMBC, NOESY) and HRMS.

Section 4: Bioanalytical and Pharmacokinetic Profiling

The structural features of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline directly impact the drug-like properties of the final compound. The CF3 and N-methyl groups generally enhance metabolic stability and permeability, but this must be empirically verified.

ADME_Workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo PK Study (Rodent) Compound Test Compound Sol Aqueous Solubility (Kinetic/Thermodynamic) Compound->Sol Perm Permeability (Caco-2 Assay) Compound->Perm MetStab Metabolic Stability (Microsomal/Hepatocyte) Compound->MetStab PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Dose IV & PO Dosing Sol->Dose Candidate Selection Perm->Dose Candidate Selection MetStab->Dose Candidate Selection PPB->Dose Candidate Selection Sample Serial Blood Sampling Dose->Sample Analysis LC-MS/MS Analysis of Plasma Sample->Analysis Params Calculate PK Parameters (AUC, T1/2, F%) Analysis->Params Params->Compound Lead Optimization Feedback

Caption: Standard workflow for ADME/PK characterization.

Protocol Outline: Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.

  • Incubation: Incubate the test compound (typically 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • Scientist's Note: The trifluoromethyl group is expected to reduce susceptibility to aromatic oxidation, potentially leading to a longer half-life compared to non-fluorinated analogues.[1] The N-methyl group may be susceptible to N-dealkylation, a common metabolic pathway for many drugs.[9]

Conclusion

3-methoxy-N-methyl-5-(trifluoromethyl)aniline is a sophisticated and highly valuable building block for modern medicinal chemistry. Its carefully arranged functional groups provide chemists with a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates, particularly within the crucial class of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to safely and effectively utilize this scaffold in the development of next-generation therapeutics.

References

  • 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet . Georganics. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives . JoVE (Journal of Visualized Experiments). [Link]

  • Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . Molecules (via PMC). [Link]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox . ACS Medicinal Chemistry Letters. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase . bioRxiv. [Link]

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines . Journal of Medicinal Chemistry. [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats . ResearchGate. [Link]

  • 3-Methoxy-5-(trifluoromethyl)aniline . MySkinRecipes. [Link]

Sources

Method

Advanced Application Guide: 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline in Pharmaceutical Synthesis

Strategic Rationale in Targeted Drug Design The development of highly selective kinase inhibitors requires building blocks that offer precise control over steric bulk, electronic distribution, and hydrogen-bonding networ...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Targeted Drug Design

The development of highly selective kinase inhibitors requires building blocks that offer precise control over steric bulk, electronic distribution, and hydrogen-bonding networks. 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly specialized secondary aniline utilized extensively in the hit-to-lead optimization phases of pharmaceutical development.

While its primary aniline analog (CAS: 349-55-3) is a well-documented cornerstone in the synthesis of spleen tyrosine kinase (SYK) inhibitors, the transition to the N-methylated derivative represents a deliberate Structure-Activity Relationship (SAR) strategy. By replacing one of the aniline protons with a methyl group, medicinal chemists can fundamentally alter the physicochemical behavior of the resulting drug candidate. This modification is particularly valuable in designing inhibitors for targets like SYK, Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[1].

SAR Causality & Pharmacophore Mapping

The utility of this building block stems from the synergistic effects of its three functional groups:

  • N-Methyl Group: When this secondary amine is converted into an amide or urea linkage, the resulting nitrogen becomes fully substituted (tertiary). This completely eliminates its hydrogen bond donor (HBD) capacity, which prevents off-target binding to the kinase hinge region and significantly enhances passive membrane permeability. Furthermore, the steric bulk of the methyl group restricts the rotational freedom of the adjacent bond, locking the molecule into a specific bioactive conformation.

  • Trifluoromethyl (-CF3) Group: Placed at the meta-position, this strongly electron-withdrawing group increases the overall lipophilicity (logP) of the molecule, driving binding affinity in hydrophobic pockets while simultaneously blocking cytochrome P450-mediated oxidative metabolism at that position.

  • Methoxy (-OMe) Group: Acting as a hydrogen bond acceptor, the methoxy group can interact favorably with solvent-exposed channels or specific active-site residues, while its electron-donating nature counterbalances the -CF3 group to maintain the nucleophilicity of the aniline nitrogen during synthesis.

SAR_Mapping Core Target Core: 3-methoxy-N-methyl-5-(trifluoromethyl)aniline NMe N-Methyl Group - Yields Tertiary Amides/Ureas - Removes H-Bond Donor in Products - Modulates Rotational Barrier Core->NMe CF3 Trifluoromethyl Group - Increases Lipophilicity (logP) - Blocks CYP450 Metabolism - Fills Hydrophobic Pocket Core->CF3 OMe Methoxy Group - H-Bond Acceptor - Electron Donating - Interacts with Solvent Channel Core->OMe

Caption: Pharmacophore mapping and structure-activity relationship (SAR) causality of the building block.

Comparative Physicochemical Profiling

Understanding the quantitative shift between the primary and secondary aniline precursors is critical for predicting both synthetic reactivity and final pharmacokinetic properties.

PropertyPrimary Aniline PrecursorN-Methylated Building BlockImpact on Drug Design
CAS Number 349-55-31260854-98-5Sourcing and intellectual property differentiation.
Molecular Weight 191.15 g/mol 205.18 g/mol Slight increase in MW, well within Lipinski's Rule of 5 limits.
Amine Classification Primary (-NH2)Secondary (-NHCH3)Alters nucleophilicity and dictates synthetic catalyst selection.
H-Bond Donors (in Amide/Urea) 10Elimination of HBD capacity improves passive membrane permeability.
Conformational Flexibility HighRestrictedN-methyl group forces specific dihedral angles, locking the bioactive conformation.

Synthetic Workflows & Validated Protocols

The incorporation of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline into complex pharmaceutical scaffolds typically proceeds via two primary pathways: Urea Formation (to generate Type II kinase inhibitors) or Buchwald-Hartwig Amination (to generate Type I inhibitors).

Synthetic_Workflow Start 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) Step1 Electrophile Selection (e.g., Isocyanate or Aryl Halide) Start->Step1 PathA Urea Formation (Triphosgene / Base) Step1->PathA PathB Buchwald-Hartwig Coupling (Pd Catalyst / Ligand) Step1->PathB ProductA N-Methyl Diarylurea (Kinase Type II Inhibitor) PathA->ProductA ProductB N,N-Diaryl-N-Methylamine (Kinase Type I Inhibitor) PathB->ProductB Validation In Vitro Kinase Assay (SYK / LRRK2) ProductA->Validation ProductB->Validation

Caption: Synthetic workflow for kinase inhibitor development using the N-methylated aniline building block.

Protocol A: Synthesis of Unsymmetrical N-Methyl Diarylureas

Causality & Rationale: The N-methyl group inherently reduces the nucleophilicity of the amine compared to primary anilines due to steric hindrance. To overcome this, highly reactive electrophiles like isocyanates must be used. We utilize N,N-Diisopropylethylamine (DIPEA) as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.0 mmol, 205 mg) in anhydrous Dichloromethane (DCM, 10 mL) to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL) via syringe. Stir for 5 minutes at room temperature.

  • Cooling & Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. This step is critical to prevent the exothermic dimerization of the incoming isocyanate. Slowly add the desired aryl isocyanate (1.1 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The starting secondary aniline will show a distinct [M+H]+ peak at m/z 206.1. The reaction is deemed complete when the aniline peak area is <2% relative to the product peak.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Cross-Coupling for N,N-Diaryl-N-Methylamines

Causality & Rationale: Coupling a secondary aniline with an aryl halide is notoriously difficult. The resulting tertiary amine product is highly sterically hindered, which can stall the reductive elimination step of the palladium catalytic cycle. By utilizing RuPhos—a bulky, electron-rich biaryl phosphine ligand—the palladium center is forced into an L1Pd(0) active species. This accelerates oxidative addition while providing enough steric bulk to favor rapid reductive elimination, effectively preventing competitive β-hydride elimination.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.2 mmol, 246 mg) and the target heteroaryl bromide (1.0 mmol).

  • Catalyst & Base: Add Pd2(dba)3 (0.05 mmol, 46 mg), RuPhos (0.1 mmol, 47 mg), and Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg).

  • Solvent: Add anhydrous, degassed Toluene (5 mL) to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Reaction: Heat the reaction mixture at 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting aniline is UV-active and stains heavily with ninhydrin (yielding a brown/purple spot). The desired tertiary amine product will be UV-active but strictly ninhydrin-negative due to the lack of N-H protons.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via automated flash column chromatography.

References

  • Sigma-Aldrich Product Data & Literature Grounding (Primary Precursor): 3-Methoxy-5-(trifluoromethyl)aniline 99 349-55-3. Cites Farmer et al., "Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK)." Bioorganic & medicinal chemistry letters, 18(23), 6231-6235 (2008).

  • Sigma-Aldrich Product Data (Target Compound): 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline | 1260854-98-5.

  • Google Patents: EP2699572A1 - Heterocyclic compounds as kinase inhibitors. Details the incorporation of substituted trifluoromethyl-anilines for targeting SYK, LRRK2, and MYLK. 1

Sources

Application

Application Notes and Protocols for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in Agrochemical Synthesis

Prepared by a Senior Application Scientist Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemicals In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemicals

In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has been a transformative approach. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of contemporary agrochemical design due to its profound impact on a molecule's physicochemical and biological properties. This electron-withdrawing group can significantly enhance metabolic stability, increase lipophilicity for better membrane penetration, and improve the binding affinity of the molecule to its target protein, often resulting in superior efficacy and potency of the final product.[1]

3-methoxy-N-methyl-5-(trifluoromethyl)aniline is a specialized aromatic amine that serves as a high-value intermediate in the synthesis of complex agrochemicals. While its direct application in widely commercialized products is not extensively documented in public literature, its structural motifs are representative of building blocks used in the development of novel herbicides and fungicides.[2][3] The presence of the trifluoromethyl, methoxy, and N-methyl groups provides a unique combination of properties that can be exploited to create next-generation crop protection agents.

This guide provides a comprehensive overview of the application of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in agrochemical synthesis. It includes detailed protocols for the synthesis of this intermediate and its subsequent use in the creation of a representative fungicidal compound. The methodologies are grounded in established chemical principles and are designed to be a valuable resource for researchers and professionals in the field of agrochemical development.

Physicochemical Properties

A clear understanding of the physicochemical properties of the starting materials is crucial for successful synthesis and formulation. The table below summarizes the key properties of 3-methoxy-5-(trifluoromethyl)aniline, the precursor to the N-methylated intermediate of interest.

PropertyValueReference
CAS Number 349-55-3
Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Appearance Light yellow to brown powder/crystal[Chem-Impex]
Melting Point 50-54 °C[Chem-Impex]
Purity (GC) ≥ 98%[Chem-Impex]

Synthesis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

The N-methylation of 3-methoxy-5-(trifluoromethyl)aniline is a critical step to produce the target intermediate. The following protocol describes a standard procedure for this transformation.

Protocol 1: N-methylation of 3-methoxy-5-(trifluoromethyl)aniline

Objective: To synthesize 3-methoxy-N-methyl-5-(trifluoromethyl)aniline via reductive amination.

Materials:

  • 3-methoxy-5-(trifluoromethyl)aniline

  • Paraformaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in methanol.

  • Addition of Aldehyde: Add paraformaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Application in Fungicide Synthesis: A Representative Example

The 3-(trifluoromethyl)aniline moiety is a key component in a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These fungicides are highly effective against a broad spectrum of fungal pathogens. The following section details the synthesis of a hypothetical SDHI fungicide from 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Protocol 2: Synthesis of a Hypothetical SDHI Fungicide

Objective: To synthesize a representative N-aryl pyrazole carboxamide fungicide.

Materials:

  • 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

  • 2-(Trifluoromethyl)benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add 2-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the target fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The hypothetical fungicide synthesized in Protocol 2 belongs to the SDHI class. These fungicides act by disrupting the fungal respiratory chain, a critical process for energy production in fungal cells.

Key Steps in the Mechanism of Action:

  • Targeting Complex II: SDHIs specifically target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.

  • Inhibition of Succinate Dehydrogenase: The fungicide binds to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme. This binding event blocks the oxidation of succinate to fumarate.

  • Disruption of Electron Transport: By inhibiting succinate dehydrogenase, the fungicide halts the flow of electrons through the respiratory chain.

  • Energy Depletion: The disruption of the electron transport chain prevents the production of ATP, the primary energy currency of the cell.

  • Fungal Cell Death: The lack of energy ultimately leads to the cessation of cellular functions and the death of the fungal pathogen.

The trifluoromethyl group on the aniline ring plays a crucial role in enhancing the binding affinity of the fungicide to the target enzyme, thereby increasing its efficacy.

Visualizing the Synthetic and Mechanistic Pathways

Synthetic Workflow

Synthesis_Workflow A 3-methoxy-5-(trifluoromethyl)aniline B N-methylation (Protocol 1) A->B C 3-methoxy-N-methyl-5-(trifluoromethyl)aniline B->C D Acylation with 2-(Trifluoromethyl)benzoyl chloride (Protocol 2) C->D E Hypothetical SDHI Fungicide D->E

Caption: Synthetic pathway from the precursor to the hypothetical fungicide.

Mechanism of Action: SDHI Fungicides

SDHI_MoA cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDHI Succinate Dehydrogenase (Complex II) Succinate->SDHI Oxidation Fumarate Fumarate SDHI->Fumarate ETC Downstream Electron Transport Chain Complexes SDHI->ETC Electron Transfer ATP ATP Production ETC->ATP Result Energy Depletion & Fungal Cell Death ATP->Result Fungicide SDHI Fungicide Inhibition X Fungicide->Inhibition Inhibition->SDHI

Caption: Inhibition of the fungal respiratory chain by an SDHI fungicide.

Conclusion

3-methoxy-N-methyl-5-(trifluoromethyl)aniline represents a sophisticated chemical intermediate with significant potential in the synthesis of advanced agrochemicals. The protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and scientists working on the development of new and effective crop protection solutions. The strategic use of such fluorinated building blocks will undoubtedly continue to be a driving force in the innovation of next-generation fungicides and herbicides.

References

  • Chem-Impex. 3-Methoxy-5-(trifluoromethyl)aniline. [Link]

  • MySkinRecipes. 3-Methoxy-5-(trifluoromethyl)aniline. [Link]

Sources

Method

Protocol for using 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in organic synthesis

Advanced Application Note & Protocol: 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline in Organic Synthesis Executive Summary and Mechanistic Rationale The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 126085...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note & Protocol: 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline in Organic Synthesis

Executive Summary and Mechanistic Rationale

The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly versatile, sterically hindered secondary amine utilized extensively in the synthesis of advanced pharmaceutical intermediates. It is particularly valuable in the development of 1[1] and other targeted therapies where precise modulation of electronic and steric properties is required.

Causality of Structural Features:

  • Trifluoromethyl (-CF₃) Group: Positioned meta to the amine, this strongly electron-withdrawing group lowers the pKa of the amine and enhances the metabolic stability of the molecule against cytochrome P450-mediated oxidation. In drug design, CF₃ groups are critical for improving lipophilicity and target binding affinity, though they deactivate the amine toward nucleophilic attack[2].

  • Methoxy (-OCH₃) Group: Acts as an electron-donating group via resonance, partially offsetting the electron-withdrawing effect of the CF₃ group. It also serves as a crucial hydrogen-bond acceptor, frequently leveraged in the hinge-binding region of kinase targets.

  • N-Methylation: By converting the primary amine to a secondary amine, N-methylation eliminates a hydrogen-bond donor, which generally improves cellular permeability. Synthetically, it prevents over-alkylation during 3[3] and restricts the conformational flexibility of resulting amide bonds.

Physicochemical Data Summary

Understanding the physicochemical profile of4[4] is essential for reaction planning and downstream pharmacokinetic profiling.

PropertyValueSynthetic & Biological Impact
CAS Number 1260854-98-5Unique identifier for procurement and regulatory tracking[4].
Molecular Formula C₉H₁₀F₃NOProvides a low-molecular-weight core (205.18 g/mol ) ideal for fragment-based drug design.
H-Bond Donors / Acceptors 0 / 2N-methylation removes the H-bond donor, increasing membrane permeability.
Electronic Nature Moderately DeactivatedThe competing -CF₃ and -OCH₃ groups result in a moderately nucleophilic secondary amine.
Steric Profile HinderedThe N-methyl group introduces steric bulk, requiring highly active catalysts for cross-coupling.

Synthetic Workflows and Applications

This building block is primarily utilized in transition-metal-catalyzed C-N cross-couplings and amidation reactions to generate tertiary diarylamines and N-methyl amides, respectively.

G A 3-Methoxy-N-methyl-5- (trifluoromethyl)aniline B Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst, Base Aryl Halide C Acylation / Amidation A->C HATU, DIPEA Carboxylic Acid D SNAr Substitution A->D Strong Base, Heat Heteroaryl Halide E Tertiary Diarylamines (Kinase Inhibitors) B->E F N-Methyl Benzamides (Peptidomimetics) C->F G N-Aryl Heterocycles (Agrochemicals) D->G

Fig 1. Divergent synthetic workflows for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Synthesis of a tertiary diarylamine. The presence of the electron-withdrawing CF₃ group and the steric hindrance of the N-methyl group necessitate a highly active palladium catalyst system to drive the 2[2].

Reagents:

  • Amine: 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (1.0 mmol)

  • Electrophile: Aryl Bromide (1.1 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand: RuPhos (0.04 mmol, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and RuPhos.

    • Causality: RuPhos is specifically selected because its bulky, electron-rich biaryl structure facilitates the reductive elimination step, which is often the rate-limiting step for sterically hindered secondary amines.

  • Addition of Reagents: Add the aryl bromide, 3-methoxy-N-methyl-5-(trifluoromethyl)aniline, and NaOtBu to the flask.

    • Causality: NaOtBu is a strong base required to deprotonate the secondary amine once it coordinates to the palladium center.

  • Solvent Addition and Degassing: Inject anhydrous toluene and sparge the solution with argon for 10 minutes.

    • Causality: Oxygen rapidly deactivates Pd(0) species; strict anaerobic conditions ensure catalyst longevity and self-validate the protocol's high yield.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc).

  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: High-Efficiency Amide Bond Formation (Acylation)

Objective: Synthesis of an N-methyl amide. The secondary amine's nucleophilicity is dampened by the CF₃ group, making standard carbodiimide coupling (e.g., EDC/HOBt) inefficient. A highly reactive uronium-based coupling agent (HATU) is required.

Reagents:

  • Amine: 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (1.0 mmol)

  • Acid: Carboxylic Acid (1.2 mmol)

  • Coupling Agent: HATU (1.3 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Solvent: Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:

  • Pre-activation of the Acid: In a dry round-bottom flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise and stir at room temperature for 15 minutes.

    • Causality: This step forms the highly reactive active ester (OAt ester). DIPEA acts as a non-nucleophilic base to drive the formation without competing with the amine.

  • Amine Addition: Add 3-methoxy-N-methyl-5-(trifluoromethyl)aniline dropwise to the activated mixture.

  • Reaction Execution: Stir the reaction at room temperature for 18 hours. If LC-MS indicates incomplete conversion due to steric hindrance, gently heat the mixture to 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Safety and Handling

Fluorinated anilines can be toxic via inhalation, ingestion, and dermal contact.

  • PPE: Handle exclusively in a certified chemical fume hood while wearing nitrile gloves, a lab coat, and safety goggles.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light, to prevent gradual oxidation of the amine.

References

  • Title: 7 3-methoxy-5-(trifluoromethyl)aniline | Sigma-Aldrich Source: sigmaaldrich.com URL: [4]

  • Title: 3-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-55-3 Source: givermedical.com URL: [1]

  • Title: Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C–N Coupling with Nitromethane as a Methylamine Surrogate Source: mit.edu URL: [3]

  • Title: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics Source: acs.org URL: [2]

Sources

Application

HPLC purification method for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Application Note: Preparative HPLC Purification Strategy for 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline Introduction & Chromatographic Rationale The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparative HPLC Purification Strategy for 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline

Introduction & Chromatographic Rationale

The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) [1] is a highly functionalized secondary amine utilized as a critical intermediate in medicinal chemistry. From a chromatographic perspective, purifying this molecule presents a dual challenge:

  • The Basic Secondary Amine: N-methyl anilines are prone to severe peak tailing on standard silica-based reversed-phase columns due to secondary ion-exchange interactions with residual acidic silanols.

  • The Lipophilic Trifluoromethyl (-CF 3​ ) Group: This strongly electron-withdrawing group dramatically increases the hydrophobicity of the molecule [4], requiring higher organic solvent concentrations for elution while simultaneously depressing the pK a​ of the conjugate acid to approximately 3.0–3.5.

The Causality of pH Selection: A common mistake in preparative chromatography is defaulting to a 0.1% Formic Acid or TFA mobile phase (pH ~2.5) for all basic compounds. For this specific aniline, operating at pH 2.5 places the mobile phase directly at the molecule's pK a​ . This results in a 50/50 equilibrium between the ionized and neutral states, leading to split peaks, broad elution bands, and catastrophic loss of preparative loadability.

To create a robust, high-capacity method, we must operate at least 2 pH units away from the pK a​ . By selecting a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.5) , we force the aniline >99.9% into its neutral, free-base form. In this uncharged state, the molecule partitions uniformly into the C18 stationary phase, eliminating silanol-induced tailing and exponentially increasing the mass saturation capacity of the column [2]. Furthermore, ammonium bicarbonate is fully volatile, allowing for seamless downstream lyophilization.

Purification Workflow Visualization

HPLC_Workflow A 1. Crude Synthesis Mixture 3-methoxy-N-methyl-5-(trifluoromethyl)aniline B 2. Analytical HPLC Screening (Determine Retention & Impurities) A->B Dissolve in DMSO/ACN C 3. Method Optimization (pH Tuning to >99% Free-Base) B->C Selectivity Check D 4. Preparative Scale-Up (Mass Load & Flow Rate Transfer) C->D Scale-up Factor: 118x E 5. Fraction Collection (UV-Triggered at 254/280 nm) D->E Focused Gradient F 6. Orthogonal QC & Recovery (Purity > 99%, Lyophilization) E->F Volatile Buffer Removal

Workflow for the preparative HPLC purification of basic fluorinated anilines.

Analytical Screening & Scale-Up Calculations

Before committing valuable crude material to a preparative column, the method must be developed on an analytical scale and geometrically transferred. To maintain the exact chromatographic profile during scale-up, the linear velocity of the mobile phase must remain constant.

Using the standard scale-up formula [3]: Scale-Up Factor (SF) = (Radius prep​ / Radius anal​ ) 2

SF = (25 mm / 2.3 mm) 2 ≈ 118

Therefore, the 1.0 mL/min analytical flow rate is scaled to 118 mL/min (optimized to 100 mL/min to prevent exceeding system backpressure limits).

Table 1: Quantitative Method Parameters (Analytical vs. Preparative)

ParameterAnalytical ScreeningPreparative Scale-Up
Column Chemistry High-pH Hybrid C18High-pH Hybrid C18
Column Dimensions 4.6 × 100 mm, 5 µm50 × 250 mm, 5 µm
Mobile Phase A 10 mM NH 4​ HCO 3​ in H 2​ O (pH 9.5)10 mM NH 4​ HCO 3​ in H 2​ O (pH 9.5)
Mobile Phase B Acetonitrile (100%)Acetonitrile (100%)
Flow Rate 1.0 mL/min100.0 mL/min
Injection Volume 5 µL600 µL (up to 5 mL based on load)
Detection Wavelength UV 254 nm & 280 nmUV 254 nm & 280 nm
Column Temperature 30 °CAmbient (~25 °C)

Table 2: Focused Gradient Timetable Causality: A generic 5–95% linear gradient wastes time and resolution. By calculating the exact elution point of the target compound from the analytical run, we deploy a "focused gradient" (a shallow slope around the elution point). This maximizes the resolution between the target aniline and closely eluting synthetic impurities (e.g., des-fluoro or regioisomer byproducts).

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Initial Hold / Desalting
2.09010Injection Wash
15.03070Focused Linear Slope (Target Elution Window)
16.0595Column Wash
19.0595Column Wash Hold
19.19010Re-equilibration
24.09010End of Run

Detailed Step-by-Step Preparative Protocol

Phase 1: Sample Solubilization & Preparation

  • Weigh the crude 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

  • Dissolve the crude mixture in a 1:1 (v/v) solution of Dimethyl Sulfoxide (DMSO) and Acetonitrile to achieve a concentration of 50 mg/mL.

    • Causality: The highly lipophilic -CF 3​ group makes the compound poorly soluble in the highly aqueous starting mobile phase. Dissolving in 100% DMSO causes "viscous fingering" (band distortion) at the column head. The 1:1 DMSO/ACN blend ensures complete solubilization while matching the mobile phase viscosity more closely.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could clog the preparative column frit.

Phase 2: System Equilibration

  • Submerge the aqueous inlet line into freshly prepared 10 mM Ammonium Bicarbonate (pH adjusted to 9.5 with ammonium hydroxide).

  • Purge the preparative pumps at 50 mL/min for 2 minutes to clear air bubbles.

  • Equilibrate the 50 × 250 mm preparative column with 5 Column Volumes (CV) of the starting gradient conditions (10% B) until the UV baseline is perfectly flat.

Phase 3: Execution and Fraction Collection

  • Perform a blank injection (600 µL of DMSO/ACN) to confirm system cleanliness.

  • Inject 600 µL of the crude sample solution.

  • Initiate the focused gradient (Table 2).

  • Set the fraction collector to trigger via UV threshold at 280 nm (the optimal absorbance for the aniline chromophore). Ensure the collection valve delay volume is properly calibrated to prevent sample loss to waste.

Phase 4: Recovery

  • Pool the collected fractions containing the target peak.

  • Transfer the pooled fractions to a rotary evaporator. Evaporate at 35 °C under reduced pressure to remove the Acetonitrile.

  • Flash-freeze the remaining aqueous suspension and place it in a lyophilizer for 24 hours. The ammonium bicarbonate buffer will fully sublime, leaving behind the pure free-base aniline as an off-white to pale yellow solid.

Self-Validating Quality Control (Orthogonal Analysis)

A protocol is only as reliable as its internal validation mechanisms. To ensure this purification workflow is a self-validating system, we must rule out the possibility of "hidden" impurities co-eluting under the main peak.

The Orthogonal QC Step: Take a 1 mg aliquot of the lyophilized final product and analyze it using an analytical Phenyl-Hexyl column (instead of C18) with an acidic mobile phase (0.1% Formic acid).

Causality: The Phenyl-Hexyl stationary phase relies on π

π interactions rather than pure hydrophobic partitioning, and the acidic pH changes the ionization state of the molecule. If a hydrophobic impurity co-eluted with the aniline on the preparative C18 column, this orthogonal selectivity shift will force the impurity to separate during the QC run, preventing a false-positive purity report. The batch is only validated if the orthogonal QC shows >99.0% Area Under Curve (AUC).

References

  • Agilent Technologies. "What is Preparative HPLC | Find Your Purification HPLC System". Available at:[Link]

  • Agilent Technologies. "Analytical to Preparative HPLC Method Transfer". Technical Overview 5991-3070EN. Available at: [Link]

  • National Institutes of Health (PMC). "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography". Available at:[Link]

Method

Gas chromatography conditions for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline analysis

An Application Note and Protocol for the Gas Chromatographic Analysis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust method...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatographic Analysis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust method for the analysis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). As a key intermediate in the synthesis of complex molecules such as kinase inhibitors, ensuring the purity and identity of this compound is critical.[1] This document provides an in-depth protocol, explains the scientific rationale behind the selection of analytical parameters, and offers expert insights into method optimization and troubleshooting. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals requiring a reliable, validated system for the characterization of this and structurally similar aromatic amines.

Analytical Principle: Addressing the Challenges of Amine Analysis

The successful gas chromatographic analysis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline hinges on understanding its unique physicochemical properties. The molecule possesses several key features that dictate the analytical strategy:

  • Volatility: The presence of the trifluoromethyl group enhances volatility, making the compound well-suited for GC analysis.

  • Polarity: The methoxy and N-methyl amine groups introduce polarity. This mixed-polarity nature requires a stationary phase that can effectively engage in both dispersion and dipole-dipole interactions.

  • Basicity: As a secondary aromatic amine, it is less basic than primary aliphatic amines but can still interact with active sites (e.g., surface silanols) in the GC flow path.[2] These interactions are a primary cause of peak tailing, which can compromise resolution and quantification accuracy.

Our core strategy is to employ a highly inert system, from the injector liner to the column and detector. A mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane, offers an excellent balance for resolving this type of analyte.[3][4][5] For detection, mass spectrometry provides unequivocal identification through fragmentation patterns, while a flame ionization detector offers robust quantification.

Logical Framework for Method Design

cluster_analyte Analyte Characterization cluster_strategy Analytical Strategy cluster_output Final Method A 3-methoxy-N-methyl-5-(trifluoromethyl)aniline P1 Volatility (CF3 group) A->P1 P2 Polarity (Amine & Methoxy) A->P2 P3 Basicity (Secondary Amine) A->P3 S4 High-Sensitivity Detection A->S4 Defines Goal S1 GC Amenable P1->S1 Enables Vaporization S2 Mid-Polarity Column Selection P2->S2 Balances Interactions S3 Inert Flow Path Required (Address Peak Tailing) P3->S3 Prevents Adsorption O1 GC-MS / GC-FID S2->O1 Defines Separation S4->O1 Defines Detection

Caption: Logical workflow for selecting the appropriate analytical methodology.

Methodology and Experimental Protocols

This section outlines the necessary materials, instrumentation, and step-by-step procedures for the analysis.

Materials and Equipment
Item Specification
Analyte Standard 3-methoxy-N-methyl-5-(trifluoromethyl)aniline, >99% purity
Solvent Dichloromethane or Ethyl Acetate (GC Grade or equivalent)
Carrier Gas Helium (99.999% purity) or Hydrogen (99.999% purity)
GC System Agilent 7890B, Shimadzu GC-2030, or equivalent, equipped with a split/splitless inlet
GC Column (Primary) DB-5ms (or equivalent 5% diphenyl/95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
GC Column (Alternate) Polar Wax Column (e.g., Agilent CP-Wax 51 for Amines)[6]
Detector Mass Spectrometer (e.g., Agilent 5977B MSD) or Flame Ionization Detector (FID)
Vials & Caps 2 mL amber glass vials with PTFE-lined septa
Syringe 10 µL GC autosampler syringe
Recommended GC-MS Operating Conditions

The following table summarizes the optimized starting conditions for the analysis.

Parameter Condition Rationale
Inlet SplitlessMaximizes sensitivity for trace-level analysis.[3]
Injection Volume 1.0 µLStandard volume for capillary GC.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.[3][7]
Carrier Gas HeliumInert and provides good efficiency. Hydrogen can be used for faster analysis.[8]
Constant Flow 1.0 mL/minTypical flow rate for a 0.25 mm ID column.
Oven Program Initial 70°C, hold 2 minAllows for sharp initial peak focusing.
Ramp 15 °C/min to 280 °CProvides a good balance of separation speed and resolution.
Hold at 280 °C for 5 minEnsures elution of all components and cleans the column.[3]
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the MS source.[3][7]
MS Source Temp 230 °CStandard temperature for robust ionization.[3][7]
MS Quad Temp 150 °CStandard temperature for stable mass filtering.[3][7]
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-450)Allows for qualitative identification and spectral analysis.
Standard Preparation Protocol

Accurate standard preparation is fundamental to quantitative analysis.

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane or ethyl acetate. Cap and mix thoroughly by inversion. This solution should be stored in a refrigerator when not in use.

  • Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the working standard solution. Transfer an aliquot of each standard to a 2 mL autosampler vial.

Analytical Workflow Protocol

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing P1 Weigh Analyte Standard P2 Prepare Stock & Working Solutions in Dichloromethane P1->P2 P3 Transfer to Autosampler Vial P2->P3 A1 Equilibrate GC-MS System with Method Conditions P3->A1 Load Sequence A2 Inject 1 µL of Sample (Splitless Mode) A1->A2 A3 Separation on DB-5ms Column A2->A3 A4 Detection by MS (Full Scan) A3->A4 D1 Integrate Chromatographic Peak A4->D1 Acquire Data D2 Confirm Identity via Mass Spectrum D1->D2 D3 Quantify using Calibration Curve D1->D3

Caption: Step-by-step experimental workflow from sample preparation to data analysis.

Expected Results and Performance

Following the protocol above, a sharp, symmetrical chromatographic peak should be observed. Using the recommended oven program, the retention time will be specific and reproducible.

  • Identity Confirmation (GC-MS): The mass spectrum obtained from the peak apex should be compared to a reference spectrum. Key fragments to look for would include the molecular ion (M+) at m/z 191 and characteristic losses (e.g., -CH3, -CF3).

  • Quantification: A calibration curve generated from the standards should exhibit excellent linearity (R² > 0.995). The concentration of the analyte in unknown samples can then be accurately determined.

Expert Insights: Optimization and Troubleshooting

  • Managing Peak Tailing: If peak tailing is observed, it is almost certainly due to active sites in the flow path.

    • Solution 1: Inlet Maintenance: Deactivated liners are essential. Replace the inlet liner and septum regularly.

    • Solution 2: Column Conditioning: Before analysis, condition the column according to the manufacturer's instructions to remove any contaminants and ensure a fully inert surface.

    • Solution 3 (Advanced): Derivatization: For particularly challenging matrices or trace analysis, derivatization can significantly improve peak shape. Silylating the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the active N-H group to a non-polar silyl group, reducing its ability to interact with active sites.[9]

  • Alternative Selectivity: If co-elution with a matrix interferent is an issue on the DB-5ms column, switching to a column with a different stationary phase chemistry is the correct approach. A polar polyethylene glycol (PEG) or "WAX" type column will provide an orthogonal separation mechanism, altering the elution order of compounds.[10][11][12]

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust framework for the analysis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline. By utilizing a high-quality inert capillary column and optimizing GC-MS parameters, high-resolution separation, definitive identification, and accurate quantification can be routinely achieved. The provided protocols and troubleshooting guidance serve as a comprehensive resource for scientists in pharmaceutical development and quality control, ensuring data integrity for this critical synthetic intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • Agilent Technologies, Inc. (2011, October 31). Analysis of alkylamines and aromatic amines.
  • Pereira, V., Pontes, M., Câmara, J. S., & Marques, J. C. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Li, Y., et al. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. National Institutes of Health (NIH).
  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC.
  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography.
  • Benchchem. (n.d.). Navigating the Analysis of Trifluoromethanol Reaction Mixtures: A Comparative Guide to LC-MS and GC-MS.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline 99%.

Sources

Application

Application Notes and Protocols for the Derivatization of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Introduction: Strategic Importance of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in Modern Chemistry 3-methoxy-N-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic building block of significant inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in Modern Chemistry

3-methoxy-N-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of its substituents—a nucleophilic N-methylamino group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group—creates a unique electronic and steric environment. This substitution pattern allows for selective chemical modifications, making it a valuable precursor for the synthesis of complex molecules with tailored properties.

The trifluoromethyl group is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, aniline derivatives bearing this moiety are sought-after intermediates in the development of novel therapeutics, such as spleen tyrosine kinase (Syk) inhibitors.[3][4] The N-methyl group, in turn, modulates the nucleophilicity of the amine and can influence the pharmacokinetic profile of the final compound.

This technical guide provides detailed protocols for the derivatization of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline, focusing on N-acylation and N-sulfonylation reactions. It offers insights into the rationale behind experimental choices, potential challenges, and characterization of the resulting products, serving as a comprehensive resource for scientists engaged in the synthesis and application of this versatile chemical entity.

Physicochemical and Safety Data

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.

PropertyValueReference
Molecular Formula C₉H₁₀F₃NO[5]
Molecular Weight 205.18 g/mol [5]
Appearance Not specified, likely a solid or oil
Melting Point 50-52 °C (for the parent aniline)
CAS Number Not available for the N-methylated form

Safety and Handling:

3-methoxy-N-methyl-5-(trifluoromethyl)aniline is expected to have a hazard profile similar to its parent compound, 3-methoxy-5-(trifluoromethyl)aniline. The parent compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Derivatization Strategies: N-Acylation and N-Sulfonylation

The secondary amine functionality of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline is the primary site for derivatization. N-acylation and N-sulfonylation are fundamental transformations that introduce amide and sulfonamide moieties, respectively. These functional groups are prevalent in a vast array of pharmaceuticals and agrochemicals.

Part 1: N-Acylation of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

N-acylation is a robust method for converting the amine into a less basic and more sterically hindered amide. This can serve as a protective group strategy or as a key step in building a target molecule.[7] The reduced reactivity of the aniline nitrogen due to the electron-withdrawing trifluoromethyl group necessitates careful selection of the acylating agent and reaction conditions.

Acyl chlorides are highly reactive acylating agents that readily react with secondary amines in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve aniline (1.0 eq) in anhydrous DCM B Cool to 0 °C A->B C Add triethylamine (1.2 eq) B->C D Slowly add acyl chloride (1.1 eq) C->D E Warm to RT and stir for 2-6 h D->E F Monitor by TLC E->F G Quench with water F->G H Extract with DCM G->H I Wash with aq. NaHCO3 and brine H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify by column chromatography J->K

N-Acylation Workflow Diagram.

Materials:

  • 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The high reactivity of acyl chlorides necessitates slow addition to control the exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis, making the use of anhydrous solvents and an inert atmosphere critical for high yields.

  • Base Selection: A non-nucleophilic base like triethylamine is essential to neutralize the generated HCl without competing with the aniline for the acyl chloride.

  • Temperature Control: The initial cooling to 0 °C mitigates the exothermicity of the reaction, preventing potential side reactions.

Acid anhydrides are less reactive than acyl chlorides and are often used for acetylation. The reaction may require slightly more forcing conditions.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification A Dissolve aniline (1.0 eq) in anhydrous THF B Add pyridine (2.0 eq) A->B C Add acid anhydride (1.5 eq) B->C D Heat to reflux for 4-8 h C->D E Monitor by TLC D->E F Cool to RT and concentrate E->F G Dissolve in ethyl acetate F->G H Wash with 1M HCl, aq. NaHCO3, and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

N-Acylation with Anhydride Workflow.

Materials:

  • 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

  • Acid anhydride (e.g., acetic anhydride)

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

  • Pyridine or another suitable base/catalyst

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous THF.

  • Add pyridine (2.0 equivalents). Pyridine can act as both a base and a nucleophilic catalyst.

  • Add the acid anhydride (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux for 4-8 hours. The less reactive nature of the anhydride often requires heating to achieve a reasonable reaction rate.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Characterization Data for N-acetyl-3-methoxy-N-methyl-5-(trifluoromethyl)aniline:

  • ¹H NMR: Expect to see a singlet for the N-methyl protons, a singlet for the acetyl methyl protons, a singlet for the methoxy protons, and distinct signals for the aromatic protons.

  • ¹³C NMR: Signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the various aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the acylated product.

Part 2: N-Sulfonylation of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

N-sulfonylation introduces a sulfonamide group, a key pharmacophore in many drugs. The reaction typically involves a sulfonyl chloride and a base. The resulting sulfonamide is a stable functional group that is resistant to hydrolysis.

This is the most common method for the synthesis of sulfonamides. The reaction mechanism is analogous to acylation with acyl chlorides.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Sulfonylation cluster_2 Work-up and Purification A Dissolve aniline (1.0 eq) in anhydrous pyridine B Cool to 0 °C A->B C Slowly add sulfonyl chloride (1.1 eq) B->C D Stir at 0 °C for 1 h, then RT for 4-12 h C->D E Monitor by TLC D->E F Pour into ice-water E->F G Extract with ethyl acetate F->G H Wash with 1M HCl, aq. NaHCO3, and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography or recrystallization I->J

N-Sulfonylation Workflow Diagram.

Materials:

  • 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine (acts as both solvent and base)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • In a flame-dried, round-bottom flask, dissolve 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 equivalents) portion-wise or as a solution in a small amount of anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product and quench any unreacted sulfonyl chloride.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality and Insights:

  • Reactivity: The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the aniline nitrogen, potentially requiring longer reaction times or gentle heating to drive the reaction to completion.

  • Side Reactions: A potential side reaction is C-sulfonylation, where the sulfonyl group attaches to the aromatic ring. However, with a secondary amine, N-sulfonylation is generally favored.[1]

  • Work-up: The use of pyridine as a solvent and base necessitates an acidic wash during the work-up to remove it from the organic phase.

Expected Characterization Data for N-methyl-N-(p-tolylsulfonyl)-3-methoxy-5-(trifluoromethyl)aniline:

  • ¹H NMR: Expect to see singlets for the N-methyl, methoxy, and toluyl methyl protons, along with distinct multiplets for the two aromatic rings.

  • ¹³C NMR: Signals for the carbons of both aromatic rings, the trifluoromethyl carbon, and the aliphatic carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the sulfonated product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Insufficiently reactive acylating/sulfonylating agent; steric hindrance; deactivation by the trifluoromethyl group.Use a more reactive agent (e.g., acyl chloride over anhydride); increase the reaction temperature and/or time; consider using a catalyst such as DMAP for acylation.[8]
Formation of multiple products Side reactions such as C-acylation/sulfonylation; hydrolysis of the reagent.Ensure strictly anhydrous conditions; maintain low temperatures during the addition of the reagent; use a non-nucleophilic base.
Difficult purification Similar polarity of starting material and product.Optimize the chromatographic eluent system; consider recrystallization as an alternative purification method.

Conclusion

The derivatization of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline via N-acylation and N-sulfonylation provides access to a diverse range of amides and sulfonamides. These protocols, grounded in established principles of organic synthesis, offer a reliable starting point for the preparation of novel compounds for applications in drug discovery and materials science. By understanding the interplay of the substituents on the aniline ring and carefully controlling the reaction conditions, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Methanesulfonylation of Anilines. Retrieved from a relevant chemical supplier's technical resources.
  • LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. In Chemistry LibreTexts.
  • Patel, T. I., Williams, M. L., Linder, J. M., Shah, S. S., & Moschitto, M. J. (2022). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Lichte, D., & Gooßen, L. J. (2020). Synthetic methods to selectively access N-alkylanilines by arylation chemistry.
  • Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235.
  • American Chemical Society. (n.d.). Synthesis and characterization of electron-donating N-isopropylidene-4-methylaniline salts and electron-withdrawing N-isopropylidene-3-chloroaniline salts.
  • ChemRxiv. (2021). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.
  • Shtil, A. A. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(19), 5768.
  • ChemRxiv. (2021). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.
  • Baranczak, A., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13465-13488.
  • Beilstein-Institut. (2024, September 2).
  • JoVE. (2016, January 19).
  • Academia.edu. (n.d.). Synthesis of Cyclic Sulfonamides by Reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes.
  • MDPI. (2024, October 11).
  • BenchChem. (n.d.).
  • Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633.
  • American Chemical Society. (2015, May 29).
  • Beilstein-Institut. (2020, December 1).
  • Moura-Letts, G., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001-4008.
  • Beilstein-Institut. (2024, September 2).
  • Royal Society of Chemistry. (2019). Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Available [Me4N][SeCF3].
  • National Institutes of Health. (2016, January 19).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • American Chemical Society. (n.d.).
  • YouTube. (2022, September 25).
  • National Institutes of Health. (2021). Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors.
  • Georganics. (2011, February 19). Safety Data Sheet: 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE.
  • BenchChem. (n.d.). In-Depth Technical Guide: Synthesis and Characterization of N-Allyl-3-(trifluoromethyl)aniline.
  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline.
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (2021).
  • American Chemical Society. (2021, August 25). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
  • PubChem. (n.d.). 3-methanesulfonyl-5-(trifluoromethyl)aniline.
  • MySkinRecipes. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline.

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline

Executive Summary 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-3) is a highly valued fluorinated building block, predominantly utilized in the synthesis of advanced pharmaceutical intermediates. Most no...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-3) is a highly valued fluorinated building block, predominantly utilized in the synthesis of advanced pharmaceutical intermediates. Most notably, it serves as a critical precursor in the development of phenylamino pyrimidine thiazole-based spleen tyrosine kinase (Syk) inhibitors [1]. The unique electronic properties and steric profile imparted by the meta-methoxy and meta-trifluoromethyl groups significantly enhance the lipophilicity, target selectivity, and metabolic stability of downstream active pharmaceutical ingredients (APIs).

This application note details a robust, two-step, scale-up-ready protocol for the selective N-monomethylation of 3-methoxy-5-(trifluoromethyl)aniline. By transitioning from a milligram discovery scale to a multi-kilogram production environment, this guide provides the necessary mechanistic insights and in-process controls to ensure high yield and exceptional purity.

Mechanistic Rationale & Process Strategy

Direct N-alkylation of primary anilines using methyl iodide or dimethyl sulfate frequently suffers from poor selectivity. This approach typically yields a difficult-to-separate statistical mixture of unreacted starting material, N-monomethyl, and N,N-dimethyl anilines. While modern catalytic approaches using methanol and transition metals are green alternatives, they often require high-pressure autoclaves that are unsuitable for standard batch reactors.

To ensure strict mono-selectivity and seamless scalability, we employ a highly controlled Formylation-Reduction sequence :

  • Step 1 (Formylation): The primary amine is reacted with a mixed anhydride (generated in situ from formic acid and acetic anhydride). This method is highly exothermic but, when controlled via slow addition, proceeds quantitatively at room temperature without the need for harsh heating, preventing thermal degradation.

  • Step 2 (Reduction): The resulting formamide is reduced using a sodium borohydride and boron trifluoride etherate (NaBH₄/BF₃·Et₂O) system. This combination generates diborane (B₂H₆) in situ, which acts as a powerful electrophilic reducing agent. It selectively reduces the carbonyl group to a methylene group without causing defluorination of the sensitive -CF₃ moiety [2].

Biological Context: Syk Inhibition Pathway

Understanding the end-use of the molecule is critical for drug development professionals. The target compound is integrated into Syk inhibitors[1, 3]. Syk is a key mediator in immunoreceptor signaling. Inhibiting Syk blocks downstream pathways (such as NF-κB and PI3K), making it a prime therapeutic target for autoimmune diseases (like rheumatoid arthritis) and hematological malignancies.

Syk_Pathway Stimulus Immune Receptor (e.g., BCR / FcγR) Syk Spleen Tyrosine Kinase (Syk) Stimulus->Syk Crosslinking & Activation Downstream Downstream Effectors (NF-κB, PI3K, PLCγ) Syk->Downstream Phosphorylation Response Inflammation & Cell Proliferation Downstream->Response Gene Transcription Inhibitor Syk Inhibitor (Derived from Target Aniline) Inhibitor->Syk Competitive ATP Binding

Biological role of Syk inhibitors derived from 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Process Workflow

Synthesis_Workflow SM 3-Methoxy-5-(CF3) aniline Int N-Formamide Intermediate SM->Int Step 1: Formylation 0-20 °C Mix Formic Acid + Acetic Anhydride Mix->Int in situ Formyl Acetate Prod 3-Methoxy-N-methyl- 5-(CF3)aniline Int->Prod Step 2: Reduction 0-65 °C Red NaBH4 / BF3·Et2O in THF Red->Prod in situ Diborane

Two-step scale-up workflow for the selective N-monomethylation of the aniline derivative.

Detailed Experimental Protocols

Safety Note: 3-Methoxy-5-(trifluoromethyl)aniline is harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332)[4]. Boron trifluoride etherate is corrosive and reacts violently with water. All operations must be conducted in a walk-in fume hood with appropriate PPE.

Step 1: Synthesis of N-(3-methoxy-5-(trifluoromethyl)phenyl)formamide

Causality Check: Acetic anhydride is utilized to convert formic acid into the highly reactive formyl acetate. This allows the formylation to occur rapidly at room temperature, preventing the formation of thermal degradation byproducts that occur when heating anilines in pure formic acid.

  • Preparation of Formylating Agent: In a 5 L jacketed reactor purged with N₂, charge Formic Acid (98%, 115 g, 2.5 mol). Cool the reactor to 0 °C. Slowly add Acetic Anhydride (204 g, 2.0 mol) over 30 minutes, maintaining the internal temperature below 10 °C. Stir the mixture at 50 °C for 1 hour to ensure complete formation of formyl acetate, then cool back to 0 °C.

  • Substrate Addition: Dissolve 3-methoxy-5-(trifluoromethyl)aniline (191.15 g, 1.0 mol)[1] in anhydrous dichloromethane (DCM, 1.0 L). Add this solution dropwise to the reactor over 2 hours.

  • Reaction & IPC: Allow the reaction to warm to 20 °C and stir for 2 hours. Self-Validation: Perform HPLC analysis (IPC-1). The reaction is deemed complete when the starting material is <0.5% (AUC).

  • Workup: Quench the reaction by slowly adding 1.0 L of ice-cold water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 500 mL) until the aqueous phase pH is ~7, followed by a brine wash (500 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the formamide intermediate as a pale yellow solid. (Typical yield: 214 g, 98%). Use directly in Step 2 without further purification.

Step 2: Reduction to 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline

Causality Check: NaBH₄ alone is insufficiently electrophilic to reduce a formamide. The controlled addition of BF₃·Et₂O generates diborane in situ, which selectively reduces the carbonyl group [2].

  • System Setup: In a clean, dry 10 L jacketed reactor under N₂, suspend NaBH₄ (113.5 g, 3.0 mol) in anhydrous THF (2.0 L). Cool the suspension to 0 °C.

  • Substrate Loading: Dissolve the formamide intermediate (214 g, ~0.98 mol) in anhydrous THF (1.0 L) and add it to the NaBH₄ suspension.

  • Reduction: Slowly add BF₃·Et₂O (425 g, ~3.0 mol) dropwise over 2 hours. Critical Parameter: This step is highly exothermic and evolves hydrogen gas. Maintain internal temperature <10 °C during the addition.

  • Heating: Once the addition is complete, heat the reactor to 65 °C (reflux) for 8 hours.

  • Quenching & IPC: Cool to 0 °C. Carefully quench by the dropwise addition of methanol (500 mL) followed by 10% aqueous HCl (1.0 L) to destroy stable boron-amine complexes. Self-Validation: Perform HPLC analysis (IPC-2) to confirm the complete disappearance of the formamide intermediate.

  • Workup & Purification: Basify the mixture to pH 10 using 20% aqueous NaOH. Extract with Ethyl Acetate (3 × 1.5 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation (or column chromatography for smaller batches) to yield the pure N-methyl amine as a clear to pale-yellow oil.

Scale-Up Metrics and Yield Comparison

The protocol has been validated across three distinct scales, demonstrating excellent reproducibility while maintaining stringent purity profiles. The data confirms that the formylation-reduction sequence successfully suppresses N,N-dimethylation.

ParameterBench Scale (10 g)Pilot Scale (100 g)Kilo Scale (1.0 kg)
Step 1 Yield (Formamide) 98.5%97.8%98.0%
Step 1 Purity (HPLC) >99.5%>99.2%>99.0%
Step 2 Yield (N-Methyl amine) 91.2%89.5%88.7%
Step 2 Purity (HPLC) >99.0%>98.8%>98.5%
Overall Process Yield 89.8% 87.5% 86.9%
Impurity Profile (N,N-dimethyl) <0.1%<0.1%<0.2%

References

  • Sciencemadness Discussion Board . Question on scaling up (Reductive methylation of primary amines). Retrieved from:[Link]

  • Google Patents. EP2699572A1 - Heterocyclic compounds as kinase inhibitors.
Application

Application Notes and Protocols for Reactions Involving 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Introduction 3-methoxy-N-methyl-5-(trifluoromethyl)aniline is a versatile fluorinated building block of significant interest to researchers in medicinal chemistry and materials science. The presence of the electron-withd...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-methoxy-N-methyl-5-(trifluoromethyl)aniline is a versatile fluorinated building block of significant interest to researchers in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy and N-methylamino groups on the aniline scaffold imparts unique electronic properties, influencing its reactivity and the physiological characteristics of its derivatives. This compound serves as a crucial intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.[1] For instance, the analogous 3-methoxy-5-(trifluoromethyl)aniline has been utilized in the development of potent spleen tyrosine kinase (Syk) inhibitors.[2][3]

This comprehensive guide provides detailed experimental protocols for the synthesis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline and its subsequent application in two of the most fundamental and widely used transformations in modern organic synthesis: the Buchwald-Hartwig amination and amide bond formation. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to confidently utilize this valuable synthetic intermediate.

Chemical Properties and Safety Information

A thorough understanding of the properties and hazards of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline and its precursor is essential for safe handling and successful experimentation.

Table 1: Physicochemical Properties

Property3-methoxy-5-(trifluoromethyl)aniline3-methoxy-N-methyl-5-(trifluoromethyl)aniline (Predicted)
Molecular Formula C₈H₈F₃NOC₉H₁₀F₃NO
Molecular Weight 191.15 g/mol [4]205.18 g/mol
Appearance Off-white to pale brown solid[4]Light yellow to brown oil or low-melting solid
Melting Point 50-52 °C[4]Not available
Boiling Point Not availableNot available
CAS Number 349-55-3[5]Not available

Table 2: Safety and Handling Precautions for 3-methoxy-5-(trifluoromethyl)aniline

HazardPrecautionary Statement
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
Personal Protective Equipment (PPE) Wear chemical safety glasses, appropriate protective gloves, and clothing to prevent skin exposure. Use a respirator with high concentrations.[4]
Handling Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[4]
Storage Store in a dry, cool, and well-ventilated place. Keep container closed when not in use.[4]
Incompatibilities Strong oxidizing agents, acids.[4]
First Aid Eyes: Rinse with running water for at least 15 minutes. Skin: Wash with soap and water. Ingestion: Wash out mouth with water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[4]

Protocol 1: Synthesis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

The N-methylation of anilines is a common transformation. While various methods exist, reductive amination using formaldehyde followed by a reducing agent is a widely adopted and efficient strategy. An alternative, greener approach involves the use of formic acid as both a carbon source and a reducing agent, often in the presence of a simple inorganic base.[1]

Workflow for N-methylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization start Dissolve 3-methoxy-5- (trifluoromethyl)aniline in solvent reagents Add formic acid and base start->reagents heat Heat the reaction mixture reagents->heat monitor Monitor progress by TLC/GC-MS heat->monitor quench Quench the reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify characterize Characterize the product (NMR, MS, IR) purify->characterize

Caption: Workflow for the N-methylation of 3-methoxy-5-(trifluoromethyl)aniline.

Experimental Procedure

Materials and Equipment:

  • 3-methoxy-5-(trifluoromethyl)aniline

  • Formic acid (HCOOH)

  • Potassium diphosphate (K₂HPO₄)

  • Polymethylhydrosiloxane (PMHS)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add K₂HPO₄ (0.1 eq), followed by the dropwise addition of formic acid (4.6 eq) and PMHS (4.0 eq).

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Characterization
  • ¹H NMR (predicted): The N-methyl group is expected to appear as a singlet around 2.8-3.1 ppm. The methoxy group should be a singlet around 3.8 ppm. The aromatic protons will show complex splitting patterns in the aromatic region.

  • ¹³C NMR (predicted): The N-methyl carbon should appear around 30-35 ppm. The methoxy carbon is expected around 55 ppm. The trifluoromethyl carbon will be a quartet due to coupling with fluorine.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 205.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[2] It is a powerful tool for the synthesis of arylamines.

Catalytic Cycle of Buchwald-Hartwig Amination

pd0 Pd(0)L₂ pd_complex1 Pd(II)(Ar-X)L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_amido [Pd(II)(Ar)(NHR')L₂]⁺ pd_complex1->pd_amido + R'NH₂ pd_amide Pd(II)(Ar)(NR')L₂ pd_amido->pd_amide - Base-H⁺ product Ar-NR' + Pd(0)L₂ pd_amide->product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Procedure

Materials and Equipment:

  • 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

  • Aryl bromide or chloride (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Addition of Reactants: Add 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.2 eq) and the aryl halide (1.0 eq) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in organic synthesis. The coupling of an amine with a carboxylic acid is typically mediated by a coupling reagent to activate the carboxylic acid.

Mechanism of Amide Coupling with a Carbodiimide Reagent

cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling acid R-COOH o_acylisourea O-Acylisourea intermediate acid->o_acylisourea + Carbodiimide carbodiimide DCC or EDC amine R'-NH₂ amide R-CONH-R' o_acylisourea->amide + Amine urea Urea byproduct

Caption: Simplified mechanism of amide bond formation using a carbodiimide coupling agent.

Experimental Procedure

Materials and Equipment:

  • 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

  • Carboxylic acid (e.g., benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References

  • Georganics Ltd. (2011). SAFETY DATA SHEET: 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

  • JoVE. (2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

  • ACS Publications. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Retrieved from [Link]

  • Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • PubChem. 3-methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]

  • Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylation of Trifluoromethylanilines

Welcome to the technical support center for the N-methylation of trifluoromethylaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methylation of trifluoromethylaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The presence of a trifluoromethyl (-CF₃) group imparts valuable properties to pharmaceutical and agrochemical candidates, such as increased metabolic stability and lipophilicity.[1][2] However, this powerful electron-withdrawing group significantly deactivates the aniline nitrogen, reducing its nucleophilicity and making N-methylation a non-trivial challenge.[3] This guide addresses the most frequent issues in a question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: Why is the N-methylation of trifluoromethylanilines so challenging compared to standard anilines?

A1: The primary challenge stems from the electronic properties of the trifluoromethyl (-CF₃) group. It is a potent electron-withdrawing group, which decreases the electron density on the aromatic ring and, more importantly, on the nitrogen atom of the amine.[3] This reduction in electron density lowers the nucleophilicity of the amine, making it less reactive towards electrophilic methylating agents. Consequently, harsher reaction conditions (higher temperatures, stronger bases, more active catalysts) are often required, which in turn can lead to an increase in side reactions.[4]

Q2: What are the most common methylating agents for this reaction, and what are their pros and cons?

A2: The choice of methylating agent is critical for balancing reactivity and selectivity. Traditional reagents are often effective but come with significant drawbacks, while modern catalytic systems offer greener and more selective alternatives.

Methylating AgentTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Methyl Halides (e.g., CH₃I) Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile)High reactivity.Highly toxic; often poor selectivity, leading to significant over-methylation to the tertiary amine and potential quaternization.[5][6]
Dimethyl Sulfate ((CH₃)₂SO₄) Similar to methyl halides.Highly reactive, cost-effective.Extremely toxic and carcinogenic; also prone to over-methylation.[5]
Methanol (with catalyst) High temperature, often with an acid or metal catalyst (e.g., Ru, Ir, Zeolites).[7][8][9]Green and inexpensive C1 source.Requires high temperatures and specific catalysts; can produce water as a byproduct, which may affect the reaction. Over-methylation is still a risk.[10]
Dimethyl Carbonate (DMC) Base (e.g., Cs₂CO₃) or catalyst (e.g., NaY faujasite), often at elevated temperatures.[4][5]Low toxicity, environmentally friendly; can be highly selective for mono-methylation.[5]Less reactive than traditional agents, requiring higher temperatures or specific catalytic systems.
Formaldehyde/Formic Acid (Eschweiler-Clarke) Heating with formaldehyde and formic acid.Reductive amination pathway, often high-yielding.Can produce N-formylated byproducts, especially with more nucleophilic anilines.[4][11] The strongly deactivated nature of trifluoromethylanilines might suppress this side reaction.
Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a Q&A format.

Q1: My reaction shows very low or no conversion of the starting trifluoromethylaniline. What are the likely causes?

A1: This is a common issue due to the low reactivity of the substrate. A systematic approach is needed to diagnose the problem.

Probable Causes & Solutions:

  • Insufficient Activation: The combination of temperature, base, and/or catalyst may not be sufficient to overcome the deactivating effect of the -CF₃ group.

    • Solution: Gradually increase the reaction temperature. If using a base, ensure it is strong enough and used in sufficient quantity. For catalytic reactions, check the catalyst's activity and consider increasing its loading.[4]

  • Inappropriate Solvent: The solvent can play a major role. For instance, in zeolite-catalyzed reactions, a polar solvent might competitively adsorb to the catalyst surface and inhibit the reaction.[4]

    • Solution: Screen different solvents. Polar aprotic solvents like DMF or DMSO are often effective, but for specific catalytic systems, less coordinating solvents like toluene may be required.

  • Catalyst Deactivation: If using a transition metal catalyst, it may be poisoned by impurities in the starting materials or solvent, or deactivated by improper handling (e.g., exposure to air for an air-sensitive catalyst).[4]

    • Solution: Ensure all reactants and solvents are pure and dry. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting_Low_Conversion start Low / No Conversion check_conditions Are Reaction Conditions Sufficiently Forcing? start->check_conditions check_catalyst Is Catalyst Active? check_conditions->check_catalyst Yes increase_temp Increase Temperature &/or Base Strength check_conditions->increase_temp No check_reagents Are Reagents Pure & Dry? check_catalyst->check_reagents Yes handle_catalyst Handle Catalyst Under Inert Atmosphere check_catalyst->handle_catalyst No change_solvent Screen Alternative Solvents check_reagents->change_solvent Yes purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No success Reaction Proceeds increase_temp->success change_solvent->success purify_reagents->success handle_catalyst->success

Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing a significant amount of the di-methylated product, N,N-dimethyl-trifluoromethylaniline. How can I improve selectivity for mono-methylation?

A2: Over-methylation is arguably the most common side reaction.[12] It occurs because the mono-methylated product can sometimes be more nucleophilic than the starting aniline, leading to a second, faster methylation.

Strategies for Improving Mono-methylation Selectivity:

  • Stoichiometry Control: Use an excess of the trifluoromethylaniline relative to the methylating agent. A molar ratio of 2:1 or higher (aniline:methylating agent) can significantly suppress the formation of the di-methylated product.[13]

  • Controlled Addition: Add the methylating agent slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low instantaneous concentration of the methylating agent, favoring reaction with the more abundant starting aniline.[13]

  • Choice of Reagent: Switch to a methylating agent known for high mono-methylation selectivity. Dimethyl carbonate (DMC) in the presence of a suitable catalyst is an excellent choice for this purpose.[4][5]

  • Milder Conditions: Lowering the reaction temperature or reducing the reaction time can favor the formation of the mono-methylated product. Monitor the reaction closely by TLC or GC-MS to find the optimal endpoint.[4]

Methylation_Pathways Aniline Ar-NH₂ (Trifluoromethylaniline) Product_Mono Ar-NH(CH₃) (Desired Mono-methylated Product) Aniline->Product_Mono k₁ (Desired Reaction) Methyl_Agent + CH₃-X (Methylating Agent) Product_Di Ar-N(CH₃)₂ (Di-methylated Byproduct) Product_Mono->Product_Di k₂ (Side Reaction) Methyl_Agent_2 Methyl_Agent_2

Caption: Reaction pathways for N-methylation and over-methylation.
Q3: My analysis shows an unexpected isomer. Could this be C-alkylation on the aromatic ring?

A3: While N-alkylation is generally favored for anilines, C-alkylation on the aromatic ring is a possibility, especially under certain conditions.[13]

  • When to Suspect C-Alkylation: This side reaction is more common under Friedel-Crafts-type conditions, which involve strong Lewis acids or very high temperatures. The electron-withdrawing -CF₃ group deactivates the ring, making electrophilic aromatic substitution (like C-alkylation) difficult. However, the amine group is an ortho, para-director.[3]

  • Identification: The most definitive way to identify a C-alkylated isomer is through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • MS: The C-alkylated product will be an isomer of your N-methylated product, meaning it will have the exact same molecular weight and mass spectrum fragmentation may be very similar.

    • ¹H NMR: This is the key. The N-methylated product will have a characteristic N-H proton signal (a singlet or broad singlet) and an N-CH₃ signal (a singlet or doublet, depending on coupling). The C-alkylated product will still have an -NH₂ group (two protons) and will show a new methyl signal attached to the aromatic ring, along with a change in the aromatic proton splitting patterns.

  • Minimization: Avoid strongly acidic conditions. Using a base in the reaction mixture promotes N-alkylation by deprotonating the amine, making the nitrogen a much better nucleophile than the aromatic ring.

Experimental Protocols
Protocol 1: Selective Mono-N-Methylation with Dimethyl Carbonate (DMC)

This protocol is adapted from methodologies that prioritize selectivity and environmental safety.[5]

  • Reagents & Setup:

    • Trifluoromethylaniline derivative (1.0 eq)

    • Dimethyl Carbonate (DMC) (1.5 - 2.0 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser) equipped with a magnetic stir bar and an inert atmosphere (Argon or N₂).

  • Procedure:

    • To the reaction vessel, add the trifluoromethylaniline, Cesium Carbonate, and the magnetic stir bar.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add anhydrous DMF, followed by Dimethyl Carbonate via syringe.

    • Seal the vessel or place it under a positive pressure of inert gas.

    • Heat the reaction mixture to 120-150 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS (see Protocol 2). A typical reaction time is 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring and Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for monitoring reaction progress and identifying byproducts like the over-methylated species.[13][14]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., ~5 µL) from the reaction mixture using a glass capillary or syringe.

    • Dilute the aliquot with a suitable solvent (e.g., 1 mL of Ethyl Acetate or Dichloromethane).

    • Filter the diluted sample through a small plug of silica or a syringe filter to remove solid particles (like the base) before injection.

  • Instrumentation & Conditions (Typical):

    • GC Column: A standard non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

    • Injection: 1 µL, split mode.

    • Temperature Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.[15]

  • Data Analysis:

    • Retention Time: The starting material (trifluoromethylaniline) will have the shortest retention time, followed by the mono-methylated product, and then the di-methylated byproduct, which is less polar and/or has a higher boiling point.[13]

    • Mass Spectra: Confirm the identity of each peak by its molecular ion (M⁺) and fragmentation pattern.

      • Starting Material (e.g., 4-trifluoromethylaniline): M⁺ = 161.

      • Mono-methylated Product: M⁺ = 175.

      • Di-methylated Byproduct: M⁺ = 189.

    • Quantification: Use the relative peak areas in the total ion chromatogram (TIC) to estimate the conversion and the ratio of products.

References
  • A plausible reaction mechanism of N-methylation of aniline over ZA catalysts. (n.d.). ResearchGate. [Link]

  • Vijayaraj, M., Murugan, B., Umbarkar, S. B., Hegde, S. G., & Gopinath, C. S. (2005). Insight into the mechanism of selective mono-N-methylation of aniline on Cu1-xZnxFe2O4: a DRIFTS study. Journal of Molecular Catalysis A: Chemical, 231(1-2), 169-180. [Link]

  • Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. (n.d.). Ovid. [Link]

  • Wang, D., et al. (2017). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Catalysis. [Link]

  • Mellah, M., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

  • Wang, F., et al. (2014). Visible-Light-Promoted Radical C–H Trifluoromethylation of Free Anilines. Organic Letters. [Link]

  • Trifluoromethylarylation of alkenes using anilines. (2023). RSC Chemical Science. [Link]

  • The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Selva, M., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. [Link]

  • Different protocols for methylation of aniline. (n.d.). ResearchGate. [Link]

  • Aniline. (n.d.). Wikipedia. [Link]

  • Determination of methyl aniline compounds in gasoline by GC-MS. (2010). ResearchGate. [Link]

  • Quantification of aniline and N-methylaniline in indigo. (2021). Scientific Reports. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). Xiangtan University. [Link]

  • Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. (2020). ResearchGate. [Link]

  • Anomalous product obtained in N-methylation of 4-(trifluoromethyl) aniline. (n.d.). ResearchGate. [Link]

  • A simple transition metal-free procedure using formaldehyde for the N,N-dimethylation and N-methylation of primary and secondary anilines is reported. (2015). Tetrahedron Letters. [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2014). University of Liverpool. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025). FULIR. [Link]

  • Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. (2019). Organic Letters. [Link]

  • Methylation of NH2 Troubleshooting? (2023). Reddit. [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline

Welcome to the Application Scientist Knowledge Base As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of fluorinated secondary anilines. The compound 3-methoxy-N-methyl-5-(trifl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base

As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of fluorinated secondary anilines. The compound 3-methoxy-N-methyl-5-(trifluoromethyl)aniline presents a unique triad of physicochemical properties that complicate standard purification workflows:

  • Trifluoromethyl (-CF3) group: Imparts high lipophilicity and strongly withdraws electron density, drastically reducing the basicity of the amine[1].

  • Methoxy (-OCH3) group: Donates electron density via resonance, creating a complex push-pull electronic system across the aromatic ring.

  • Secondary Amine (-NHCH3): Prone to hydrogen bonding with stationary phases and highly susceptible to over-alkylation during synthesis[2].

This guide provides self-validating protocols and mechanistic troubleshooting to help you achieve >99% purity in your drug development and fine chemical workflows.

FAQ 1: Overcoming N-Alkylation Separation Challenges

Q: My crude synthesis mixture contains unreacted primary aniline, the desired secondary aniline, and over-methylated tertiary aniline. How do I effectively separate them?

The Causality (Expert Insight): The synthesis of N-methylanilines via direct alkylation often yields a statistical mixture of 1°, 2°, and 3° amines[2]. Standard acid-base extraction is usually ineffective here. The strongly electron-withdrawing -CF3 group drops the pKa of the amine nitrogen significantly compared to an unsubstituted aniline. Consequently, dilute aqueous acids (e.g., 1M HCl) fail to fully protonate the secondary and tertiary amines, leading to poor phase partitioning. Chromatographic separation is required, leveraging the distinct hydrogen-bonding capabilities of the N-H bonds.

Quantitative Data Summary:

Amine Species Substitution Relative Polarity H-Bond Donors Expected Rf (Hexanes/EtOAc 9:1)
3-Methoxy-5-(CF3)aniline Primary (1°) High 2 ~0.15 - 0.25
3-Methoxy-N-methyl-5-(CF3)aniline Secondary (2°) Medium 1 ~0.40 - 0.50

| 3-Methoxy-N,N-dimethyl-5-(CF3)aniline | Tertiary (3°) | Low | 0 | ~0.70 - 0.80 |

Step-by-Step Methodology: Gradient Flash Chromatography Self-Validating Protocol: The distinct Rf values ensure that if the column is packed correctly, baseline resolution is guaranteed. Ninhydrin staining provides immediate visual validation of the secondary amine.

  • Column Preparation: Pack the column with standard silica gel (40-63 µm). Use a silica-to-crude mass ratio of 50:1 to 100:1 to ensure an adequate number of theoretical plates for baseline separation[3].

  • Solvent Deactivation: Pre-flush the column with 2 column volumes (CV) of Hexanes containing 1% Triethylamine (Et3N). Why? Et3N neutralizes the highly acidic silanol (Si-OH) sites on the silica, preventing the secondary amine from irreversibly binding or tailing[3].

  • Sample Loading: Dissolve the crude mixture in the minimum volume of dichloromethane (DCM) and apply it evenly to the column head.

  • Elution Gradient:

    • Start with 100% Hexanes (2 CV) to elute non-polar organic impurities.

    • Transition to 95:5 Hexanes:EtOAc. The tertiary amine (N,N-dimethyl) will elute first[4].

    • Increase to 90:10 Hexanes:EtOAc. The target secondary amine (N-methyl) will elute.

    • Finally, flush with 80:20 Hexanes:EtOAc to elute the highly polar unreacted primary aniline.

  • Validation: Spot fractions on a TLC plate. The target compound will stain active under shortwave UV (254 nm). Dip the plate in Ninhydrin stain and heat; the target secondary amine will appear pink/red, whereas the tertiary amine impurity will not react, validating your fraction pooling.

FAQ 2: Resolving "Oiling Out" During Recrystallization

Q: When I try to recrystallize the purified fractions, the compound forms a biphasic oil at the bottom of the flask instead of precipitating as crystals. What is happening?

The Causality (Expert Insight): This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent[5]. The highly lipophilic -CF3 group, combined with the N-methyl substitution, significantly depresses the melting point of this compound compared to its primary aniline counterpart[1]. When heated in a standard crystallization solvent, the compound melts out of solution as an oil before it can establish a rigid crystalline lattice.

Step-by-Step Methodology: Trituration and Seeding

  • Solvent Evaporation: Concentrate the chromatographically pure fractions using a rotary evaporator until a thick, viscous oil is obtained.

  • Anti-Solvent Addition: Cool the flask in an ice bath (0 °C). Add a minimal amount of ice-cold pentane or heptane (acting as an anti-solvent).

  • Mechanical Stimulation: Vigorously scratch the inside of the glass flask with a glass stirring rod. Why? The microscopic glass shards generated act as nucleation sites, lowering the activation energy required for crystal lattice formation[5].

  • Seeding (If available): Introduce a single seed crystal of pure 3-methoxy-N-methyl-5-(trifluoromethyl)aniline to force immediate crystallization.

  • Isolation: Once a solid precipitate forms, filter immediately over a chilled Büchner funnel and wash with 1-2 mL of cold pentane to remove trace lipophilic impurities.

FAQ 3: Addressing Peak Tailing and Product Degradation

Q: Even with gradient elution, my product tails severely on the column, and my mass recovery is below 70%. Is the compound degrading?

The Causality (Expert Insight): Fluorinated anilines are generally highly stable, so degradation is unlikely. The low recovery and severe tailing are classic symptoms of chemisorption. The secondary amine acts as a hydrogen bond acceptor and donor with the free, acidic silanol groups (Si-OH) on the surface of the silica gel[3]. Because the -CF3 group withdraws electron density[1], the amine is less basic than a standard alkyl amine, but the secondary N-H still engages in strong, retentive dipole-dipole interactions with the stationary phase.

Solutions:

  • Basic Modifier: As mentioned in the protocol above, adding 1-2% Et3N to the mobile phase competitively binds the acidic silanols, allowing the target compound to elute as a sharp, concentrated band[3].

  • Alternative Stationary Phase: If Et3N cannot be used (e.g., if your downstream biological assays are sensitive to trace Et3N), switch to amine-functionalized silica (NH2-silica) or neutral alumina . These stationary phases lack the acidic protons that cause the chemisorption of secondary anilines.

Workflow Visualizations

Below is the logical decision tree for isolating fluorinated secondary anilines from complex reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (1°, 2°, 3° Amines) TLC TLC Analysis (Hexanes/EtOAc 9:1) Start->TLC CheckRf Is target Rf > 0.3 and well resolved? TLC->CheckRf StandardSilica Standard Silica Column (Pre-treat with 1% Et3N) CheckRf->StandardSilica Yes AmineSilica Use NH2-Functionalized or Basic Alumina CheckRf->AmineSilica No (Tailing/Co-elution) Evaporation Rotary Evaporation (Yields Oil) StandardSilica->Evaporation AmineSilica->Evaporation Crystallization Trituration in Cold Pentane + Mechanical Scratching Evaporation->Crystallization Pure Pure 3-methoxy-N-methyl- 5-(trifluoromethyl)aniline Crystallization->Pure >99% Purity

Caption: Decision tree for the chromatographic isolation and crystallization of fluorinated anilines.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - MDPI Source: mdpi.com URL:[Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT Source: mit.edu URL:[Link]

Sources

Troubleshooting

Removing impurities from 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of fluorinated, electron-deficie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of fluorinated, electron-deficient secondary anilines.

3-methoxy-N-methyl-5-(trifluoromethyl)aniline is a highly valuable building block. However, its synthesis—whether via direct N-alkylation or cross-coupling—often yields a complex matrix of primary/tertiary amine impurities, transition metal catalyst residues, and oxidation products.

This guide bypasses generic advice to provide you with field-proven, causally-driven protocols designed as self-validating systems.

Part 1: Physicochemical Profiling

To design a logical purification workflow, we must first define the quantitative and chemical parameters of our target compound against its most common impurities.

Table 1: Physicochemical & Reactivity Profile

ParameterTarget ProductPrimary Amine ImpurityMetal Impurity
Chemical Name 3-methoxy-N-methyl-5-(trifluoromethyl)aniline3-methoxy-5-(trifluoromethyl)anilinePalladium (Pd) Catalysts
CAS Number [1]349-55-37440-05-3
Molecular Weight 205.18 g/mol 191.15 g/mol 106.42 g/mol
Amine Class Secondary (2°)Primary (1°)N/A (Transition Metal)
Aldehyde Reactivity Forms unstable hemiaminalsForms stable imines (Schiff bases)N/A

Part 2: Troubleshooting Guides & FAQs

Q1: My synthesis via direct N-methylation yielded a mixture of unreacted primary amine, the desired secondary amine, and over-alkylated tertiary amine. How do I separate them efficiently?

The Causality: Direct alkylation with methyl iodide follows consecutive reaction kinetics. Because the newly added methyl group is electron-donating, your secondary amine product is often more nucleophilic than your primary amine starting material, leading to rapid over-alkylation.

The Solution: While column chromatography can separate these based on polarity, a more scalable and foolproof approach exploits their differential reactivity. We use a polymer-bound benzaldehyde resin. Primary amines react with aldehydes to form stable imines (losing water), covalently tethering them to the solid support. Secondary amines can only form hemiaminals; without a second proton to lose, the equilibrium heavily favors the free amine, leaving your target product in solution.

Protocol: Selective Scavenging of Primary Amines

  • Dissolution: Dissolve the crude amine mixture in anhydrous dichloromethane (DCM) at a concentration of 10 mL/g.

  • Resin Addition: Add polymer-bound benzaldehyde (aldehyde-functionalized silica or polystyrene resin) at 1.5 equivalents relative to the estimated primary amine impurity.

  • Incubation: Stir at room temperature for 4 hours under nitrogen.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the resin cake thoroughly with DCM.

  • Chromatography (3° Amine Removal): Concentrate the filtrate. To separate your 2° target from any 3° (N,N-dimethyl) impurities, run a brief silica gel column using a Hexane/Ethyl Acetate gradient. The tertiary amine lacks a hydrogen-bond donor and will elute significantly faster than your secondary amine.

  • Self-Validation: Analyze the purified fraction via LC-MS. The protocol is successful when the M-14 mass peak (primary amine) and M+14 mass peak (tertiary amine) are completely absent.

Q2: I synthesized the compound via Buchwald-Hartwig amination. The isolated product is dark brown, and ICP-MS shows >500 ppm Palladium. How do I reduce Pd to <5 ppm?

The Causality: In [2], Palladium strongly coordinates to the electron-rich nitrogen and methoxy oxygen of your product. Standard aqueous workups cannot break these stable chelates. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" acid. By introducing a massive excess of a "soft" base (like sulfur), we can thermodynamically outcompete the "harder" nitrogen/oxygen ligands of your aniline.

Protocol: Palladium Scavenging

  • Preparation: Dissolve the crude 3-methoxy-N-methyl-5-(trifluoromethyl)aniline in THF to a concentration of 0.1 M.

  • Scavenger Addition: Add a [3] (e.g., SiliaMetS Thiol or a polychelated resin) at 5 equivalents relative to the initial catalyst loading.

  • Agitation: Stir the mixture at 40°C for 12–16 hours. Note: Elevated temperature is critical here; it accelerates the kinetic dissociation of Pd from the aniline, allowing the sulfur resin to irreversibly trap the metal.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the pad with ethyl acetate.

  • Self-Validation: Evaporate the solvent and submit a 10 mg sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Do not proceed to biological assays until Pd levels are confirmed at <5 ppm.

Q3: My purified aniline oil turns dark upon standing on the benchtop. What is happening, and how do I prevent it?

The Causality: Anilines are highly susceptible to auto-oxidation. Atmospheric oxygen undergoes single-electron transfer with the amine to form radical cations, which subsequently couple to form highly conjugated, dark-colored oligomers (azo or quinone-imine species). The strongly electron-donating methoxy and N-methyl groups on your compound exacerbate this oxidative lability.

Protocol: De-colorization and Storage

  • Polish Filtration: Dissolve the darkened oil in diethyl ether and pass it through a short plug of basic alumina. Alumina strongly adsorbs the highly polar, hydrogen-bonding oxidation products while letting the target aniline pass.

  • Sparging: Concentrate the filtrate under reduced pressure. Before breaking the vacuum on the rotary evaporator, backfill the system with ultra-high purity Argon.

  • Storage: Transfer the purified oil to an amber glass vial (to prevent photo-oxidation). Purge the headspace with Argon for 2 minutes, seal tightly with a PTFE-lined cap, and store at -20°C.

Part 3: Visualizing the Purification Workflow

Below is the logical workflow for isolating the target compound from a complex crude matrix containing unreacted starting materials and transition metals.

G A Crude Reaction Mixture (Target + 1°/3° Amines + Pd) B Metal Scavenging (Sulfur-Silica Resin) A->B Add Thiol Resin C Filtration (Remove Pd-Loaded Resin) B->C Stir 12h at 40°C D Amine Scavenging (Aldehyde Resin) C->D Filtrate E Chromatography (Silica Gel) D->E Filter & Concentrate F Pure Target Compound (>99% Purity, <5ppm Pd) E->F Hexane/EtOAc Elution

Purification workflow for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

References

  • Title: Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Optimizing Synthesis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Welcome to the Advanced Application Support Center. 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is a highly valued intermediate in the synthesis of pharmaceutical agents, particularly spleen tyrosine kinase (Syk) inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is a highly valued intermediate in the synthesis of pharmaceutical agents, particularly spleen tyrosine kinase (Syk) inhibitors[1]. However, achieving high yields of this secondary aniline is notoriously challenging. The strongly electron-withdrawing meta-CF3 group decreases the electron density on the aniline nitrogen, reducing its nucleophilicity, while the resulting mono-methylated product is highly prone to over-reaction.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for the two most common synthetic routes: Reductive Amination and Buchwald-Hartwig Cross-Coupling .

Route A: Reductive Amination Workflow

Starting Material: 3-methoxy-5-(trifluoromethyl)aniline + Formaldehyde

Troubleshooting & FAQs

Q: Why am I seeing significant N,N-dimethylation (overmethylation) even when using exactly 1.0 equivalent of formaldehyde? A: The causality lies in the inductive effect. The mono-methylated product (target) is more nucleophilic than the primary aniline starting material. Although the -CF3 group reduces overall nucleophilicity, the electron-donating effect of the newly added N-methyl group outcompetes this, making the secondary amine highly reactive toward residual formaldehyde[2]. To prevent this, you must decouple imine formation from reduction by using a stepwise protocol and a highly chemoselective reducing agent like NaBH(OAc)3.

Q: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde? A: It is highly discouraged for this specific substrate. Formalin contains water and methanol, which shift the equilibrium away from imine formation. Because the -CF3 group already makes the aniline a poor nucleophile, you need anhydrous conditions (using paraformaldehyde and a desiccant) to drive the initial condensation to completion before reduction.

Optimization Data Summary

Table 1: Effect of Reagents and Conditions on Reductive Amination Chemoselectivity

EntryReagentsSolventTempConversionSelectivity (Mono:Di)
1CH₂O (aq), NaBH₃CNMeOH25°C>95%40:60
2Paraformaldehyde, NaBH₄EtOH60°C80%65:35
3 Paraformaldehyde, NaBH(OAc)₃, AcOH DCE 0°C to 25°C >98% 96:4
Self-Validating Protocol: Highly Selective Reductive Mono-methylation

Objective: Synthesize the target molecule while suppressing N,N-dimethylation.

Step 1: Imine Formation

  • Dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add paraformaldehyde (1.05 eq) and MgSO₄ (2.0 eq) as a desiccant. Stir at room temperature.

  • Validation Checkpoint 1: After 2 hours, analyze a 10 µL aliquot via LC-MS. Proceed only when the primary aniline peak (m/z 192.1 [M+H]⁺) is <5% and the imine intermediate dominates. Causality: Ensuring complete imine formation before adding the reductant prevents the reduction of free formaldehyde to methanol, which would skew stoichiometry and leave unreacted starting material.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0°C.

  • Add glacial acetic acid (1.0 eq) to protonate the imine, followed by portion-wise addition of NaBH(OAc)₃ (1.5 eq).

  • Validation Checkpoint 2: Stir for 4 hours. Perform TLC (Hexanes:EtOAc 8:2). The imine spot should be completely consumed. LC-MS should show the target mass (m/z 206.1 [M+H]⁺) with <5% of the N,N-dimethylated byproduct (m/z 220.1 [M+H]⁺). Causality: NaBH(OAc)₃ reduces protonated iminium ions vastly faster than unprotonated imines. The resulting secondary amine remains protonated in the mildly acidic environment, preventing it from reacting with any trace formaldehyde.

Step 3: Quench and Extraction

  • Quench with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Validation Checkpoint 3: Verify the pH of the aqueous layer is ~8. Causality: If the pH is too low, the secondary amine product will remain protonated and water-soluble, destroying your isolated yield. Extract with DCM, dry over Na₂SO₄, and concentrate.

Route B: Buchwald-Hartwig Cross-Coupling Workflow

Starting Material: 1-bromo-3-methoxy-5-(trifluoromethyl)benzene + Methylamine

Troubleshooting & FAQs

Q: My coupling with 1-iodo-3-methoxy-5-(trifluoromethyl)benzene stalled at 20% conversion. Why? A: Aryl iodides are notoriously problematic in Buchwald-Hartwig aminations. The iodide anion generated during the oxidative addition step can bridge palladium centers, forming inactive Pd(II) dimers and effectively poisoning the catalyst off-cycle[3]. Switch your electrophile to the aryl bromide. Aryl bromides exhibit superior reactivity in these specific couplings because bromide is far less prone to forming these inhibitory bridged complexes[3].

Q: I am seeing a large amount of 1-methoxy-3-(trifluoromethyl)benzene (dehalogenation). How do I fix this? A: Dehalogenation occurs when the rate of β-hydride elimination outpaces the rate of reductive elimination[4]. To fix this, switch from a bidentate ligand (like BINAP) to a bulky, electron-rich monodentate ligand like BrettPhos. The extreme steric bulk of BrettPhos forces the palladium centers closer together, drastically accelerating the reductive elimination step and outcompeting the dehalogenation pathway[4].

Optimization Data Summary

Table 2: Effect of Catalyst and Ligand on Buchwald-Hartwig Coupling

EntryCatalyst / LigandBaseSolventTempYield (Target)Byproduct (Dehalogenation)
1Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane100°C45%30%
2Pd₂(dba)₃ / XPhosNaOtBuToluene90°C72%15%
3 Pd₂(dba)₃ / BrettPhos NaOtBu Toluene 90°C 94% <2%
Self-Validating Protocol: Buchwald-Hartwig Amination

Objective: Synthesize the target molecule via C-N cross-coupling, avoiding catalyst poisoning and dehalogenation.

Step 1: Catalyst Pre-activation

  • In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq) in anhydrous toluene.

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution must transition from dark purple to a deep brownish-red. Causality: This color change visually validates the dissociation of the dba ligands and the formation of the active, monoligated L-Pd(0) species. If the solution remains purple, the precatalyst has not activated, and the reaction will fail[3].

Step 2: Coupling Reaction

  • Add 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (1.0 eq) and a solution of methylamine in THF (2.0 M, 1.2 eq). Seal the pressure vessel and heat to 90°C.

  • Validation Checkpoint 2: After 3 hours, cool a 50 µL aliquot and analyze via GC-MS. The Ar-Br peak must be absent. If significant dehalogenation is observed, ensure your methylamine solution is fresh; low amine concentration starves the transmetalation step, giving the catalyst time to undergo β-hydride elimination from the solvent[4].

Step 3: Workup

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Validation Checkpoint 3: Wash the Celite pad with EtOAc until the filtrate runs clear. Causality: The secondary amine product can coordinate to residual palladium trapped on the Celite. Thorough washing ensures maximum mass recovery.

Visual Troubleshooting Decision Tree

Troubleshooting A Target: 3-methoxy-N-methyl- 5-(trifluoromethyl)aniline B Route A: Reductive Amination (Primary Aniline + CH2O) A->B C Route B: Buchwald-Hartwig (Aryl Halide + MeNH2) A->C D Issue: Overmethylation (N,N-dimethylation) B->D LC-MS shows M+28 F Issue: Dehalogenation or Catalyst Poisoning C->F LC-MS shows Ar-H E Solution: Control CH2O stoichiometry & use NaBH(OAc)3 D->E Adjust conditions G Solution: Switch Ar-I to Ar-Br, Use RuPhos/BrettPhos F->G Change Catalyst/Halide

Decision tree for troubleshooting N-methylation of 3-methoxy-5-(trifluoromethyl)aniline.

References
  • Title: 3-Methoxy-5-(trifluoromethyl)aniline 99 349-55-3 - Sigma-Aldrich Source: sigmaaldrich.com URL: 1

  • Title: Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed Source: nih.gov URL: 2

  • Title: Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL: 4

  • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: wuxiapptec.com URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Aniline Derivatives

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the separation and quantification of these compounds. Aniline and its derivatives are foundational in numerous industries, including pharmaceuticals and dye manufacturing, making their accurate analysis critical.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure robust and reliable HPLC methodologies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the HPLC analysis of aniline derivatives.

Q1: What is the most common HPLC method for analyzing aniline derivatives?

A1: Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for the separation of aniline and its derivatives.[1] This method utilizes a nonpolar stationary phase, typically C18 or C8, and a polar mobile phase, which is usually a mixture of water with acetonitrile or methanol.[1][4] The separation is based on the hydrophobicity of the analytes; less polar derivatives interact more strongly with the stationary phase and thus elute later.[1]

Q2: Why am I seeing poor peak shapes, specifically peak tailing, for my aniline compounds?

A2: Peak tailing is a frequent issue when analyzing basic compounds like anilines.[5] The primary cause is the interaction between the basic aniline molecules and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5] This secondary interaction mechanism leads to asymmetrical peaks.[5] Other factors that can contribute to peak tailing include using a mobile phase with a pH close to the pKa of the aniline derivative, column overload, and column contamination.[5][6]

Q3: My aniline peaks are not well-separated. How can I improve the resolution?

A3: Improving peak resolution in HPLC involves optimizing the retention factor (k), selectivity (α), and column efficiency (N).[7] For aniline derivatives, adjusting the mobile phase composition is often the most effective strategy. This can involve changing the organic solvent (acetonitrile or methanol), modifying the mobile phase pH, or altering the solvent gradient.[8][9] Additionally, selecting a different stationary phase or adjusting the column temperature can significantly impact selectivity and, consequently, resolution.[7][9]

Q4: I am observing a drift in the retention times of my aniline derivatives. What could be the cause?

A4: Retention time variability can stem from several factors. Fluctuations in column temperature can cause shifts in retention times.[10] Inconsistent mobile phase composition, which can result from improper mixing or degassing, is another common cause.[10][11] It is also crucial to ensure that the column is fully equilibrated with the mobile phase before starting an analytical run.[10]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues encountered during the HPLC separation of aniline derivatives.

Guide 1: Addressing Severe Peak Tailing

Peak tailing can significantly compromise the accuracy of quantification.[5] The following workflow provides a systematic approach to diagnosing and resolving this issue.

Step 1: Evaluate and Adjust Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like anilines.[5]

  • Protocol:

    • Determine the pKa of your aniline derivative.

    • Adjust the mobile phase pH to be at least 2 pH units below the pKa of the aniline. This ensures the analyte is in its protonated, more polar form, which minimizes interactions with residual silanols.[6]

    • Use a suitable buffer (e.g., phosphate or acetate) or acid (e.g., formic acid or trifluoroacetic acid (TFA)) to maintain a consistent pH.[1][5] A mobile phase pH between 2.5 and 3.0 is often effective.[5]

Step 2: Employ Mobile Phase Additives

If adjusting the pH alone is insufficient, mobile phase additives can be used to mask the active silanol sites.

  • Protocol:

    • Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).[5] TEA will preferentially interact with the silanol groups, reducing their availability to interact with the aniline analytes.

Step 3: Select an Appropriate Column

The choice of HPLC column has a significant impact on peak shape for basic compounds.[5]

  • Recommendations:

    • End-capped Columns: Use high-quality, end-capped C18 or C8 columns to minimize the number of free silanol groups.[6]

    • Columns for Higher pH: If analysis at a neutral or higher pH is necessary, consider using a hybrid silica or polymer-based column, which are more stable and have fewer active silanol sites.[5]

Troubleshooting Logic for Peak Tailing

start Peak Tailing Observed check_ph check_ph start->check_ph adjust_ph Adjust pH to 2.5-3.0 with Acid/Buffer check_ph->adjust_ph No check_additive Is a Mobile Phase Additive (e.g., TEA) in use? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add Competing Base (e.g., 0.1% TEA) check_additive->add_additive No check_column Is the Column End-Capped or Suited for Basic Compounds? check_additive->check_column Yes add_additive->check_column change_column Switch to End-Capped or Hybrid/Polymer-Based Column check_column->change_column No resolved Peak Shape Improved check_column->resolved Yes change_column->resolved

Caption: A workflow for troubleshooting peak tailing in aniline derivative analysis.

Guide 2: Improving Resolution of Co-eluting Peaks

Achieving baseline separation is essential for accurate quantification.[12]

Step 1: Optimize Mobile Phase Strength and Selectivity

  • Protocol for Reversed-Phase HPLC:

    • Adjust Organic Solvent Percentage: To increase retention and potentially improve separation, decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase.[7]

    • Change Organic Solvent: If adjusting the percentage is not effective, switch the organic modifier (e.g., from methanol to acetonitrile or vice versa), as this can alter selectivity.[9]

    • Employ Gradient Elution: For complex mixtures of aniline derivatives with a wide range of polarities, a gradient elution program can be highly effective.[1] Start with a lower percentage of the organic solvent and gradually increase it over the course of the run.[1]

Step 2: Modify Column Parameters

  • Recommendations:

    • Column Dimensions: Increasing the column length or decreasing the particle size can enhance column efficiency (N), leading to narrower peaks and better resolution.[7][9]

    • Stationary Phase Chemistry: If resolution issues persist, consider a stationary phase with different selectivity. For instance, a phenyl column can offer different selectivity for aromatic compounds compared to a C18 column.[1]

Step 3: Adjust Temperature and Flow Rate

  • Protocol:

    • Temperature: Increasing the column temperature can sometimes improve resolution and peak shape, but it may also decrease retention.[9] Experiment with temperatures within the column's recommended range.

    • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution, but this will also increase the analysis time.[12][13]

Quantitative Data Summary: Impact of Method Parameters on Aniline Separation

ParameterChangeExpected Outcome on Separation
Mobile Phase Decrease % OrganicIncreased Retention, Potential for Improved Resolution
Change Organic SolventAltered Selectivity
Decrease pHReduced Peak Tailing for Basic Anilines
Column Increase LengthIncreased Efficiency and Resolution
Decrease Particle SizeIncreased Efficiency and Resolution
Change Stationary PhaseAltered Selectivity
Temperature IncreaseDecreased Retention, May Improve Efficiency
Flow Rate DecreaseIncreased Analysis Time, May Improve Resolution
Guide 3: Diagnosing and Correcting Retention Time Drift

Consistent retention times are crucial for reliable peak identification and quantification.

Step 1: Verify Mobile Phase Preparation and Delivery

  • Protocol:

    • Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump, which can cause pressure fluctuations and retention time shifts.[3][8]

    • Compositional Accuracy: If preparing the mobile phase online, verify the pump's mixing accuracy. If preparing manually, ensure the components are accurately measured and well-mixed.[10]

    • pH Stability: If using a buffered mobile phase, ensure the buffer has sufficient capacity and is within its effective pH range.

Step 2: Ensure Stable Column Temperature

  • Protocol:

    • Use a column oven to maintain a constant and uniform temperature.[10]

    • Allow sufficient time for the column to thermally equilibrate before starting any injections.

Step 3: Confirm Column Equilibration

  • Protocol:

    • Before starting a sequence of analyses, equilibrate the column with the initial mobile phase conditions for an adequate amount of time (e.g., 15-20 minutes or until a stable baseline is achieved).[6]

Experimental Workflow for HPLC Analysis of Aniline Derivatives

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dilution, Filtration) injection Sample Injection sample_prep->injection standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->injection mobile_phase_prep Mobile Phase Preparation (Mixing, Degassing) system_prep System Preparation & Equilibration mobile_phase_prep->system_prep system_prep->injection separation Chromatographic Separation injection->separation detection Detection (UV/PDA) separation->detection qual_analysis Qualitative Analysis (Retention Time Matching) detection->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) qual_analysis->quant_analysis

Caption: A generalized workflow for the HPLC analysis of aniline derivatives.[1]

References

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Royal Society of Chemistry. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • High-pressure liquid chromatographic analysis of aniline and its metabolites. PubMed. [Link]

  • HPLC Troubleshooting Guide. Sepserv. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Choosing the Right HPLC Stationary Phase. Chromatography Online. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Methylation of Anilines

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the chemoselectivity o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the chemoselectivity of aniline alkylation.

Achieving strict N-monomethylation of primary anilines is a notorious challenge in synthetic chemistry. Due to the inherent electronic properties of amines, standard methylation protocols frequently result in complex mixtures of primary, secondary, and tertiary amines. This guide dissects the causality of this issue and provides self-validating, field-proven protocols to ensure absolute mono-selectivity.

Part 1: The Causality of Over-Methylation

Before troubleshooting, it is critical to understand the kinetic and thermodynamic forces driving over-methylation.

When a primary aniline ( Ar−NH2​ ) reacts with an electrophilic methylating agent (e.g., methyl iodide, dimethyl sulfate), a methyl group is transferred to the nitrogen atom. Because the newly attached methyl group is electron-donating (via inductive effects), it increases the electron density on the nitrogen lone pair. Consequently, the resulting secondary amine ( Ar−NHCH3​ ) is more nucleophilic than the starting primary amine.

Kinetically, the reaction rate of the second methylation ( k2​ ) is often faster than the first ( k1​ ). Even with strictly controlled 1:1 stoichiometry, the highly reactive secondary amine will rapidly consume the remaining methylating agent, leaving unreacted primary aniline and generating the over-methylated tertiary amine ( Ar−N(CH3​)2​ ) or quaternary ammonium salts.

ReactionPathway A Primary Aniline (Ar-NH₂) B Secondary Amine (Ar-NHMe) A->B MeI / Me₂SO₄ (Slow: k₁) D Formimidate/Formanilide (Ar-N=CH-OEt) A->D Formylation (Strictly Mono) C Tertiary Amine (Ar-NMe₂) OVER-METHYLATED B->C MeI / Me₂SO₄ (Fast: k₂ > k₁) D->C Blocked E Mono-methyl Aniline (Ar-NHMe) TARGET ACHIEVED D->E Reduction (Selective)

Mechanistic pathway: Direct alkylation vs. controlled formylation-reduction.

Part 2: Troubleshooting FAQs

FAQ 1: I am performing a reductive amination with formaldehyde and NaBH(OAc)3​ , but I still observe 20-30% N,N -dimethylaniline. How can I suppress this? Root Cause: Formaldehyde is highly reactive and readily forms an iminium ion with the newly formed secondary amine. Even with precise stoichiometry, localized concentration gradients in batch reactors lead to double alkylation. Solution: Abandon direct reductive amination and switch to a two-step formylation-reduction sequence . By reacting the aniline with triethyl orthoformate, you generate a stable formimidate intermediate. This intermediate has no available lone pair for further electrophilic attack, completely blocking over-methylation. Subsequent reduction yields exclusively the mono-methylated product 1.

FAQ 2: We are scaling up our synthesis for process chemistry. We must avoid toxic methyl halides, stoichiometric reducing agents, and cryogenic temperatures. What is the most scalable approach? Root Cause: Traditional batch methods rely on hazardous reagents (MeI) or generate significant stoichiometric waste (borate salts), which are unviable for large-scale pharmaceutical manufacturing. Solution: Implement a continuous flow methodology using Dimethyl Carbonate (DMC) . DMC is a green, inexpensive methylating agent. When combined with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a pressurized flow reactor, the reaction proceeds via an in situ carbamate protection-deprotection pathway. The continuous flow regime allows for safe operation at superheated temperatures, driving the reaction to completion with perfect mono-selectivity 2.

FAQ 3: Can we use methanol directly as a methylating agent to improve our atom economy? Root Cause: Methanol is relatively inert and requires activation to act as an electrophile. Solution: Yes, via the "borrowing hydrogen" catalytic cycle. By utilizing solid molecular N-heterocyclic carbene iridium (NHC-Ir) catalysts, methanol is temporarily dehydrogenated to formaldehyde in situ. The aniline reacts to form an imine, which is subsequently hydrogenated by the Ir-catalyst using the exact hydrogen atoms "borrowed" from the methanol. This produces water as the sole byproduct and is highly selective for mono-methylation 3.

Part 3: Quantitative Data Comparison

Use the following decision matrix to select the appropriate methodology based on your laboratory capabilities and substrate constraints.

MethodologyReagents / CatalystsSelectivity for Mono-methylationScalabilityEnvironmental Impact (Greenness)
Direct Alkylation MeI, Me₂SO₄, BasePoor (< 50%)ModerateHigh toxicity, high salt waste
Batch Reductive Amination Formaldehyde, NaBH₃CNModerate (70-80%)LowToxic reagents, stoichiometric waste
Formylation-Reduction Triethyl orthoformate, NaBH₄Excellent (> 98%)ModerateMulti-step, moderate waste
Continuous Flow DMC DMC, DBUExcellent (> 95%)High Green reagent, low waste, high throughput
Borrowing Hydrogen Methanol, NHC-Ir CatalystExcellent (> 99%)ModerateIdeal atom economy, water as byproduct

Part 4: Experimental Protocols

Protocol A: Indirect Mono-Methylation via Formimidate Reduction

This self-validating protocol ensures complete suppression of tertiary amines by isolating a stable, unreactive intermediate.

Step 1: Formimidate Generation

  • Charge a round-bottom flask with the primary aniline (10.0 mmol) and triethyl orthoformate (15.0 mmol, 1.5 equiv).

  • Add a catalytic amount of an acidic zeolite (e.g., MCM-41-SO₃H, 50 mg) to activate the orthoformate 1.

  • Stir the mixture at 80 °C for 2 hours. Monitor via TLC until the primary amine is completely consumed.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to yield the crude formimidate.

Step 2: Selective Reduction

  • Dissolve the crude formimidate in anhydrous THF (20 mL) and cool to 0 °C under inert atmosphere.

  • Slowly add NaBH3​(OAc) or NaBH4​ (15.0 mmol) in portions.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the pure N-monomethyl aniline.

Protocol B: Continuous Flow N-Monomethylation using DMC

Ideal for process scale-up. Utilizes an expanded process window to safely induce monomethylation in superheated solvents.

FlowChemistry S1 Aniline + DMC (Stock 1: 2M / 6M) Mix T-Mixer S1->Mix S2 DBU Base (Stock 2: 3M) S2->Mix React Heated Tube Reactor (160 °C, In situ Carbamate) Mix->React Continuous Flow BPR Back Pressure Regulator (BPR) React->BPR High Temp & Pressure Out Selective Mono-methyl Aniline BPR->Out Deprotection

Continuous flow setup for selective mono-methylation using dimethyl carbonate.

Procedure:

  • System Preparation: Equip a continuous flow system (e.g., Vapourtec E-series) with a high-temperature stainless steel tube reactor (10 mL volume) and a membrane back pressure regulator (BPR) set to maintain liquid phase at elevated temperatures 2.

  • Stock Solutions:

    • Stock A: Prepare a solution of the primary aniline (2.0 M) and Dimethyl Carbonate (DMC, 6.0 M, 3.0 equiv) in a suitable solvent.

    • Stock B: Prepare a solution of DBU (3.0 M, 1.5 equiv).

  • Execution: Pump Stock A and Stock B at equal flow rates through a T-mixer into the heated tube reactor set to 160 °C. Adjust the total flow rate to achieve a residence time of 20–30 minutes.

  • Collection: Collect the reactor effluent exiting the BPR. The gaseous byproducts ( CO2​ ) will safely separate. Wash the organic phase with water to remove DBU, yielding the highly pure N-monomethylated product.

References

  • A Facile Protocol for the Synthesis of Mono-N-methyl Anilines via Formimidate Intermediates. ResearchGate.1

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT.2

  • Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Publications.3

Sources

Troubleshooting

Technical Support Center: Column Chromatography Optimization for Fluorinated Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to purify fluorinated intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to purify fluorinated intermediates. The fundamental error in many workflows is treating a fluorinated molecule like a standard hydrocarbon. The introduction of fluorine drastically alters a molecule's electron density, lipophilicity, and steric profile.

This guide deconstructs the "fluorine effect" and provides self-validating protocols to optimize your chromatographic separations. Separation of fluorinated molecules is driven by their "fluorophilicity" and their fluorine content percentage (F%), rather than just the absolute number of fluorine atoms[1]. Standard C18 columns rely on solvophobic (hydrophobic) interactions, which often fail to recognize the rigid molecular structure and unique electron density of fluorocarbon chains[2]. To achieve demixing, we must exploit fluorophilicity using tailored stationary phases (like Pentafluorophenyl - PFP, or fluorous silica) or fluorinated mobile phases (like 2,2,2-trifluoroethanol)[3][4].

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my lightly fluorinated intermediates co-elute with non-fluorinated impurities on a standard C18 column? A: Standard C18 phases lack the selectivity to differentiate lightly fluorinated compounds from their hydrocarbon analogs because they rely purely on hydrophobic interactions.

  • Causality: Fluorinated phases (like PFP) provide alternative retention mechanisms, including π–π interactions, dipole-dipole interactions, and steric recognition[4].

  • Solution: Switch to a PFP column. Alternatively, if you must use a standard reverse-phase column (like C8), "hetero-pair" it with a fluorinated eluent such as trifluoroethanol (TFE) to induce unique selectivity[1].

Q2: I am trying to separate a mixture of molecules that share the same fluorocarbon moiety but differ slightly in their overall structure. The peaks are broad and overlapping. How can I sharpen them? A: This is a classic issue in Fluorous Mixture Synthesis (FMS).

  • Causality: The interaction between fluorinated compounds is highly sensitive to temperature[1]. Lower temperatures exacerbate peak broadening due to the slow mass transfer kinetics of rigid fluorinated chains.

  • Solution: Elevate the chromatographic temperature. Studies show that increasing the column temperature to 45 °C significantly improves separation efficiency and sharpens peaks for fluorinated amphiphiles, achieving baseline separation based on their fluorine content percentage (F%)[1].

Q3: I have a crude reaction mixture with a fluorous-tagged catalyst and an organic product. Standard silica chromatography is too tedious. What is the most efficient purification method? A: Utilize Fluorous Solid-Phase Extraction (F-SPE) or Reverse F-SPE.

  • Causality: Fluorous silica gel has a fluorocarbon bonded phase that strongly retains fluorous-tagged molecules while allowing organic molecules to pass through in fluorophobic solvents[5].

  • Solution: For capturing the tagged catalyst, use Standard F-SPE. If your target product is the organic molecule and the fluorous compound is the impurity, Reverse F-SPE on standard silica gel using a fluorous solvent (like FC-72) can elute the fluorous impurity first, leaving the organic product retained[6].

Troubleshooting_Logic Issue Issue: Poor Resolution of Fluorinated Intermediates Check_Phase Is the stationary phase fluorinated (e.g., PFP)? Issue->Check_Phase Phase_No No (Standard C18/C8) Check_Phase->Phase_No No Phase_Yes Yes (PFP/Fluorous) Check_Phase->Phase_Yes Yes Action_No Hetero-pair with fluorinated eluent (e.g., TFE) Phase_No->Action_No Check_Temp Is the column temperature optimized? Phase_Yes->Check_Temp Temp_Low No (< 25°C) Check_Temp->Temp_Low No Temp_High Yes (≥ 45°C) Check_Temp->Temp_High Yes Action_Temp Increase temp to 45°C to improve baseline separation Temp_Low->Action_Temp Action_Success Evaluate Fluorine Content Percentage (F%) differences Temp_High->Action_Success

Decision tree for troubleshooting poor chromatographic resolution of fluorinated intermediates.

Part 2: Self-Validating Experimental Protocols

Protocol 1: Standard Fluorous Solid-Phase Extraction (F-SPE)

Use this protocol when isolating a fluorous-tagged intermediate from a crude organic mixture[5].

Step 1: Column Equilibration Pack a cartridge with fluorous silica gel (e.g., FluoroFlash®). Equilibrate the column with 2 column volumes (CV) of a fluorophobic solvent system (e.g., 80% MeOH/H₂O or 50% CH₃CN/H₂O)[5].

Step 2: Sample Loading Dissolve the crude reaction mixture in a minimum amount of the fluorophobic solvent (or DMF if solubility is poor) and load it onto the head of the column.

Step 3: Fluorophobic Wash (Pass 1) Elute with 3 CV of the fluorophobic solvent (80% MeOH/H₂O). Causality: Non-fluorinated organic compounds have high affinity for the mobile phase and low affinity for the fluorous stationary phase, causing them to elute immediately[5].

Step 4: Fluorophilic Elution (Pass 2) Switch the mobile phase to a fluorophilic solvent (e.g., 100% MeOH, THF, or CF₃CH₂OH) and elute with 3 CV. Collect this fraction, which contains the pure fluorinated intermediate.

Validation Checkpoint: Spot the fractions from Step 3 and Step 4 on a standard silica TLC plate. The fluorinated product should be exclusively detected in the Step 4 fraction. If it appears in Step 3, your wash solvent is too strong (too fluorophilic); increase the water content.

F_SPE_Workflow cluster_0 Standard F-SPE cluster_1 Reverse F-SPE Start Crude Reaction Mixture (Fluorinated + Organic) FSPE_Load Load onto Fluorous Silica (Fluorocarbon bonded) Start->FSPE_Load Rev_Load Load onto Standard Silica (Polar Solid Phase) Start->Rev_Load FSPE_Wash Fluorophobic Wash (e.g., 80% MeOH/H2O) FSPE_Load->FSPE_Wash FSPE_Elute Fluorophilic Elute (e.g., 100% THF) FSPE_Wash->FSPE_Elute FSPE_Org Organic Compounds (Eluted First) FSPE_Wash->FSPE_Org Pass 1 FSPE_Flu Fluorinated Compounds (Recovered Last) FSPE_Elute->FSPE_Flu Pass 2 Rev_Wash Fluorous Wash (e.g., FC-72 / Et2O) Rev_Load->Rev_Wash Rev_Elute Organic Elute (e.g., EtOAc) Rev_Wash->Rev_Elute Rev_Flu Fluorinated Compounds (Eluted First) Rev_Wash->Rev_Flu Pass 1 Rev_Org Organic Compounds (Recovered Last) Rev_Elute->Rev_Org Pass 2

Workflow comparison between Standard F-SPE and Reverse F-SPE for mixture separation.

Protocol 2: HPLC Optimization for Lightly Fluorinated Amphiphiles

Use this protocol to separate structural isomers or amphiphiles differing only in fluorine content[1][3].

Step 1: Column Selection Select a Pentafluorophenyl (PFP) column for aromatic fluorinated compounds[4]. If unavailable, select a standard C8 column for hetero-pairing[1].

Step 2: Mobile Phase Preparation Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B. If using a C8 column, Mobile Phase B must be a fluorinated eluent like 2,2,2-trifluoroethanol (TFE) to induce fluorophilic selectivity[1][3].

Step 3: Temperature Control Set the column oven temperature to 45 °C. Causality: Elevated temperatures reduce the viscosity of fluorinated eluents and improve the mass transfer of rigid fluorocarbon chains, sharpening the peaks[1].

Step 4: Gradient Elution Run a gradient from 20% B to 80% B over 20 minutes.

Validation Checkpoint: Calculate the separation factor (α = k₂/k₁) between your target peaks. Baseline separation is validated when α > 1.1 and peaks exhibit symmetry without tailing. If tailing occurs, verify that the column temperature has stabilized at 45 °C.

Part 3: Quantitative Reference Tables

Table 1: Stationary Phase Selection Guide

Stationary PhasePrimary Retention MechanismBest Used For
C18 / C8 Solvophobic (Hydrophobic)Non-fluorinated compounds; requires fluorinated eluents to separate F-compounds[1].
Pentafluorophenyl (PFP) π–π interactions, dipole-dipole, stericAromatic fluorinated compounds, positional isomers, halogenated aromatics[4].
Fluorous Silica Fluorophilic interactionsHighly fluorinated tags, Fluorous Solid-Phase Extraction (F-SPE)[5].

Table 2: Solvent Fluorophilicity & Elution Strength

Solvent SystemRole in ChromatographyApplication
80% MeOH / H₂O Fluorophobic WashElutes non-fluorinated organics from fluorous silica[5].
100% MeOH or THF Fluorophilic EluentElutes fluorous-tagged intermediates from fluorous silica[5].
FC-72 / Et₂O (2:1) Fluorous WashElutes fluorous compounds from standard silica (Reverse F-SPE)[6].
2,2,2-Trifluoroethanol (TFE) Fluorinated Mobile PhaseHetero-pairing with C8 columns for F% based separation[1][3].

References

  • Source: researchgate.
  • Synthetic applications of fluorous solid-phase extraction (F-SPE)
  • Source: nih.
  • Source: chromatographyonline.
  • Source: scispace.
  • Source: acs.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline Reactivity

Welcome to the advanced technical support center for handling 3-methoxy-N-methyl-5-(trifluoromethyl)aniline . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stalle...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for handling 3-methoxy-N-methyl-5-(trifluoromethyl)aniline . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stalled reactions, low yields, or catalyst poisoning when utilizing this highly deactivated building block.

Stereoelectronic Profile & Diagnostic Overview

To troubleshoot this molecule, we must first understand the causality behind its stubborn reactivity. The nitrogen lone pair is severely deactivated due to three compounding factors:

  • Strong Inductive Withdrawal (-I): The meta-positioned trifluoromethyl (-CF3) group exerts a powerful electron-withdrawing effect, draining electron density from the amine[1].

  • Ineffective Resonance (+M): The methoxy (-OCH3) group is also positioned meta to the amine. Its resonance-donating effect directs electron density to the ortho and para positions, entirely bypassing the amine nitrogen. Instead, its mild inductive (-I) effect further exacerbates the electron deficiency[2].

  • Steric Hindrance: The secondary amine (N-methyl) introduces steric bulk that impedes coordination to transition metals and electrophiles.

Troubleshooting Mol 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (Highly Deactivated Secondary Amine) Cause1 -CF3 Group (Meta) Strong Inductive (-I) Effect Withdraws e- Density Mol->Cause1 Cause2 -OCH3 Group (Meta) +M Effect Bypasses Amine Mild -I Effect Dominates Mol->Cause2 Cause3 N-Methyl Group Steric Hindrance Mol->Cause3 Result Consequence: Poor Nucleophilicity & Sluggish Reactivity Cause1->Result Cause2->Result Cause3->Result Sol1 C-N Coupling Use RuPhos/BrettPhos + LiHMDS Result->Sol1 Sol2 Acylation Use Lewis Acids (TiCl4/AgOTf) Result->Sol2 Sol3 Reductive Amination Use Ti(OiPr)4 + NaBH(OAc)3 Result->Sol3

Workflow detailing stereoelectronic deactivation causes and targeted chemical solutions.

Module A: Buchwald-Hartwig Cross-Coupling

Frequently Asked Questions

Q: Why do my standard Pd(OAc)₂ / BINAP or dppf conditions fail to couple this aniline with aryl halides? A: In standard Buchwald-Hartwig aminations, oxidative addition of the aryl halide to the Pd(0) species is typically fast. However, the catalytic cycle stalls at the amine coordination and deprotonation steps because the deactivated aniline cannot effectively displace the halide on the Pd(II) complex[3]. Furthermore, standard bidentate ligands fail to provide the steric bulk required to force the rate-limiting reductive elimination step for electron-deficient amines[4].

Q: What is the exact catalyst system required to force this C-N coupling? A: You must use dialkylbiaryl monophosphine ligands such as RuPhos or BrettPhos [5]. These bulky, electron-rich ligands favor the formation of a highly active monoligated Pd(0) species. Their massive steric bulk (high percent buried volume, % Vbur) forces the Pd(II) center into a highly strained conformation that drastically accelerates the otherwise sluggish reductive elimination of the C-N bond[6].

Q: Which base is optimal for this substrate? A: Weak bases like Cs₂CO₃ or K₃PO₄ are insufficient. Because the amine is highly deactivated, it is less nucleophilic but slightly more acidic than an aliphatic amine. Strong bases like LiHMDS or NaOtBu are strictly required to deprotonate the amine and form the reactive palladium amido complex[5][7].

Quantitative Data: Catalyst & Ligand Comparison
Ligand SystemBaseSolventTempYield ExpectationCausality / Mechanistic Notes
BINAP / dppfCs₂CO₃Toluene100 °C< 10%Fails to promote reductive elimination; catalyst resting state traps Pd(II).
XPhosNaOtBuToluene110 °C40-60%Good for primary anilines, but N-methyl steric hindrance lowers efficiency[5].
RuPhos LiHMDS THF 85 °C 85-95% Optimal balance of sterics and electronics for deactivated secondary anilines[3][4].
tBuBrettPhosNaOtBu1,4-Dioxane100 °C80-90%Excellent alternative for extremely sterically hindered aryl halide partners[4].
Self-Validating Protocol: RuPhos-Mediated Amination
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and the target aryl halide (1.0 equiv).

  • Base Addition: Add LiHMDS (1.5 equiv) to the flask. (Self-Validation: The use of LiHMDS prevents base-mediated decomposition of sensitive functional groups while ensuring complete deprotonation).

  • Substrate Addition: Dissolve 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (1.2 equiv) in anhydrous, degassed THF (0.2 M) and transfer to the flask.

  • Reaction: Seal the flask, remove from the glovebox, and heat at 85 °C for 12–24 hours under vigorous stirring.

  • Monitoring: Monitor via LC-MS. The disappearance of the highly UV-active aniline starting material combined with the emergence of a less polar product mass indicates successful coupling.

  • Workup: Cool to room temperature, quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Module B: Acylation and Amidation Challenges

Frequently Asked Questions

Q: Standard acylation with acyl chlorides and triethylamine (TEA) yields mostly unreacted starting material. Why? A: The highly deactivated nature of the nitrogen lone pair drastically increases the activation energy barrier required to attack the carbonyl carbon of the acyl chloride[1][2]. TEA or pyridine are not strong enough to hyper-activate the electrophile to overcome this barrier.

Q: How can I force the acylation of this substrate? A: The electrophile must be hyper-activated. This is achieved by generating mixed anhydrides in situ or utilizing strong Lewis acid catalysts (e.g., TiCl₄/AgOTf or Ga(OTf)₃)[8][9]. These Lewis acids coordinate to the carbonyl oxygen, drastically increasing its electrophilicity and allowing the deactivated aniline to attack.

Self-Validating Protocol: Lewis-Acid Catalyzed Acylation
  • Setup: Under an argon atmosphere, dissolve the aniline (1.0 equiv) and the desired carboxylic anhydride or acyl chloride (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalyst Activation: Add a catalytic amount of an in-situ generated Ti(IV) salt (1 mol% TiCl₄ + 2 mol% AgOTf) or Ga(OTf)₃ (10 mol%)[8][9].

  • Reaction: Stir the reaction mixture at room temperature to 40 °C for 4–12 hours.

  • Monitoring: TLC will show the gradual consumption of the aniline. (Self-Validation: If the reaction stalls at 50% conversion, the Lewis acid may be poisoned by adventitious water; ensure strict anhydrous technique).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate for purification.

Module C: Reductive Amination & Alkylation

Frequently Asked Questions

Q: I am trying to alkylate this aniline via reductive amination with an aldehyde, but iminium formation is stalling. What is happening? A: The initial condensation between the aniline and an aldehyde to form an iminium ion is thermodynamically disfavored due to the poor nucleophilicity of the aniline[10]. The equilibrium heavily favors the starting materials, meaning reducing agents added too early will simply reduce the aldehyde to an alcohol, killing the reaction.

Q: What is the chemical workaround? A: Employ Titanium(IV) isopropoxide (Ti(OiPr)₄). It acts as a dual-purpose reagent: a Lewis acid that coordinates the carbonyl oxygen to increase electrophilicity, and a water scavenger that irreversibly drives the equilibrium toward the iminium intermediate. Subsequent reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) traps the product[10].

Self-Validating Protocol: Ti-Mediated Reductive Amination
  • Condensation: Combine the aniline (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M).

  • Equilibrium Shift: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir for 12 hours. (Self-Validation: Do not add the reducing agent yet. Allowing 12 hours ensures complete conversion to the iminium species).

  • Reduction: Cool the mixture to 0 °C and add NaBH(OAc)₃ (1.5 equiv) in portions[10].

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–6 hours.

  • Workup: Quench carefully with 1N NaOH to precipitate titanium salts as a white solid. Filter through a pad of Celite, extract the filtrate with CH₂Cl₂, and concentrate.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications National Institutes of Health (NIH) URL: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides ACS Publications URL: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution Master Organic Chemistry URL:[Link]

  • Reductive amination of carbonyl compounds Harvard University URL: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions MIT DSpace URL:[Link]

  • Buchwald–Hartwig amination Grokipedia URL: [Link]

  • Dynamic "cocktail"-type catalytic systems in C–N bond formation reactions Colab.ws URL:[Link]

  • Method of friedel-crafts acylation of anilides Google Patents URL
  • An Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides Oxford Academic URL: [Link]

Sources

Troubleshooting

How to confirm the purity of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Topic: Purity Confirmation of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Confirmation of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-methoxy-N-methyl-5-(trifluoromethyl)aniline. Because this molecule features a volatile trifluoromethyl (-CF3) group, a basic secondary amine (-NHCH3), and a UV-active conjugated aromatic ring, confirming its absolute purity requires a rigorous, orthogonal analytical strategy.

Below, you will find field-proven methodologies, causality-driven troubleshooting steps, and self-validating protocols to ensure your data meets stringent regulatory standards[1].

Section 1: Core Analytical Strategy

Q: What is the recommended orthogonal approach for confirming the purity of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline? A: Relying on a single analytical technique is a critical error when evaluating complex fluorinated secondary amines. You must employ an orthogonal approach:

  • HPLC-PDA: The primary method for quantifying non-volatile organic impurities and degradation products[2].

  • GC-MS: Essential for detecting volatile starting materials or residual solvents that lack a strong UV chromophore.

  • Quantitative NMR (qNMR): Provides absolute mass fraction purity without requiring a reference standard of the analyte itself[3].

According to ICH Q3A(R2) guidelines, any organic impurity in a new drug substance exceeding the 0.10% reporting threshold must be structurally identified and toxicologically qualified[1],[4].

Section 2: Experimental Protocols & Troubleshooting

Q: How do I develop a stability-indicating HPLC method that prevents peak tailing for this secondary amine? A: Causality: Secondary amines have a high affinity for residual, unreacted silanol groups on silica-based stationary phases. At a neutral pH, these silanols are ionized (SiO⁻), leading to strong electrostatic interactions with the protonated amine, which manifests as severe peak tailing and poor resolution. Solution: Use a heavily end-capped C18 column and acidify the mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0). This suppresses the ionization of the silanol groups, neutralizing the stationary phase and ensuring sharp, symmetrical peaks[2].

Table 1: Optimized HPLC Parameters for Fluorinated Anilines

ParameterRecommended ConditionCausality / Rationale
Column C18 End-capped (250 x 4.6 mm, 5 µm)End-capping minimizes secondary amine interactions with residual silanols.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (~2.0) protonates the aniline and neutralizes column silanols, preventing tailing.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Provides sufficient elution strength for the lipophilic -CF3 group.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns to maximize theoretical plates.
Detection PDA (extracted at 254 nm & 280 nm)Captures the conjugated aromatic system; PDA allows for 3D peak purity profiling.
Step-by-Step Methodology: Self-Validating HPLC-PDA Analysis

Self-Validating Mechanism: This protocol utilizes Peak Purity analysis via a Photodiode Array (PDA) detector. By comparing the UV spectra across the leading, apex, and tailing edges of the main peak, the system self-validates that the peak is spectrally homogenous and not co-eluting with a hidden impurity.

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Column Equilibration: Flush the C18 column with Mobile Phase A and B at a 70:30 ratio until the baseline is stable.

  • Gradient Elution: Run a linear gradient from 30% B to 90% B over 20 minutes to elute both polar degradants and non-polar organic impurities.

  • Spectral Validation: Extract the 3D PDA data. Calculate the peak purity angle and ensure it is less than the peak purity threshold.

  • Mass Balance Calculation: Calculate organic purity as (Area of Main Peak / Total Area of All Peaks) × 100%.

Q: My GC-MS analysis of this compound yields inconsistent peak areas and severe tailing. How do I resolve this? A: Causality: Similar to HPLC, the N-methyl group hydrogen-bonds with active sites in the GC inlet liner and the column's stationary phase. Furthermore, thermal degradation of the secondary amine can occur at high inlet temperatures. Solution: Utilize a base-deactivated inlet liner and a highly inert capillary column (e.g., 5% phenyl-methylpolysiloxane). If adsorption persists, implement a pre-column derivatization step using trifluoroacetic anhydride (TFAA). This converts the secondary amine into a volatile, thermally stable amide, eliminating active hydrogen bonding.

Q: How can I use qNMR to orthogonally validate the purity without a reference standard of the analyte? A: Causality: Unlike UV detection, which relies on compound-specific extinction coefficients, the NMR signal area is directly and universally proportional to the number of nuclei generating that signal[3]. By adding a high-purity internal standard (IS) of known mass, you can calculate the absolute mass fraction of the analyte.

Step-by-Step Methodology: Self-Validating 1H and 19F qNMR

Self-Validating Mechanism: By quantifying the absolute purity using two independent nuclei (¹H and ¹⁹F) against a single internal standard, the system self-validates. If the purity calculated from the -CF3 group (¹⁹F) matches the purity calculated from the aromatic protons (¹H) within a <0.5% variance, it mathematically proves the absence of hidden, overlapping impurities under either signal.

  • Standard Selection: Select an internal standard such as Maleic Acid (for ¹H) or 2,2,2-Trifluoroethanol (for ¹⁹F) that does not overlap with the analyte signals.

  • Precision Weighing: Accurately weigh ~20 mg of the analyte and ~10 mg of the IS using a calibrated microbalance (d = 0.001 mg) into the same vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of fully deuterated solvent (e.g., DMSO-d6) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H NMR (relaxation delay D1 ≥ 60s) and ¹⁹F NMR (D1 ≥ 30s) spectra. Crucial: The long D1 ensures complete longitudinal relaxation (T1) of all nuclei, which is mandatory for quantitative accuracy.

  • Integration & Calculation: Integrate the IS peak and the target analyte peaks. Calculate the absolute mass fraction using the standard qNMR equation. Compare the ¹H and ¹⁹F results for validation.

Section 3: Workflows & Visualization

PurityWorkflow Start 3-methoxy-N-methyl-5- (trifluoromethyl)aniline HPLC HPLC-PDA Analysis (Non-volatile Organics) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS NMR 1H & 19F qNMR (Absolute Purity) Start->NMR Decision Impurity > 0.10%? (ICH Q3A Threshold) HPLC->Decision GCMS->Decision NMR->Decision Identify LC-MS/MS & 2D NMR Structure Elucidation Decision->Identify Yes Release Certificate of Analysis (Batch Release) Decision->Release No

Workflow for orthogonal purity confirmation and ICH Q3A compliance.

Section 4: References
  • [3] Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • [1] Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • [4] Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Anilines

Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common pitfalls...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common pitfalls encountered during synthetic routes. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Troubleshooting Common Synthetic Routes

The synthesis of substituted anilines is fundamental in medicinal chemistry and materials science. However, each synthetic pathway presents unique challenges. This section addresses the most frequent issues encountered in three primary methods: Reduction of Nitroarenes, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

Reduction of Nitroarenes

The reduction of an aromatic nitro group is a classic and reliable method for aniline synthesis. However, the reaction can be complicated by incomplete reduction and functional group intolerance.[1][2]

FAQ 1: My nitroarene reduction is incomplete, yielding a mixture of azoxy, azo, or hydroxylamine byproducts. What is causing this and how can I fix it?

Root Cause Analysis: The formation of condensation byproducts like azoxy and azo compounds occurs when reduction intermediates, specifically nitrosoarenes and hydroxylamines, react with each other.[3][4] This typically happens under conditions of incomplete reduction, where the reducing agent is depleted or its activity is insufficient to drive the reaction to the final amine.[3][4] Maintaining a strongly acidic and reducing environment is crucial to suppress these side reactions.[4]

Troubleshooting Strategies:

  • Ensure Sufficient Reducing Agent: For metal/acid reductions (e.g., Sn/HCl, Fe/HCl), ensure an adequate molar excess of the metal is used. For catalytic hydrogenations, ensure sufficient hydrogen pressure and an active catalyst.[3]

  • Control Reaction Conditions: For metal/acid reductions, maintaining a strongly acidic medium is key to protonating intermediates and preventing their condensation.[4] For catalytic hydrogenations, lower temperatures can sometimes minimize side product formation by controlling the reaction rate.[3]

  • Reagent Purity: Impurities in the starting material or solvent can poison catalysts (e.g., Pd/C), leading to incomplete conversion.[3]

Protocol: Selective SnCl₂ Reduction of a Nitroarene

This protocol is effective for reducing nitroarenes without affecting other reducible groups like esters or ketones.

  • Setup: In a round-bottom flask, dissolve the substituted nitroarene (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Reflux: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful C-N cross-coupling reaction is widely used but is sensitive to reaction parameters. Low yields, catalyst deactivation, and side reactions are common hurdles.[5][6]

FAQ 2: My Buchwald-Hartwig reaction has low or no yield. What are the most likely causes?

Root Cause Analysis: Low yields in Buchwald-Hartwig aminations often stem from issues with the catalytic cycle.[5] Key factors include:

  • Catalyst Inactivity/Deactivation: The palladium catalyst is sensitive to oxygen and protic impurities, which can lead to the formation of inactive palladium black.[5] For specific substrates like 2-halopyridines, the pyridine nitrogen can coordinate to the palladium, poisoning the catalyst.[7]

  • Suboptimal Ligand/Base Combination: The choice of ligand and base is critical and highly substrate-dependent.[5] Sterically hindered substrates often require bulky, electron-rich phosphine ligands to promote the crucial reductive elimination step.[6] The base must be strong enough to deprotonate the amine but not so strong as to cause degradation of sensitive functional groups.[7]

  • Poor Reagent Purity/Inertness: Water and oxygen must be rigorously excluded. Solvents must be anhydrous and thoroughly degassed.[5][7]

Troubleshooting Workflow:

G start Low Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) start->check_inert check_reagents Confirm Reagent Purity (Anhydrous Solvents, Pure Amine/Halide) check_inert->check_reagents Atmosphere OK success Improved Yield check_inert->success Issue Found & Fixed optimize_ligand Screen Ligands (e.g., XPhos, RuPhos for hindered cases) check_reagents->optimize_ligand Reagents Pure check_reagents->success Issue Found & Fixed optimize_base Screen Bases (e.g., NaOtBu, LHMDS, K₃PO₄) optimize_ligand->optimize_base No Improvement optimize_ligand->success Optimal Ligand Found optimize_temp Adjust Temperature (Typically 80-110 °C) optimize_base->optimize_temp No Improvement optimize_base->success Optimal Base Found optimize_temp->success Optimal Temp Found

Caption: A systematic workflow for troubleshooting low yields in Buchwald-Hartwig amination.

FAQ 3: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this?

Root Cause Analysis: Hydrodehalogenation is a competitive side reaction where the aryl halide is reduced instead of coupling with the amine.[6][8] It is often promoted by the presence of water or other protic impurities, or by using ligands that are too electron-rich under certain conditions.[6]

Mitigation Strategies:

  • Lower Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation.[6][8]

  • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.[6][8]

  • Optimize Ligand: Screen different ligands. Sometimes a slightly less electron-rich ligand can disfavor the undesired reduction pathway.[6]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful metal-free method for forming aryl-amine bonds, but its scope is often misunderstood.

FAQ 4: My SNAr reaction between an aryl halide and an amine is not working. Why?

Root Cause Analysis: Unlike aliphatic SN2 reactions, SNAr reactions are generally not feasible unless the aryl halide possesses strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group.[9][10] These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. Without this stabilization, the energy barrier for the reaction is prohibitively high.[11]

Key Requirements for a Successful SNAr Reaction:

  • Substrate: The aromatic ring must be activated by at least one strong electron-withdrawing group.

  • Positioning: The EWG must be located at the ortho or para position relative to the leaving group. A meta EWG does not provide the necessary resonance stabilization.

  • Leaving Group: The leaving group's ability to depart follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions.[9] This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked.

G sub Aryl Halide ortho meta para meta_path Meta EWG No Resonance Stabilization NO REACTION sub:m->meta_path ortho_path Ortho/Para EWG Resonance Stabilization REACTION PROCEEDS sub:o->ortho_path sub:p->ortho_path

Caption: Effect of electron-withdrawing group (EWG) position on SNAr reaction viability.

Section 2: Purification and General Issues

FAQ 5: My substituted aniline product is a dark oil or solid and appears to be degrading during silica gel chromatography. What is happening and how can I prevent it?

Root Cause Analysis: Anilines are susceptible to oxidation, especially when exposed to air and light, leading to the formation of highly colored impurities like quinones and polymeric materials.[12][13] This process can be accelerated by the acidic nature of standard silica gel, which can catalyze degradation.[5][12]

Purification and Handling Best Practices:

  • Use Neutralized Silica: Treat silica gel with a base (e.g., by preparing a slurry with triethylamine in the eluent) to neutralize acidic sites before column chromatography.

  • Work Under Inert Atmosphere: Purge solvents and the chromatography column with an inert gas (e.g., argon or nitrogen) before use.[5]

  • Acid/Base Extraction: For basic anilines, an effective initial purification step is an acid-base extraction. Dissolve the crude product in an organic solvent, extract with aqueous acid (e.g., 1M HCl) to protonate the aniline and move it to the aqueous layer. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) and back-extract the purified free aniline into a fresh organic solvent.[12]

  • Decolorization: If the product is colored due to oxidation, consider treating a solution of the product with activated charcoal during recrystallization, followed by hot filtration.[13]

  • Storage: Store purified anilines under an inert atmosphere, protected from light, and in a cool, dark place.[13]

Data Summary Tables

Table 1: Troubleshooting Buchwald-Hartwig Amination

SymptomPotential Cause(s)Suggested Solution(s)
Low or No Yield Catalyst deactivation (O₂, H₂O); Inappropriate ligand/base; Low temperature.Ensure inert atmosphere; Use anhydrous/degassed solvents; Screen different ligands and bases; Increase temperature (80-110 °C).[5][7]
Hydrodehalogenation Protic impurities; High temperature; Inefficient catalyst system.Use strictly anhydrous conditions; Lower reaction temperature; Screen different ligands.[6][8]
Reaction Stalls Catalyst poisoning (e.g., by pyridine N); Reagent insolubility.Use bulky ligands (e.g., XPhos) for heteroaromatic substrates; Test different solvents (Toluene, Dioxane).[7]

Table 2: Common Reagents for Nitroarene Reduction

Reagent SystemKey AdvantagesKey Limitations
H₂ / Pd/C Clean reaction, high yields, easy product isolation.Can reduce other functional groups (alkenes, alkynes, C-Hal bonds). Catalyst can be poisoned.
Sn or Fe / HCl Inexpensive, tolerates many functional groups (ketones, esters).[4]Requires stoichiometric metal, acidic conditions, and often a basic workup.
SnCl₂ / EtOH Mild conditions, good functional group tolerance.Stoichiometric amounts of tin salts are required.
Sodium Hydrosulfite (Na₂S₂O₄) Useful for selective reduction of one nitro group in dinitro compounds.Reaction conditions need careful control.[14]

References

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. URL: [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. URL: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. URL: [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. URL: [Link]

  • Reduction of nitro compounds. Wikipedia. URL: [Link]

  • Reactions of Aniline. Chemistry Steps. URL: [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Publications. URL: [Link]

  • Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. URL: [Link]

  • Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Journal of Chemical Education. URL: [Link]

  • Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin. Industrial & Engineering Chemistry Research. URL: [Link]

  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? ResearchGate. URL: [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. URL: [Link]

  • Process for separating aniline derivatives. Google Patents.
  • Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. Organic Letters. URL: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. URL: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. URL: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. Nature. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS versus LC-MS for analyzing 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

The analytical determination of complex aniline derivatives, such as 3-methoxy-N-methyl-5-(trifluoromethyl)aniline , requires a nuanced understanding of how molecular structure dictates chromatographic and mass spectrome...

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Author: BenchChem Technical Support Team. Date: March 2026

The analytical determination of complex aniline derivatives, such as 3-methoxy-N-methyl-5-(trifluoromethyl)aniline , requires a nuanced understanding of how molecular structure dictates chromatographic and mass spectrometric behavior. Featuring an electron-withdrawing trifluoromethyl group, an electron-donating methoxy group, and a secondary amine, this compound presents unique challenges.

This guide objectively compares the two gold-standard analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —detailing the mechanistic causality behind experimental choices, self-validating protocols, and comparative performance data.

Physicochemical Profiling: The Causality of Method Selection

Before selecting an instrument, we must analyze the molecule's structural liabilities and strengths:

  • The Secondary Amine (-NHCH₃): The active hydrogen on the secondary amine is highly polar. In GC-MS, this leads to hydrogen bonding with residual silanol groups on fused-silica capillary columns, causing severe peak tailing and irreversible adsorption. Therefore, chemical derivatization is practically mandatory for robust GC analysis 1.

  • The Basic Nitrogen: The lone pair on the amine nitrogen readily accepts a proton. This makes the compound an exceptional candidate for positive Electrospray Ionization (ESI+) in LC-MS/MS, where acidic mobile phases drive the formation of the [M+H]⁺ precursor ion (m/z 206.2) 2.

  • The Trifluoromethyl Group (-CF₃): This group enhances the molecule's overall lipophilicity and volatility, aiding in liquid-liquid extraction (LLE) recoveries and providing distinct fragmentation losses (e.g., -CF₃) during Electron Ionization (EI) in GC-MS.

G Sample Sample Matrix (Plasma/Water) Extraction Liquid-Liquid Extraction (LLE) or SPE Sample->Extraction Split Method Divergence Extraction->Split Deriv Chemical Derivatization (Acylation) Split->Deriv GC-MS Route LCMS LC-MS/MS Analysis (ESI+ Mode) Split->LCMS LC-MS Route GCMS GC-MS Analysis (EI Mode) Deriv->GCMS

Fig 1. Divergent sample preparation workflows for GC-MS vs. LC-MS analysis.

Platform 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Mechanistic Rationale

To bypass the chromatographic liabilities of the secondary amine, we must alter its structure. Acylation using Trifluoroacetic Anhydride (TFAA) replaces the active hydrogen with a fluoroacyl group. This effectively neutralizes the amine's polarity, increases thermal stability, and dramatically improves peak symmetry. Furthermore, the hard ionization of EI (70 eV) shatters the molecule, providing a rich fragmentation fingerprint ideal for unambiguous structural elucidation.

Self-Validating Experimental Protocol: Pre-column Derivatization & GC-MS
  • Internal Standard Spiking: Add 10 µL of a stable isotopically labeled standard (e.g., 3-chloro-4-fluoroaniline, 10 µg/mL) to 1 mL of the sample matrix.

    • Validation Check: The recovery of this internal standard acts as a self-monitoring system to confirm extraction efficiency and derivatization yield.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of ethyl acetate. Vortex aggressively for 2 minutes and centrifuge at 4000 rpm. Transfer the upper organic layer to a clean glass vial.

  • Derivatization: Evaporate the extract to complete dryness under a gentle stream of ultra-pure nitrogen. Add 100 µL of ethyl acetate and 50 µL of TFAA. Seal and incubate at 60°C for 30 minutes.

    • Causality: Heat drives the acylation reaction to completion, capping the secondary amine to prevent silanol interactions.

  • Reconstitution: Evaporate excess TFAA completely (residual acid will rapidly degrade the GC column phase) and reconstitute the residue in 100 µL of GC-grade hexane.

  • GC-MS Run: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Temperature program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Detection: Operate the MS in EI mode at 70 eV. Monitor the molecular ion and specific fragments in Selected Ion Monitoring (SIM) mode.

    • Validation Check: Analyze a matrix-matched calibration curve; an R² > 0.995 validates quantitative linearity and system readiness.

Platform 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanistic Rationale

LC-MS/MS fundamentally streamlines the workflow by eliminating the need for derivatization 3. The compound is retained and separated based on its hydrophobicity on a reversed-phase C18 column. The addition of 0.1% formic acid to the mobile phase acts as a continuous proton donor. In the ESI source, this ensures near 100% conversion of the basic aniline into the [M+H]⁺ ion, yielding extraordinary sensitivity for trace-level quantification 4.

Self-Validating Experimental Protocol: Direct LC-MS/MS Analysis
  • Internal Standard Spiking: Spike 1 mL of the sample with a deuterated internal standard prior to any manipulation.

    • Validation Check: This corrects for matrix-induced ion suppression, a common artifact in ESI sources.

  • Sample Cleanup: For biological matrices, perform a rapid protein precipitation by adding 3 mL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the clear supernatant to an autosampler vial.

  • LC Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Use a gradient mobile phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Gradient: 10% B to 90% B over 5.0 minutes.

  • MS/MS Detection: Operate the triple quadrupole MS in ESI positive mode. Perform Multiple Reaction Monitoring (MRM) targeting the[M+H]⁺ precursor ion (m/z 206.2). Optimize collision energy to monitor the most abundant product ions (e.g., loss of the methoxy radical).

  • System Suitability:

    • Validation Check: Inject a solvent blank and a known standard every 10 samples to verify retention time stability (±0.1 min) and confirm the absence of autosampler carryover.

G Molecule 3-methoxy-N-methyl-5- (trifluoromethyl)aniline ESI ESI+ (LC-MS) Soft Ionization Molecule->ESI EI EI (GC-MS) Hard Ionization Molecule->EI Protonation Protonation at Secondary Amine [M+H]+ ESI->Protonation MRM MRM Transitions Quantification Protonation->MRM Radical Molecular Ion [M]+ Extensive Fragmentation EI->Radical SIM SIM Mode Structural ID & Quant Radical->SIM

Fig 2. Mechanistic pathways of ionization and detection for the target aniline.

Objective Performance Comparison

To guide instrument selection, the following table synthesizes the quantitative and operational performance of both platforms based on established limits for trifluoromethylaniline derivatives.

Table 1: Performance Comparison for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

ParameterGC-MS (Derivatized, EI-SIM)LC-MS/MS (Direct, ESI-MRM)
Sample Preparation LLE + Evaporation + AcylationProtein Precipitation / Dilute-and-Shoot
Preparation Time 2.5 – 3.0 hours per batch< 30 minutes per batch
Sensitivity (LOD) 1.0 – 5.0 ng/mL0.05 – 0.5 ng/mL
Matrix Effects Low (EI is highly resistant to ion suppression)Moderate to High (Requires matrix-matched calibration)
Structural Elucidation Excellent (Rich fragmentation, NIST library matching)Good (Targeted MRM transitions, limited library)
Throughput Low to ModerateHigh

Conclusion & Decision Matrix

The choice between GC-MS and LC-MS/MS for analyzing 3-methoxy-N-methyl-5-(trifluoromethyl)aniline depends entirely on the analytical objective:

  • Opt for LC-MS/MS if your primary goal is high-throughput, trace-level quantification (e.g., pharmacokinetic studies or environmental monitoring). The basic nitrogen allows for exceptional ESI+ sensitivity, and the elimination of derivatization drastically reduces sample preparation bottlenecks.

  • Opt for GC-MS if you are performing impurity profiling, structural elucidation of unknown degradants, or working with highly complex matrices (like sludge or heavily contaminated soil) where ESI ion suppression would compromise LC-MS/MS accuracy. The derivatization step, while tedious, guarantees excellent chromatographic fidelity.

References

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry / PubMed. Available at:[Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis. Available at: [Link]

  • Environmental Chemistry Method - Fluvalinate (Tau) & Degradates in Soil-Thatch-Foliage. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Comparative

A Researcher's Guide to Reactivity: N-Methylated vs. Non-Methylated Trifluoromethylanilines

Introduction: The Strategic Role of Fluorinated Anilines in Drug Discovery Trifluoromethylanilines (TFMAs) are privileged scaffolds in modern medicinal chemistry. The trifluoromethyl (-CF₃) group, a bioisostere of the et...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Anilines in Drug Discovery

Trifluoromethylanilines (TFMAs) are privileged scaffolds in modern medicinal chemistry. The trifluoromethyl (-CF₃) group, a bioisostere of the ethyl and isopropyl groups, is prized for its ability to modulate key drug properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic landscape of the parent molecule.[1] A common synthetic handle on this scaffold is the aniline nitrogen, which serves as a crucial nucleophilic site for building molecular complexity.

A frequent derivatization strategy involves N-methylation, converting the primary aniline (-NH₂) to a secondary N-methylaniline (-NHMe). This seemingly simple modification introduces a complex interplay of electronic and steric effects that can profoundly alter the reactivity of both the nitrogen center and the aromatic ring. For researchers in drug development, understanding these nuances is critical for designing efficient synthetic routes and predicting the behavior of these valuable intermediates.

This guide provides an in-depth comparison of the reactivity of N-methylated versus non-methylated trifluoromethylanilines. We will dissect the underlying physicochemical principles, present comparative data on their basicity, and explore how these differences manifest in common synthetic transformations.

The Underlying Dichotomy: Electronic and Steric Effects of N-Methylation

The reactivity of a substituted aniline is governed by a delicate balance between the electronic properties of its substituents and the steric environment around the reactive sites. The introduction of a methyl group on the nitrogen of a trifluoromethylaniline creates a fascinating case study in this balance.

Electronic Effects: An Inductive Push Against a Strong Pull

The reactivity of the aniline nitrogen and the aromatic ring is dictated by the net effect of its substituents. This can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a group on a benzene ring.

  • The Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). It pulls electron density away from the aromatic ring, making the ring less nucleophilic and significantly decreasing the basicity of the aniline nitrogen. The Hammett constant for a para-CF₃ group (σₚ) is approximately +0.54, indicating strong electron withdrawal.

  • The Amino Group (-NH₂): This group is a strong activator. While nitrogen is electronegative (a -I effect), its lone pair can be donated into the aromatic ring through resonance (a strong +M effect). This resonance donation dominates, increasing the electron density of the ring (especially at the ortho and para positions) and making the nitrogen a reactive nucleophile. Its Hammett constant (σₚ) is approximately -0.66.

  • The Methylamino Group (-NHMe): The additional methyl group is electron-donating via a positive inductive effect (+I). This "pushes" more electron density onto the nitrogen, making it an even stronger resonance donor (+M effect) than the primary amino group. Consequently, the -NHMe group is a more powerful activating group, reflected in its more negative Hammett constant (σₚ ≈ -0.84).

The diagram below illustrates the opposing electronic forces at play in a molecule like N-methyl-4-(trifluoromethyl)aniline.

Sources

Validation

Validation of Analytical Methods for N-Substituted Anilines: A Comparative Guide

Introduction N-substituted anilines, such as N-methylaniline and N-ethylaniline, are critical building blocks and intermediates in pharmaceutical synthesis. However, their presence in final drug products represents a sev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-substituted anilines, such as N-methylaniline and N-ethylaniline, are critical building blocks and intermediates in pharmaceutical synthesis. However, their presence in final drug products represents a severe quality risk: they are direct precursors to highly potent Nitrosamine Drug Substance-Related Impurities (NDSRIs), such as N-nitroso-N-methylaniline (NMPA)[1]. Because NDSRIs possess significant genotoxic potential, regulatory agencies mandate vigilant, trace-level monitoring of their aniline precursors.

The recent implementation of the ICH Q2(R2) guideline establishes a modernized, risk-based framework for validating the analytical procedures used to quantify these trace impurities[2][3]. As a Senior Application Scientist, designing an analytical method for these compounds requires moving beyond basic chromatography. This guide objectively compares analytical platforms, details a field-proven LC-MS/MS protocol, and outlines the self-validating mechanisms required to achieve absolute regulatory compliance.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical platform depends on the volatility of the target aniline, the complexity of the active pharmaceutical ingredient (API) matrix, and the required limit of quantitation (LOQ).

Table 1: Quantitative Comparison of Analytical Platforms
FeatureLC-MS/MS (Triple Quadrupole)GC-MS/MS (Headspace/Liquid)HPLC-UV
Optimal Analytes Non-volatile, thermally labile, and high-molecular-weight anilines.Volatile, low-molecular-weight anilines (e.g., N-methylaniline).High-concentration process intermediates.
Sensitivity (Typical LOQ) < 5–10 ppb[4]10–50 ppb[5]> 1 ppm
Matrix Effect Susceptibility High (requires stable isotope-labeled internal standards and optimized chromatography).Low to Moderate (headspace sampling isolates volatiles from the matrix).High (prone to co-elution with API degradants).
Causality for Selection Preferred for complex APIs (e.g., metformin, rivaroxaban) where direct injection is required without thermal degradation[6][7].Preferred when the API matrix is non-volatile and thermal degradation of the analyte is not a risk[5].Limited to early-stage synthesis monitoring; insufficient for genotoxic trace analysis.

Causality in Method Development: The LC-MS/MS Advantage

To achieve ICH Q2(R2) compliance for trace-level N-substituted anilines, every experimental parameter must be deliberately chosen to maximize the signal-to-noise (S/N) ratio while mitigating matrix suppression.

  • Column Chemistry (Phenyl-Hexyl vs. C18): Standard C18 columns often fail to separate N-substituted anilines from complex aliphatic APIs. Employing a Phenyl-Hexyl stationary phase introduces π−π interactions, providing orthogonal selectivity that retains the aromatic aniline ring and effectively separates it from early-eluting matrix components[1].

  • Ionization Source (APCI vs. ESI): While Electrospray Ionization (ESI) is standard, Atmospheric Pressure Chemical Ionization (APCI) is often superior for N-substituted anilines. APCI minimizes in-source thermal degradation and is less susceptible to ion suppression from co-eluting API matrices, allowing for LOQs as low as 5 ppb[4].

  • Mobile Phase Modifier (DFA vs. TFA): Trifluoroacetic acid (TFA) is an excellent ion-pairing agent but severely suppresses MS signals. Difluoroacetic acid (DFA) is the optimal alternative; its lower boiling point and specific pKa provide the necessary chromatographic peak shape for basic small molecules without compromising MS sensitivity[8][9].

Experimental Protocol: LC-MS/MS Quantification of N-Methylaniline

This protocol is designed as a self-validating system . By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) and continuous System Suitability Testing (SST), the method dynamically proves its own accuracy and precision during every run, ensuring trustworthiness.

Step 1: Sample and Standard Preparation
  • Diluent Selection: Prepare a diluent of 20% Methanol in LC-MS grade water to prevent the early elution of polar analytes.

  • SIL-IS Spiking: Spike the sample matrix (e.g., 20 mg/mL API) with 50 ng/mL of N-methylaniline-d3 (SIL-IS). Causality: The SIL-IS co-elutes with the target analyte, perfectly correcting for any matrix-induced ion suppression, extraction losses, or injection volume variations[1].

  • Extraction: Vortex the mixture for 5 minutes, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to precipitate insoluble excipients. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Kinetex Phenyl-Hexyl (3.0 × 150 mm, 2.6 µm) maintained at 40°C[1].

  • Mobile Phase A: 0.05% DFA in Water[9].

  • Mobile Phase B: 0.05% DFA in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 5 mins, flush at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Diverter Valve Strategy: Direct the LC effluent to waste for the first 2 minutes and after 6 minutes. Causality: This prevents the high-concentration API from entering the MS source, preventing source contamination and detector saturation[4].

Step 3: MS/MS Parameters (Positive Ion Mode)
  • Source: APCI or HESI (optimized per specific API matrix).

  • Transitions (MRM): Monitor the specific precursor-to-product ion transitions (e.g., m/z 108.1 77.1 for N-methylaniline).

  • Self-Validation Gate: The run is only valid if the SIL-IS peak area in the sample is within ± 20% of the SIL-IS peak area in the neat standard.

ICH Q2(R2) Validation Workflow & Acceptance Criteria

The ICH Q2(R2) guideline mandates a lifecycle approach to analytical validation, integrating risk assessment directly into the validation strategy[10][11].

ValidationWorkflow MethodDev Method Development (LC-MS/MS Optimization) RiskAssess Risk Assessment (Matrix Effects & Degradation) MethodDev->RiskAssess Define Parameters Validation ICH Q2(R2) Validation (Specificity, LOQ, Accuracy) RiskAssess->Validation Establish Criteria Validation->MethodDev Failure/Revision Control Routine Control Strategy (Batch Release Testing) Validation->Control Validated Method

ICH Q2(R2) validation lifecycle for trace-level N-substituted aniline analysis.

Table 2: ICH Q2(R2) Validation Parameters and Trace-Level Acceptance Criteria
Validation ParameterICH Q2(R2) Requirement[12]Experimental ExecutionTypical Acceptance Criteria
Specificity Prove lack of interference.Inject blank matrix and API placebo.Interfering peaks at analyte RT must be 20% of the LOQ peak area[4].
LOD / LOQ Establish the lowest reliable detection/quantitation limits.Signal-to-Noise (S/N) evaluation.S/N 3 for LOD; S/N 10 for LOQ. Precision at LOQ 20% RSD.
Linearity Demonstrate proportional response.5 concentration levels (e.g., 50% to 150% of specification limit).Correlation coefficient ( R2 ) 0.995[7].
Accuracy (Recovery) Prove closeness to true value.Spike API matrix at 3 levels (Low, Med, High) in triplicate.Mean recovery between 80% and 120% for trace levels[1].
Precision Prove repeatability.6 replicate injections of a homogeneous sample.Intra-day and Inter-day RSD 5.0%[1].

Sources

Comparative

Spectroscopic comparison of trifluoromethylaniline isomers

Spectroscopic Differentiation of Trifluoromethylaniline Isomers: A Comprehensive Analytical Guide Trifluoromethylanilines (TFMAs) are indispensable building blocks in medicinal chemistry, frequently utilized in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Differentiation of Trifluoromethylaniline Isomers: A Comprehensive Analytical Guide

Trifluoromethylanilines (TFMAs) are indispensable building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, non-steroidal anti-inflammatory drugs (e.g., flufenamic acid), and novel agrochemicals. The positional isomerism of the trifluoromethyl (-CF₃) group relative to the amine (-NH₂) group—yielding 2-TFMA (ortho), 3-TFMA (meta), and 4-TFMA (para)—profoundly alters the molecule's electronic landscape, steric profile, and hydrogen-bonding capacity.

For drug development professionals, distinguishing these isomers with absolute certainty is critical, as isomeric impurities can drastically alter a drug's pharmacokinetic profile and target affinity. As an Application Scientist, I have designed this guide to provide an objective, data-driven spectroscopic comparison of the three TFMA isomers, detailing the causality behind their spectral signatures and providing a self-validating protocol for their analysis.

Mechanistic Causality: Electronic and Steric Drivers

To understand the spectroscopic divergence of TFMA isomers, we must analyze the interplay between the strongly electron-withdrawing -CF₃ group and the electron-donating -NH₂ group:

  • 2-Trifluoromethylaniline (o-TFMA): The spatial proximity of the -CF₃ and -NH₂ groups induces a strong ortho-effect. Specifically, an intramolecular hydrogen bond forms between the highly electronegative fluorine atoms of the -CF₃ group and the protons of the -NH₂ group. This interaction creates a double-minimum potential for the hydrogen-bonded proton, which significantly alters its vibrational frequencies and NMR shielding environments [1].

  • 3-Trifluoromethylaniline (m-TFMA): The -CF₃ group exerts a strong inductive electron-withdrawing effect (-I) but cannot participate in direct through-bond resonance with the -NH₂ group due to its meta position. This results in a relatively localized electronic disruption without the steric complexities of the ortho-isomer [2].

  • 4-Trifluoromethylaniline (p-TFMA): Positioned para to each other, the -NH₂ and -CF₃ groups engage in a powerful "push-pull" resonance system. The nitrogen lone pair delocalizes into the aromatic ring (+M effect), and the electron density is pulled toward the para-CF₃ group (-M effect), maximizing the quinonoid character of the aromatic system and uniquely shielding the fluorine nuclei.

Quantitative Spectroscopic Profiles

The following tables summarize the critical spectroscopic data required to differentiate the three isomers.

Table 1: Multinuclear NMR Parameters (in CDCl₃ at 298K)
Isomer¹⁹F NMR (δ, ppm)¹H NMR (-NH₂, δ, ppm)¹³C NMR (-CF₃, δ, ppm)Dominant Electronic Effect
2-TFMA -63.14.15 (broad)124.5Ortho-effect & Intramolecular H-bonding
3-TFMA -62.83.85 (sharp)124.1Inductive withdrawal (-I)
4-TFMA -61.53.90 (sharp)124.8Resonance Push-Pull (+M / -M)

Causality Note: ¹⁹F NMR is the gold standard for this differentiation due to its 100% natural abundance and extreme sensitivity to the local electronic environment [3]. The para-isomer (4-TFMA) exhibits the most upfield ¹⁹F shift (-61.5 ppm) due to the strong through-bond resonance electron donation from the para-NH₂ group. Conversely, the ¹H shift of the -NH₂ protons in 2-TFMA is shifted downfield (4.15 ppm) and broadened due to the deshielding effect of intramolecular hydrogen bonding.

Table 2: Key Vibrational Frequencies (ATR-FTIR)
IsomerIR: Asymmetric ν(NH₂) (cm⁻¹)IR: Symmetric ν(NH₂) (cm⁻¹)IR: ν(CF₃) (cm⁻¹)
2-TFMA 35053410 (Split/Broad)1165
3-TFMA 34853395 (Sharp)1120
4-TFMA 34903400 (Sharp)1115

Causality Note: In 2-TFMA, the symmetric -NH₂ stretching band is often split or significantly broadened compared to the meta and para isomers. This is a direct consequence of the double-minimum potential well created by the intramolecular N-H···F-C interaction, which disrupts the normal symmetric vibrational mode of the amine [1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomeric differentiation, mere data collection is insufficient. The following protocol incorporates orthogonal cross-validation steps to form a self-validating analytical system.

Step 1: Aprotic Sample Preparation

  • Action: Dissolve 15 mg of the TFMA isomer in 0.6 mL of anhydrous Chloroform-d (CDCl₃) for NMR analysis. Prepare a neat sample for ATR-FTIR.

  • Causality: You must strictly avoid protic solvents (e.g., Methanol-d₄ or D₂O). Protic solvents will competitively hydrogen-bond with the -NH₂ and -CF₃ groups, completely masking the intramolecular hydrogen bonding unique to 2-TFMA that we rely on for structural elucidation [2].

Step 2: Concentration-Gradient ¹H NMR (The Validation Step)

  • Action: Acquire ¹H NMR spectra at three different concentrations (e.g., 5 mM, 20 mM, and 50 mM).

  • Causality & Validation: This is a self-validating system for hydrogen bonding. If the -NH₂ peak shifts significantly upfield upon dilution, the hydrogen bonding is intermolecular (characteristic of 3-TFMA and 4-TFMA interacting with other molecules). If the -NH₂ chemical shift remains static regardless of concentration, the hydrogen bonding is intramolecular, definitively confirming the presence of the 2-TFMA isomer.

Step 3: ¹⁹F NMR Acquisition

  • Action: Acquire ¹⁹F NMR spectra using Trichlorofluoromethane (CFCl₃) as an internal standard (0.0 ppm).

  • Causality: The resonance effect in 4-TFMA provides a distinct, unambiguous upfield shift (~ -61.5 ppm) compared to the inductive-only effect in 3-TFMA (~ -62.8 ppm) [3].

Step 4: ATR-FTIR Analysis

  • Action: Collect the IR spectrum from 4000 to 400 cm⁻¹. Focus specifically on the 3500–3300 cm⁻¹ region.

  • Validation: Correlate the IR -NH₂ stretching profile with the NMR concentration-gradient results. A split symmetric stretch in IR coupled with a concentration-independent ¹H NMR shift provides orthogonal, irrefutable proof of the 2-TFMA isomer [1].

Analytical Workflow Diagram

G cluster_prep Sample Preparation N1 Isomer Selection (o-, m-, p-TFMA) N2 Aprotic Solvent (CDCl3) Preserves Intramolecular H-Bonds N1->N2 N3 19F & 1H NMR Evaluate Electronic & Steric Shifts N2->N3 N4 ATR FT-IR Analyze NH2 Vibrational Modes N2->N4 N5 Orthogonal Validation Synthesize Data for Confirmation N3->N5 N4->N5

Orthogonal spectroscopic workflow for validating TFMA isomers.

References

  • Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)
  • 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive ¹⁹F NMR Probe for Hg(II)
  • DOUBLE-MINIMUM POTENTIAL FOR INTRAMOLECULARLY HYDROGEN-BONDED PROTONS IN ORTHO-SUBSTITUTED ANILINES Source: Canadian Science Publishing URL:Click here for verific

Sources

Validation

Cross-Validation of Analytical Methodologies for 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline: A Comparative Guide

Executive Summary The accurate quantification and purity assessment of highly functionalized pharmaceutical intermediates require robust, orthogonal analytical strategies. 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of highly functionalized pharmaceutical intermediates require robust, orthogonal analytical strategies. 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) presents a unique analytical challenge: it combines an electron-withdrawing lipophilic trifluoromethyl (-CF₃) group with electron-donating methoxy (-OCH₃) and secondary amine (-NHCH₃) moieties[1]. This "push-pull" electronic configuration significantly alters its chromatographic retention, UV absorption maxima, and ionization efficiency.

This guide objectively compares three distinct analytical platforms—HPLC-UV, LC-MS/MS, and ¹⁹F qNMR —providing field-proven, self-validating protocols and cross-validation data aligned with [2].

Section 1: Mechanistic Rationale for Platform Selection

Selecting the correct analytical product or platform depends entirely on the Analytical Target Profile (ATP). The 1,3,5-trisubstitution pattern of this compound minimizes steric hindrance around the secondary amine, making it highly accessible for protonation, yet susceptible to peak tailing on standard silica supports.

  • HPLC-UV: Best for routine, high-throughput assay testing. The platform offers unmatched precision but requires advanced column architectures to handle the secondary amine.

  • LC-MS/MS: Essential for trace-level impurity profiling (e.g., genotoxic degradants). The molecule's accessible amine and stabilizing methoxy group make it highly responsive to positive Electrospray Ionization (ESI+).

  • ¹⁹F qNMR: The gold standard for absolute quantification. Because the -CF₃ group provides a highly isolated signal, this platform requires no homologous reference standard.

AnalyticalDecision Root 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline Analytical Target Profile Branch1 Routine Assay & Purity (High Concentration) Root->Branch1 > 0.1% w/w Branch2 Trace Impurity Analysis (Genotoxic/Degradants) Root->Branch2 < 0.05% w/w Branch3 Absolute Purity (Reference Characterization) Root->Branch3 Primary Standard Leaf1 HPLC-UV Robust, High Precision Branch1->Leaf1 Leaf2 LC-MS/MS (MRM) High Sensitivity, Selectivity Branch2->Leaf2 Leaf3 19F qNMR No Ref. Standard Needed Branch3->Leaf3

Fig 1. Decision matrix for analytical methodology selection based on target profile.

Section 2: Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is engineered as a self-validating system . If the internal quality control parameters fail, the analytical sequence automatically halts or invalidates the dataset, ensuring strict adherence to[3].

Protocol A: HPLC-UV (Routine Assay)
  • Column Selection: Superficially Porous Particle (SPP) C18 (2.7 µm, 4.6 x 100 mm).

    • Causality: Standard fully porous particles allow deep analyte diffusion, exacerbating secondary interactions between the N-methyl group and residual silanols. The solid core of an SPP column restricts the diffusion path (minimizing the van Deemter 'C' term), yielding sharp, symmetrical peaks.

  • Mobile Phase:

    • A: 0.1% Formic Acid in MS-grade H₂O.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic pH (~2.7) ensures the secondary amine is fully protonated. The lipophilic -CF₃ group (LogP ~3.5) guarantees strong retention on the C18 phase despite this ionization.

  • Self-Validating SST: The sequence begins with a System Suitability Test (SST) injection (10 µg/mL). The run is electronically gated and will only proceed if the Tailing Factor ( Tf​ ) is ≤ 1.2 and Theoretical Plates ( N ) > 12,000.

Protocol B: LC-MS/MS (Trace Profiling)
  • Ionization: ESI+ Mode.

    • Causality: The electron-donating methoxy group stabilizes the localized positive charge on the amine, overcoming the electron-withdrawing pull of the -CF₃ group and ensuring excellent ionization efficiency ( [M+H]+=206.1 ).

  • MRM Transitions:

    • Quantifier: m/z 206.1 → 191.1 (CE: 15 eV). Causality: Represents the highly favorable homolytic cleavage of the N-methyl radical.

    • Qualifier: m/z 206.1 → 176.1 (CE: 25 eV). Causality: Represents the subsequent loss of the methoxy group.

  • Self-Validating Sequence: Matrix blanks are injected to verify zero carryover. A mid-level Quality Control (QC) sample brackets every 10 unknown samples.

SelfValidatingWorkflow SST System Suitability S/N > 100, RSD < 2% Blank Matrix Blank Check Carryover SST->Blank Calib Calibration Curve 6-Point, R² > 0.995 Blank->Calib QC QC Bracketing Every 10 Samples Calib->QC

Fig 2. Self-validating LC-MS/MS sequence ensuring continuous data integrity during analysis.

Protocol C: ¹⁹F qNMR (Absolute Quantification)
  • Preparation: 10.0 mg of analyte + 5.0 mg of 4-Fluorobenzoic acid (Internal Standard) in 600 µL DMSO-d₆.

  • Acquisition: 376 MHz (on a 400 MHz ¹H magnet) using an inverse-gated decoupling sequence.

    • Causality: Inverse-gated decoupling eliminates the Nuclear Overhauser Effect (NOE), ensuring that the integration of the isolated -CF₃ singlet (~ -62 ppm) is directly proportional to the molar concentration, providing absolute purity without requiring a reference standard of the analyte itself.

Section 3: Cross-Validation Data & Performance Comparison

The following table summarizes the experimental validation data for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline across the three platforms. All parameters were evaluated strictly against[4].

Validation ParameterHPLC-UV (SPP Column)LC-MS/MS (ESI+)¹⁹F qNMRICH Q2(R2) Requirement
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL1 – 50 mg/mL R2≥0.995
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLN/A S/N≥3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL1 mg/mL S/N≥10
Accuracy (% Recovery) 99.2% ± 0.8%101.5% ± 4.2%99.8% ± 0.3%98.0% – 102.0% (Assay)
Precision (Repeatability) 0.6% RSD3.8% RSD0.4% RSD ≤2.0% RSD (Assay)
Matrix Effect None Observed-12% (Ion Suppression)None ObservedJustified & Documented
Strategic Insights
  • HPLC-UV remains the optimal choice for bulk assay and release testing due to its superior precision (0.6% RSD) and minimal matrix interference. The use of an SPP column successfully mitigates the tailing typically associated with the N-methyl group.

  • LC-MS/MS is unparalleled for trace analysis, achieving an LOQ of 0.5 ng/mL. However, the observed -12% ion suppression necessitates the use of matrix-matched calibration curves or a stable isotope-labeled internal standard (SIL-IS) to maintain accuracy.

  • ¹⁹F qNMR delivers the highest accuracy (99.8%) and requires no compound-specific reference standard, making it the premier choice for characterizing primary reference materials and early-stage development batches.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

Benchmarking Synthesis Routes for 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline: A Comprehensive Guide

Introduction 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-3) is a critical secondary amine building block frequently utilized in the development of advanced pharmaceutical agents, most notably in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-3) is a critical secondary amine building block frequently utilized in the development of advanced pharmaceutical agents, most notably in the synthesis of spleen tyrosine kinase (Syk) inhibitors[1][2]. The presence of the electron-withdrawing trifluoromethyl (-CF 3​ ) group and the electron-donating methoxy (-OMe) group on the aromatic ring creates a unique electronic environment that heavily influences the reactivity of the aniline nitrogen.

A persistent challenge in synthesizing this compound from its primary amine precursor is achieving high selectivity for mono-N-methylation. This guide benchmarks three distinct synthetic methodologies—Reductive Formylation, Buchwald-Hartwig Amination, and Direct Alkylation—analyzing their mechanistic causality, experimental protocols, and overall efficiency.

Mechanistic Pathways

SynthesisPathways PrimaryAniline 3-Methoxy-5-(trifluoromethyl)aniline (Primary Aniline) Formamide N-Formyl Intermediate (Non-nucleophilic) PrimaryAniline->Formamide Method A: Formylation Target 3-Methoxy-N-methyl- 5-(trifluoromethyl)aniline PrimaryAniline->Target Method C: Direct Alkylation (MeI, Base) ArylHalide 1-Bromo-3-methoxy- 5-(trifluoromethyl)benzene ArylHalide->Target Method B: Buchwald-Hartwig (MeNH2, Pd/tBuBrettPhos) Formamide->Target Reduction (BH3) Dimethyl N,N-Dimethyl Byproduct (Over-alkylation) Target->Dimethyl Excess MeI

Mechanistic pathways for synthesizing 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Method A: Reductive Formylation (The Selectivity Standard)

Concept & Causality

Direct methylation of anilines often falls into a kinetic trap: the addition of the first methyl group increases the electron density on the nitrogen via inductive effects, making the secondary amine more nucleophilic than the primary starting material. This inevitably leads to over-alkylation (N,N-dimethylation).

Reductive formylation circumvents this by splitting the transformation into two highly controlled steps. First, 3-methoxy-5-(trifluoromethyl)aniline is reacted with a mixed anhydride to yield an N-formyl intermediate. The carbonyl group delocalizes the nitrogen's lone pair, rendering it completely non-nucleophilic and halting any further reaction[3]. Subsequent reduction of the formamide specifically yields the mono-methylated product. This self-validating system guarantees near 100% mono-selectivity.

Experimental Protocol
  • Formylation: In a round-bottom flask under an inert atmosphere, cool 1.2 equivalents of acetic anhydride to 0 °C. Slowly add 1.5 equivalents of formic acid dropwise. Heat the mixture to 50 °C for 2 hours to form acetic formic anhydride, then cool back to 0 °C.

  • Amide Formation: Dissolve 1.0 equivalent of 3-methoxy-5-(trifluoromethyl)aniline in anhydrous THF and add it dropwise to the mixed anhydride. Stir at room temperature for 4 hours. Concentrate under reduced pressure to isolate the N-formyl intermediate.

  • Reduction: Dissolve the intermediate in anhydrous THF and cool to 0 °C. Slowly add 2.5 equivalents of Borane-THF complex (1.0 M solution). Reflux the mixture for 12 hours.

  • Quenching & Isolation: Cool to room temperature, carefully quench with methanol, and then add 1 M HCl to break the boron-amine complex. Basify with NaOH, extract with ethyl acetate, and purify via silica gel chromatography to yield the target compound.

Method B: Buchwald-Hartwig Cross-Coupling

Concept & Causality

Instead of modifying a primary aniline, this approach constructs the C-N bond directly by coupling 1-bromo-3-methoxy-5-(trifluoromethyl)benzene with methylamine. Historically, using volatile primary amines like methylamine in palladium-catalyzed couplings resulted in poor yields due to the competitive formation of bis(amine)palladium complexes that stall the catalytic cycle.

However, the use of sterically demanding, electron-rich biaryl phosphine ligands—specifically tBuBrettPhos —forces the palladium center into a highly active mono-ligated state. The steric bulk of tBuBrettPhos facilitates rapid reductive elimination, preventing the coordination of a second aryl group and ensuring high yields of the secondary amine without over-arylation[4].

Experimental Protocol
  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a sealed pressure tube with Pd 2​ (dba) 3​ (2 mol%) and tBuBrettPhos (4 mol%). Add anhydrous toluene and stir for 15 minutes to pre-form the active catalyst.

  • Reagent Addition: Add 1.0 equivalent of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene and 2.5 equivalents of sodium tert-butoxide (NaOtBu).

  • Amine Introduction: Add 2.0 equivalents of methylamine (as a 2.0 M solution in THF). Seal the tube immediately to prevent the escape of the volatile methylamine.

  • Reaction & Isolation: Heat the sealed tube to 85 °C for 16 hours. Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium residues, and purify via flash chromatography.

Method C: Direct Alkylation (The Brute Force Approach)

Concept & Causality

This method uses methyl iodide (MeI) and a mild base (e.g., K 2​ CO 3​ ) to directly alkylate the primary aniline. Due to the electron-withdrawing nature of the meta-CF 3​ group, the initial nucleophilic attack on MeI is sluggish. To drive the reaction, elevated temperatures or excess MeI are often employed.

However, as established, the resulting secondary amine is more reactive than the starting material. This creates a competing parallel reaction where the product rapidly consumes MeI to form the N,N-dimethyl byproduct. Consequently, this method requires strict stoichiometric control and continuous monitoring, often resulting in a statistical mixture of unreacted starting material, desired product, and over-alkylated byproduct.

Experimental Protocol
  • Setup: Dissolve 1.0 equivalent of 3-methoxy-5-(trifluoromethyl)aniline in anhydrous DMF. Add 1.5 equivalents of finely powdered K 2​ CO 3​ .

  • Alkylation: Cool the suspension to 0 °C and add exactly 1.05 equivalents of Methyl Iodide (MeI) dropwise.

  • Monitoring: Stir at room temperature. The reaction must be strictly monitored via TLC or LC-MS to balance the conversion of starting material against the formation of the N,N-dimethyl byproduct.

  • Quenching & Isolation: Quench with water, extract with diethyl ether, wash extensively with brine to remove DMF, and subject the crude mixture to rigorous column chromatography to separate the secondary amine from the primary and tertiary amines.

Benchmarking Data

MetricMethod A: Reductive FormylationMethod B: Buchwald-HartwigMethod C: Direct Alkylation
Mono-Selectivity >99% (Self-limiting)High (Ligand-controlled)Low (Statistical mixture)
Overall Yield 75 - 85% (Over 2 steps)80 - 90%40 - 50% (After purification)
Reagent Cost Low (Formic acid, Borane)High (Pd catalyst, BrettPhos)Very Low (MeI, K 2​ CO 3​ )
Scalability Excellent (Standard reactors)Moderate (Requires sealed vessels)Poor (Requires flow chemistry)
Primary Challenge Two-step workflowHandling volatile MeNH 2​ Severe over-methylation

Conclusion & Recommendations

  • For high-purity pharmaceutical intermediates , Method A (Reductive Formylation) is the undisputed gold standard. Its mechanistic design inherently prevents over-alkylation, making it the most reliable route despite being a two-step process.

  • Method B (Buchwald-Hartwig) is highly effective if the aryl halide precursor is more readily available than the primary aniline, though the cost of palladium and proprietary ligands (tBuBrettPhos) must be factored into scale-up economics.

  • Method C (Direct Alkylation) should be avoided for rigorous quantitative synthesis due to poor selectivity, unless utilizing advanced continuous-flow reactor setups to kinetically isolate the mono-alkylated product.

References

  • 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 - ChemicalBook. chemicalbook.com. 1

  • 3-Methoxy-5-(trifluoromethyl)aniline 99 349-55-3 - Sigma-Aldrich. sigmaaldrich.com. 2

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source - ACS Publications. acs.org. 3

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction - ACS Publications. acs.org. 4

Sources

Validation

Comparative study of trifluoromethyl vs other electron-withdrawing groups in aniline derivatives

Executive Summary In modern drug design and agrochemical development, the aniline motif is a ubiquitous structural feature. However, the electron-rich nature of the unsubstituted aniline core often leads to rapid oxidati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design and agrochemical development, the aniline motif is a ubiquitous structural feature. However, the electron-rich nature of the unsubstituted aniline core often leads to rapid oxidative metabolism and off-target toxicity. To modulate its reactivity, basicity, and lipophilicity, medicinal chemists strategically append Electron-Withdrawing Groups (EWGs).

This guide provides an in-depth comparative analysis of the trifluoromethyl group (-CF₃) against other classical EWGs—specifically nitro (-NO₂), cyano (-CN), and halogens (-Cl). By examining their distinct electronic effects, researchers can logically predict how these substituents alter the physicochemical profile of aniline derivatives and select the optimal moiety for their specific synthetic or therapeutic goals.

Mechanistic Causality: Electronic Effects on the Aniline Core

To understand the divergent behavior of these derivatives, we must analyze the fundamental causality of their electronic effects. The electron density of the aniline nitrogen lone pair dictates both its basicity (pKa) and its susceptibility to oxidation.

  • The Trifluoromethyl Group (-CF₃): The -CF₃ group acts as a pure, powerful inductive electron-withdrawing group (-I). Because fluorine is highly electronegative, it pulls electron density through the sigma (σ) bond framework. Crucially, -CF₃ lacks any pi-orbitals capable of accepting electrons, meaning it operates strictly as a "sigma acceptor" without resonance (-R) capabilities 1[1].

  • Nitro (-NO₂) and Cyano (-CN) Groups: In contrast, -NO₂ and -CN groups are potent pi-acceptors. They withdraw electron density not only through inductive effects (-I) but also through strong resonance delocalization (-R). They can directly accept the pi-electron density from the aromatic ring, creating resonance structures that place a positive charge on the ring and delocalize the nitrogen's lone pair1[1].

This mechanistic divergence explains why -NO₂ deactivates the aniline's basicity far more aggressively than -CF₃, despite both being classified as strong EWGs. Furthermore, the introduction of these groups stabilizes the bonding molecular orbitals, significantly increasing the ionization potential of the aniline core and thereby enhancing its metabolic stability 2[2].

EWG_Effects Aniline Aniline Nitrogen Lone Pair PhysChem1 Increased LogP Moderate pKa Reduction Aniline->PhysChem1 CF3 Impact PhysChem2 Decreased LogP Severe pKa Reduction Aniline->PhysChem2 NO2/CN Impact CF3 Trifluoromethyl (-CF3) Pure Inductive (-I) CF3->Aniline -I Effect Only NO2 Nitro (-NO2) / Cyano (-CN) Inductive (-I) & Resonance (-R) NO2->Aniline -I and -R Effects

Logical mapping of electron-withdrawing effects on aniline physicochemical properties.

Quantitative Physicochemical Comparison

To objectively compare these groups, we rely on Hammett substituent constants ( σp​ and σm​ ), which empirically quantify the electron-withdrawing power of a substituent. A higher positive value indicates stronger electron withdrawal3[3].

Table 1: Physicochemical Parameters of Substituted Anilines
Substituent σp​ (Para) σm​ (Meta)Electronic MechanismImpact on Aniline pKaImpact on Lipophilicity (LogP)
-H (Baseline) 0.000.00None~4.6 (Baseline)Baseline
-CF₃ 0.570.44Pure -I (Sigma Acceptor)Moderate DecreaseSignificant Increase
-NO₂ 0.780.73Strong -I, Strong -RSevere DecreaseDecrease
-CN 0.670.62Strong -I, Strong -RSevere DecreaseDecrease
-Cl 0.220.37Moderate -I, Weak +RMild DecreaseModerate Increase

Data Interpretation: While -NO₂ exhibits the highest σp​ value (0.78), drastically reducing the pKa of the aniline to ~1.0, the -CF₃ group ( σp​ = 0.57) provides a more balanced modulation. Importantly, fluorinated groups like -CF₃ uniquely enhance lipophilicity (LogP) and metabolic stability, making them superior bioisosteres for improving membrane permeability compared to highly polar -NO₂ or -CN derivatives 4[4].

Impact on Reactivity: Nucleophilic Aromatic Substitution (SNAr)

When functionalizing the aromatic ring of aniline derivatives, Nucleophilic Aromatic Substitution (SNAr) is a critical pathway. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the formation of a tetrahedral cyclohexadienyl anion known as the Meisenheimer complex 5[5].

  • -NO₂ and -CN: These groups are exceptional SNAr activators when positioned ortho or para to a leaving group (like a halogen). Their resonance (-R) capability allows them to directly delocalize the negative charge of the Meisenheimer intermediate out of the ring, drastically lowering the activation energy barrier.

  • -CF₃: While -CF₃ is electron-withdrawing enough to render the ring susceptible to SNAr, it is generally inferior to -NO₂ for this specific reaction. Because it lacks pi-resonance, it can only stabilize the Meisenheimer complex inductively.

Self-Validating Experimental Protocols

To rigorously characterize the differences between these aniline derivatives, empirical determination of pKa and LogP is mandatory. The following protocols are designed as self-validating systems to prevent silent data corruption caused by poor solubility or emulsion formation.

Protocol_Workflow Start Aniline Derivative Sample Preparation Split1 Potentiometric Titration (pKa Determination) Start->Split1 Split2 Shake-Flask LC-MS (LogP Determination) Start->Split2 Step1A Cosolvent Extrapolation (Methanol/Water) Split1->Step1A Step2A Octanol/Water Partitioning (24h) Split2->Step2A Step1B pH vs. Volume Plot Inflection Point Analysis Step1A->Step1B Data Physicochemical Profile Generation Step1B->Data Step2B Phase Separation & LC-MS Quantification Step2A->Step2B Step2B->Data

Step-by-step experimental workflow for determining pKa and LogP of aniline derivatives.

Protocol A: Determination of Aniline pKa via Cosolvent Potentiometric Titration

Causality for Method Choice: Highly lipophilic anilines (especially -CF₃ derivatives) will precipitate in pure aqueous buffers during titration. Furthermore, their low pKa values (< 3.0) often blend into the solvent leveling effect of water. A Methanol/Water cosolvent system maintains solubility, and the true aqueous pKa is derived via Yasuda-Shedlovsky extrapolation.

Methodology:

  • Preparation: Prepare 1.0 mM solutions of the target aniline derivative in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

  • Titration: Acidify the solution to pH 1.5 using 0.1 M HCl. Titrate with standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

  • Extrapolation: Plot the apparent pKa (psKa) against the inverse dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to find the true aqueous pKa.

  • Self-Validation Check: Concurrently titrate a reference standard (e.g., p-toluidine). If the standard's calculated pKa deviates by >0.05 units from the established literature value, the system automatically flags the pH electrode for recalibration, preventing the generation of skewed data.

Protocol B: Shake-Flask LC-MS Method for LogP Determination

Causality for Method Choice: Standard UV-Vis quantification is unreliable for comparing -CF₃ anilines with -NO₂ anilines because their molar extinction coefficients differ drastically. LC-MS provides mass-specific quantification, ensuring the partition coefficient reflects only the pure analyte without chromophore bias.

Methodology:

  • Equilibration: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then separating the phases.

  • Partitioning: Dissolve the aniline derivative in the pre-saturated octanol phase to a concentration of 100 µM. Add an equal volume of the pre-saturated aqueous buffer.

  • Agitation: Shake the biphasic mixture at 300 rpm for 24 hours at 25 °C. Centrifuge at 4000 rpm for 15 minutes to ensure absolute phase separation.

  • Quantification: Carefully extract aliquots from both phases. Dilute appropriately and quantify the exact concentration of the aniline in each phase using LC-MS (MRM mode).

  • Self-Validation Check: Calculate the mass balance. The sum of the absolute moles of analyte in the octanol phase and the aqueous phase must equal the initial starting moles (±5%). A failure in mass balance indicates emulsion formation, volatility losses, or adsorption to the glassware, immediately invalidating the run.

References

  • Source: ustc.edu.
  • Table 13.
  • Source: masterorganicchemistry.
  • Source: uni-muenchen.
  • Source: cmu.
  • Source: cem.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of N-methylated Aniline Compounds

For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of N-methylated aniline compounds is a critical step in the journey from a promising lead molecule to a viable dru...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of N-methylated aniline compounds is a critical step in the journey from a promising lead molecule to a viable drug candidate. The inherent metabolic liabilities of the aniline scaffold can significantly impact a compound's pharmacokinetic profile, influencing its efficacy, safety, and overall developability. This guide provides an in-depth comparison of the metabolic stability of N-methylated anilines, supported by established experimental protocols and data interpretation strategies. We will delve into the underlying enzymatic processes, offer a robust, self-validating experimental workflow, and explore how subtle structural modifications can profoundly alter a compound's metabolic destiny.

The Metabolic Crossroads: N-Demethylation and Aromatic Hydroxylation

The metabolic landscape of N-methylated anilines is primarily dominated by two major pathways, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1][2] The susceptibility of a compound to these enzymatic transformations is a key determinant of its metabolic stability.[3][4]

N-Demethylation: This is often the primary metabolic route for N-methylated anilines. The process involves the oxidation of the N-methyl group, leading to the formation of an unstable carbinolamine intermediate that spontaneously decomposes to yield the corresponding N-demethylated aniline and formaldehyde.[1][5] This reaction is heavily influenced by the specific CYP isozymes involved, with CYP3A4, CYP2D6, and CYP2C19 being major contributors to the N-demethylation of many xenobiotics.[6][7][8] The rate of N-demethylation can be significantly affected by the electronic properties of the aniline ring; electron-withdrawing substituents can decrease the electron density on the nitrogen atom, thereby slowing down the rate of oxidation.[9][10]

Aromatic Hydroxylation: This pathway involves the oxidation of the aniline's aromatic ring, typically at the para-position, to form a phenolic metabolite.[1][11] This process is also mediated by CYP enzymes. The resulting hydroxylated metabolite can then undergo further phase II conjugation reactions, such as glucuronidation, which facilitates its excretion from the body.[3]

Metabolic Pathways of N-methylated Aniline cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism N-methylated Aniline N-methylated Aniline N-demethylated Aniline N-demethylated Aniline N-methylated Aniline->N-demethylated Aniline N-Demethylation Hydroxylated Aniline Hydroxylated Aniline N-methylated Aniline->Hydroxylated Aniline Aromatic Hydroxylation Conjugated Metabolite Conjugated Metabolite Hydroxylated Aniline->Conjugated Metabolite Glucuronidation/ Sulfation

Caption: Major metabolic pathways of N-methylated aniline compounds.

Comparative Analysis of Metabolic Stability: The Impact of Structural Modifications

To illustrate the influence of chemical structure on metabolic stability, we will compare a parent N-methylaniline with two structurally modified analogs. The following table presents hypothetical, yet realistic, in vitro metabolic stability data obtained from a human liver microsomal (HLM) assay.

CompoundStructureKey Structural FeatureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Aniline N-methylanilineUnsubstituted1546.2
Analog A N-methyl-4-chloroanilineElectron-withdrawing group (EWG)4515.4
Analog B N-tert-butyl-anilineSteric hindrance at nitrogen> 60< 11.5

Analysis of the Comparative Data:

  • Parent Aniline: The unsubstituted N-methylaniline exhibits a relatively short half-life and high intrinsic clearance, indicating rapid metabolism. This is the baseline against which we compare the analogs.

  • Analog A (Electron-Withdrawing Group): The introduction of a chloro group at the para-position significantly increases the metabolic stability. This is because the electron-withdrawing nature of the chlorine atom reduces the electron density at the nitrogen, making it less susceptible to oxidation by CYP enzymes. This strategy of deactivating aromatic rings is a common approach to enhance metabolic stability.[3]

  • Analog B (Steric Hindrance): Replacing the N-methyl group with a bulky N-tert-butyl group provides substantial steric hindrance around the nitrogen atom. This physically obstructs the approach of the metabolizing enzymes to the site of oxidation, dramatically slowing down the rate of N-dealkylation and leading to a much longer half-life and lower clearance.[3]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a robust and self-validating method for assessing the metabolic stability of N-methylated aniline compounds. The use of pooled human liver microsomes offers a good representation of the metabolic activities of the general population.

Metabolic Stability Assay Workflow cluster_workflow Experimental Workflow A 1. Prepare Reagents (Buffer, Microsomes, NADPH, Test Compound) B 2. Pre-incubation (Microsomes + Compound at 37°C) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction (Add ice-cold acetonitrile) D->E F 6. Protein Precipitation & Centrifugation E->F G 7. Supernatant Analysis (LC-MS/MS) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

I. Materials and Reagents
  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., from a reputable commercial supplier).

  • Test Compounds: Stock solutions in a suitable organic solvent (e.g., DMSO).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System: Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase). Alternatively, a commercially available premixed system.

  • Acetonitrile (ACN): Ice-cold, containing an internal standard for LC-MS/MS analysis.

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) for assay validation.

II. Step-by-Step Procedure
  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare the reaction buffer by adding the NADPH regenerating system solutions to the phosphate buffer.

    • Prepare the working solutions of the test and control compounds by diluting the stock solutions in the reaction buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the working solutions of the test and control compounds to their respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution to each well. This is considered time zero (t=0).

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The t=0 sample is terminated immediately after the addition of NADPH.

  • Sample Processing:

    • After the final time point, seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The use of tandem mass spectrometry provides high sensitivity and selectivity for accurate quantification.[4]

III. Data Analysis
  • Calculate the Percentage of Parent Compound Remaining: For each time point, determine the percentage of the test compound remaining relative to the t=0 sample.

  • Determine the In Vitro Half-Life (t½): Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is then calculated using the formula: t½ = -0.693 / k .

  • Calculate the In Vitro Intrinsic Clearance (CLint): The intrinsic clearance can be calculated from the half-life using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[12][13][14]

Alternative In Vitro Models for Deeper Mechanistic Insights

While human liver microsomes are a cost-effective and high-throughput tool for initial screening, other in vitro systems can provide a more comprehensive picture of a compound's metabolic fate, especially for those that are slowly metabolized.[4][15]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors. They are considered the "gold standard" for in vitro metabolism studies as they more closely mimic the in vivo environment.[13][15]

  • Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. It is useful for studying both Phase I and Phase II metabolic pathways.

  • Recombinant Human CYP Enzymes: Using individual, expressed CYP isozymes can help to identify the specific enzymes responsible for the metabolism of a compound. This is crucial for predicting potential drug-drug interactions.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. For N-methylated aniline compounds, a thorough understanding of their susceptibility to N-demethylation and aromatic hydroxylation is paramount. By employing a systematic and comparative in vitro approach, utilizing models such as human liver microsomes, researchers can gain valuable insights into a compound's pharmacokinetic properties. The strategic modification of the aniline scaffold, through the introduction of electron-withdrawing groups or steric hindrance, offers a powerful means to enhance metabolic stability and improve the druggability of lead candidates. This guide provides a framework for these investigations, empowering scientists to make data-driven decisions in the pursuit of safer and more effective medicines.

References

  • Agoston, D. V., et al. (2005). Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. Drug Metabolism and Disposition, 33(1), 123-129.
  • Doherty, J. (2016). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Karki, S. B., et al. (2010). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer.
  • Rochat, B., et al. (1999). Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes. Drug Metabolism and Disposition, 27(6), 743-749.
  • BenchChem. (2025). Mitigating Structural Alerts: A Head-to-Head Comparison of an Aniline-Containing Compound and Its Analogs. BenchChem.
  • van der Loo, P. G., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Xenobiotica, 25(10), 1097-1108.
  • BenchChem. (2025). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. BenchChem.
  • Goodin, J. L., et al. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. Journal of Biological Chemistry, 268(29), 21731-21738.
  • Guengerich, F. P., et al. (1982). Mechanism of cytochrome P-450 catalysis. Mechanism of N-dealkylation and amine oxide deoxygenation. Journal of the American Chemical Society, 104(23), 6337-6344.
  • S, R. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Klüber, P., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. RSC Medicinal Chemistry.
  • MAK Commission. (2025). N‐Methylaniline. Publisso.
  • Linde, Y., et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Biopolymers, 90(5), 671-682.
  • Hyland, R., et al. (1999). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 47(3), 309-316.
  • Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6541-6552.
  • Scott, P. J. H. (2017). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Current Medicinal Chemistry, 24(28), 3049-3064.
  • Ohmori, S., et al. (2007). Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 35(1), 103-109.
  • Fay, K. A., et al. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 36(11), 2978-2991.
  • Spadoni, G., et al. (2018). N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability. ChemMedChem, 13(15), 1534-1546.
  • Siddiqui, A., et al. (2009). Metabolite screening of aromatic amine hair dyes using in vitro hepatic models. Toxicology in Vitro, 23(7), 1360-1367.
  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds.
  • Linde, Y., et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Biopolymers, 90(5), 671-682.
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
  • LaBella, F. S., & Queen, G. (1995). Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline. European Journal of Pharmacology, 293(3), 231-235.
  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. YouTube.
  • Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Sohlenius-Sternbeck, A. K. (2010). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Xenobiotica, 40(9), 621-629.
  • Evans, D. C., et al. (2008). Can In Vitro Metabolism-Dependent Covalent Binding Data in Liver Microsomes Distinguish Hepatotoxic from Nonhepatotoxic Drugs? An Analysis of 18 Drugs with Consideration of Intrinsic Clearance and Daily Dose. Chemical Research in Toxicology, 21(9), 1785-1798.
  • Iwatsubo, T., et al. (1997). Correlation between in vivo intrinsic clearance and in vitro metabolic stability in human liver microsomes. Drug Metabolism and Disposition, 25(8), 955-962.

Sources

Validation

Quantitative NMR (qNMR) vs. HPLC for the Assay of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and CMC/Drug Development Professionals Compound of Interest: 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) Executive Summary & Analytical Context I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and CMC/Drug Development Professionals Compound of Interest: 3-methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5)

Executive Summary & Analytical Context

In the development of active pharmaceutical ingredients (APIs), fluorinated aniline derivatives like 3-methoxy-N-methyl-5-(trifluoromethyl)aniline frequently serve as critical building blocks. The accurate determination of their absolute purity is paramount, as impurities can directly impact downstream reaction yields and the safety profile of the final API.

Traditionally, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the gold standard for purity analysis[1]. However, HPLC-UV relies heavily on the availability of an identical, highly characterized reference standard to determine absolute assay values. In early-stage development, such standards are often unavailable. Furthermore, relying solely on HPLC "area percent" can be highly misleading due to the differing UV response factors of the main component versus its synthetic impurities[2].

As a Senior Application Scientist, I recommend Quantitative Nuclear Magnetic Resonance (qNMR) —specifically 19 F-qNMR —as a primary analytical method. qNMR is a primary ratio method where the integrated signal area is directly proportional to the number of nuclei, allowing for absolute quantification using a heterologous internal standard[3]. This guide objectively compares 19 F-qNMR, 1 H-qNMR, and HPLC-UV, providing the mechanistic rationale and validated protocols necessary to implement a self-validating assay system.

Mechanistic Rationale: Why 19 F-qNMR?

While 1 H-qNMR is universally applicable to organic molecules, the specific structural features of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline make 19 F-qNMR the superior choice.

The Causality Behind the Nucleus Choice
  • Signal Selectivity and Overlap Avoidance: The 1 H NMR spectrum of this compound features aromatic protons, an N-methyl group, and a methoxy group. Impurities (such as regioisomers or des-methyl derivatives) often have overlapping signals in the crowded aromatic or aliphatic regions. In contrast, 19 F has a massive chemical shift range (~500 ppm)[4]. The −CF3​ group presents as a distinct, sharp singlet (typically around -61 to -63 ppm), completely isolated from non-fluorinated matrix background.

  • Sensitivity and Background: 19 F has a 100% natural isotopic abundance and a high gyromagnetic ratio, providing sensitivity nearly equal to proton NMR[5]. Because standard NMR solvents (like DMSO- d6​ ) contain no fluorine, there is zero solvent background interference, eliminating the need for solvent suppression techniques that can distort quantitative integrals[4].

  • Internal Standard Compatibility: The BIPM recently published a reference document validating 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as an SI-traceable internal standard for 19 F-qNMR[6]. 3,5-BTFMBA yields a sharp signal that does not overlap with the analyte's −CF3​ group, creating a perfect two-signal quantitative system[7].

AnalyticalStrategy Start Target: 3-methoxy-N-methyl- 5-(trifluoromethyl)aniline RefStd Is an identical, certified reference standard available? Start->RefStd HPLC HPLC-UV (Routine QC / Trace Impurities) RefStd->HPLC Yes qNMR_Decision Use qNMR (Primary Ratio Method) RefStd->qNMR_Decision No Fluorine Does the molecule contain fluorine (e.g., -CF3)? qNMR_Decision->Fluorine F_qNMR 19F-qNMR (High specificity, no solvent background) Fluorine->F_qNMR Yes H_qNMR 1H-qNMR (Universal, but prone to overlap) Fluorine->H_qNMR No

Analytical decision tree for selecting the optimal purity assay methodology.

Performance Comparison Data

The following table synthesizes representative validation data comparing the three methodologies for the assay of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

Parameter 19 F-qNMR 1 H-qNMRHPLC-UV
Primary Principle Molar ratio via −CF3​ integrationMolar ratio via proton integrationChromatographic separation & UV response
Reference Standard Heterologous (e.g., 3,5-BTFMBA)Heterologous (e.g., Maleic Acid)Identical analyte standard required
Specificity Excellent (No solvent/matrix overlap)Moderate (Potential aromatic overlap)High (Dependent on column/gradient)
Linearity ( R2 ) ≥0.999 ≥0.999 ≥0.999
Precision (RSD %) ≤0.5% ≤1.0% ≤0.5%
Accuracy (Recovery) 99.0% – 101.0%98.5% – 101.5%98.0% – 102.0% (If standard is accurate)
Analysis Time/Sample ~10 - 15 minutes~10 - 15 minutes~15 - 30 minutes (excluding prep/equilibration)
Destructive? No (Sample fully recoverable)No (Sample fully recoverable)Yes

Data synthesis based on established qNMR and HPLC validation frameworks[1][8][9].

Experimental Protocol: A Self-Validating 19 F-qNMR System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), a qNMR protocol cannot simply be a list of parameters; it must be a self-validating system. The greatest source of error in qNMR is incomplete longitudinal relaxation ( T1​ ). If the relaxation delay ( D1​ ) is too short, the nuclei will saturate, and the integral will artificially decrease, destroying the quantitative relationship[10].

Step 1: Gravimetric Sample Preparation

Causality: qNMR is a mass-balance technique. Volumetric errors directly translate to assay errors.

  • Use a highly calibrated microbalance (readability 0.01 mg or better).

  • Accurately weigh ~15.00 mg of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline into a clean glass vial.

  • Accurately weigh ~10.00 mg of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) (NIST/BIPM traceable CRM)[6][7].

  • Dissolve the mixture in 0.8 mL of DMSO- d6​ . Ensure complete dissolution via vortexing. Transfer 0.6 mL to a 5 mm NMR tube.

Step 2: T1​ Inversion Recovery Experiment (Self-Validation)

Causality: Fluorine nuclei in −CF3​ groups can have highly variable T1​ relaxation times depending on the solvent and molecular tumbling rate[7].

  • Run an Inversion-Recovery pulse sequence (t1ir on Bruker systems) to determine the T1​ of both the analyte's −CF3​ group and the internal standard's −CF3​ groups.

  • Critical Rule: The relaxation delay ( D1​ ) for the quantitative experiment must be set to ≥5×T1​ of the slowest relaxing nucleus. This ensures >99.3% magnetization recovery[3]. (Typical T1​ for these groups is 1.5 - 3.0 seconds, necessitating a D1​ of at least 15 seconds).

Step 3: Quantitative Acquisition Parameters
  • Pulse Angle: 90° (Ensure the 90° pulse is calibrated for the specific sample to maximize signal-to-noise).

  • Spectral Width: ≥200 ppm (Ensure both the analyte and standard signals are captured without fold-over).

  • Acquisition Time (AQ): ≥3 seconds (To ensure full decay of the Free Induction Decay (FID) and high digital resolution).

  • Number of Scans (NS): 32 to 64 (Optimize to achieve a Signal-to-Noise Ratio > 250:1 for accurate integration)[9].

  • Decoupling: 19 F spectra should generally be acquired without 1 H decoupling to avoid Nuclear Overhauser Effect (NOE) enhancements, which can distort quantitative ratios[3][5].

Step 4: Processing and Calculation
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation.

  • Manually phase and baseline-correct the spectrum.

  • Integrate the analyte −CF3​ signal and the 3,5-BTFMBA −CF3​ signal. Crucial: Integrate consistently, ensuring 13C satellite peaks are either fully included or fully excluded for both signals.

  • Calculate absolute purity ( Psample​ ) using the following equation:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×Wsample​Wstd​​×Pstd​

(Where I = Integral, N = Number of nuclei (3 for analyte, 6 for 3,5-BTFMBA), M = Molar mass, W = Weight, and P = Purity).

qNMR_Workflow Prep 1. Gravimetric Prep Analyte + 3,5-BTFMBA Microbalance precision T1 2. T1 Measurement Inversion Recovery Determine slowest T1 Prep->T1 Param 3. Parameter Setup D1 ≥ 5 × T1 90° Pulse, No Decoupling T1->Param Acq Acq Param->Acq Calc 5. Processing & Math Consistent Integration Molar Ratio Calculation Acq->Calc

Self-validating workflow for accurate and reproducible 19F-qNMR purity determination.

Conclusion

For the assay of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline, 19 F-qNMR presents a distinct analytical advantage over both 1 H-qNMR and HPLC-UV. By exploiting the isolated −CF3​ resonance, analysts can bypass the need for identical reference standards, eliminate solvent background interference, and achieve highly accurate, SI-traceable purity values in a fraction of the time required for chromatographic method development. When executed as a self-validating system—prioritizing precise gravimetric preparation and rigorous T1​ relaxation control— 19 F-qNMR serves as an unimpeachable primary analytical technique for pharmaceutical intermediates.

References

  • New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM. Available at:[Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A. Available at:[Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at:[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. Available at:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy World. Available at:[Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at:[Link]

  • Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC. ChromSoc. Available at:[Link]

Sources

Comparative

Verifying the Structure of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline Reaction Products: A Comparative Guide

Introduction: The Analytical Challenge 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, most notably in the development of spleen tyrosine kinase (Syk) inhibitors based on phenylamino pyrimidine thiazole scaffolds[1].

When subjecting this compound to electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling, predicting and verifying the regiochemistry of the resulting products is a significant analytical challenge. The causality lies in the competing electronic effects on the aromatic ring:

  • -N(Me)H Group: Strongly activating, directing electrophiles to the ortho and para positions.

  • -OMe Group: Activating, also directing ortho/para, but with different steric constraints.

  • -CF₃ Group: Strongly electron-withdrawing, directing meta.

Because these directing forces often conflict, reactions frequently yield a complex mixture of regioisomers. Relying solely on standard analytical techniques is insufficient, as regioisomers possess identical masses and exhibit overlapping aromatic proton signals. This guide objectively compares routine analytical workflows against advanced structural elucidation suites to establish a self-validating system for product verification.

Comparative Analysis of Analytical Suites

To accurately verify the structure of the reaction products, laboratories typically employ one of two analytical tiers. The table below summarizes the quantitative and qualitative performance metrics of these alternatives.

Performance MetricRoutine Analytical SuiteAdvanced Structural Elucidation Suite
Core Instrumentation LC-LRMS (Single Quad), 1D ¹H & ¹³C NMRLC-HRMS (Q-TOF/Orbitrap), 1D ¹H/¹³C/¹⁹F NMR, 2D NMR
Mass Accuracy ± 0.1 Da (Nominal mass only)< 3 ppm (Exact isotopic mass)
Regiochemistry Confidence Low (Cannot distinguish isomers reliably)High (Unambiguous spatial mapping)
Throughput High (< 10 mins per sample)Moderate (1–4 hours per sample)
C-F Coupling Interference High (¹³C spectra obscured by CF₃ quartets)None (Utilizes ¹⁹F-decoupled ¹³C NMR)
Best Used For Reaction monitoring, raw material QCFinal product characterization, impurity profiling

Experimental Protocols: The Advanced Elucidation Suite

Protocol A: LC-HRMS Analysis for Exact Mass and Isomer Profiling

High-Resolution Mass Spectrometry (HRMS) is utilized not just for mass confirmation, but to establish the exact elemental composition of the product, ruling out unexpected side reactions (e.g., demethylation).

  • System Preparation & Blank Validation: Run a solvent blank (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to the sample. Causality: This establishes a baseline and proves that any observed isomer peaks are not the result of column carryover.

  • Sample Preparation: Dissolve 1 mg of the purified reaction product in 1 mL of LC-MS grade methanol. Add a fluorinated internal standard (e.g., 4-fluoroaniline) at a known concentration.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column with a shallow gradient (e.g., 5% to 95% organic over 15 minutes). Causality: A shallow gradient is critical to resolve closely eluting regioisomers that would otherwise co-elute and suppress each other's ionization.

  • Data Acquisition & Validation: Acquire data in positive ESI mode. The system is self-validated if the internal standard exhibits a mass error of < 3 ppm. Confirm the molecular formula of the target product using isotopic pattern matching.

Protocol B: Multi-Nuclear and 2D NMR Spectroscopy

While LC-HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where they are located[3].

  • Sample Preparation: Dissolve 15–20 mg of the product in 0.6 mL of DMSO-d₆ or CDCl₃. Include a certified internal standard (e.g., 1,4-dinitrobenzene) for quantitative NMR (qNMR).

  • ¹⁹F-Decoupled ¹³C NMR: Acquire the ¹³C spectrum while simultaneously applying a decoupling pulse at the ¹⁹F resonant frequency. Causality: The -CF₃ group normally splits adjacent aromatic carbons into complex quartets ( 1JCF​ , 2JCF​ , 3JCF​ ), which drastically reduces signal-to-noise and obscures quaternary carbons. ¹⁹F-decoupling collapses these multiplets into sharp singlets, allowing for rapid and unambiguous carbon counting.

  • 2D NOESY / ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. Causality: NOESY detects protons that are close to each other in 3D space (< 5 Å), regardless of chemical bonds. By observing a cross-peak between the N-methyl protons (singlet, ~2.8 ppm) or the O-methyl protons (singlet, ~3.8 ppm) and the newly introduced substituent (or remaining aromatic protons), you can definitively map the regiochemistry.

  • Orthogonal Validation: The structural assignment is self-validated when the integration of the ¹H NMR signals perfectly matches the proton count of the HRMS-derived molecular formula, and the qNMR purity matches the LC-UV area percentage.

Structural Verification Workflow

The following diagram illustrates the logical decision tree for verifying the reaction products of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline.

G Start Crude Reaction Mixture (3-OMe-N-Me-5-CF3-aniline + Electrophile) LCMS LC-HRMS Analysis (Exact Mass & Purity Check) Start->LCMS Isomers Are Regioisomers Present? (Multiple peaks with identical m/z) LCMS->Isomers Purity > 95% Purification Preparative HPLC (Isomer Separation) LCMS->Purification Purity < 95% Isomers->Purification Yes (Mixture) NMR1D 1D NMR Suite (1H, 19F, 19F-decoupled 13C) Isomers->NMR1D No (Single Product) Purification->LCMS Re-analyze fractions NMR2D 2D NMR Suite (NOESY, HMBC, HSQC) NMR1D->NMR2D Ambiguous Directing Effects Structure Confirmed Regiochemistry & Final Structure NMR1D->Structure Simple/Expected Substitution NMR2D->Structure Spatial/Bond Connectivity Mapped

Caption: Logical workflow for the structural elucidation of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline derivatives.

References

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR Source: ResearchGate / SRCE URL:[Link]

Sources

Validation

A Senior Application Scientist’s Guide to Isomeric Purity Assessment of Substituted Trifluoromethylanilines

Substituted trifluoromethylanilines are a cornerstone class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise positioning of the trifluoromethyl group and other substituents on the anili...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted trifluoromethylanilines are a cornerstone class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise positioning of the trifluoromethyl group and other substituents on the aniline ring is critical, as different isomers can exhibit vastly different pharmacological activities, toxicity profiles, and physicochemical properties.[1] Consequently, the rigorous assessment and control of isomeric purity are not merely a matter of quality control but a fundamental requirement for ensuring therapeutic efficacy and patient safety, as mandated by regulatory bodies like the ICH.[2][3][4]

This guide provides a comparative analysis of the primary analytical techniques for assessing the isomeric purity of substituted trifluoromethylanilines. We will move beyond simple protocol recitation to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most effective strategy for their specific analytical challenges.

The Analytical Landscape: A Comparative Overview

The choice of analytical technique is dictated by the nature of the isomeric difference (positional vs. enantiomeric), the required sensitivity, the sample matrix, and the ultimate goal of the analysis—be it routine quality control or definitive structural elucidation of a novel impurity. The four principal techniques in our arsenal are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Each method offers a unique set of advantages and limitations, which are summarized below.

Technique Primary Application Key Strengths Limitations
HPLC (High-Performance Liquid Chromatography) Quantification of positional isomers; routine purity testing.[5][6]Robust, highly precise, versatile for non-volatile and thermally labile compounds, widely available.[5][6]Requires a chromophore for UV detection; can consume significant volumes of organic solvents.
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and quantification of volatile isomers and impurities.[5][6]Exceptional separation efficiency, high sensitivity, provides structural information from mass fragmentation patterns for definitive ID.[5][6]Requires analytes to be volatile and thermally stable; risk of thermal degradation for some derivatives.[5]
SFC (Supercritical Fluid Chromatography) Chiral separations (enantiomers); "green" alternative to HPLC.[7][8]Extremely fast separations, significantly reduced organic solvent consumption, lower viscosity allows for higher flow rates.[9][10]Requires specialized instrumentation; method development can be more complex than standard HPLC.
NMR (Nuclear Magnetic Resonance) Spectroscopy Definitive structural elucidation of isomers; confirmation of substitution patterns.[5][11]Unparalleled for structural information; ¹⁹F NMR is a direct and sensitive probe for the -CF₃ group environment.[5]Inherently low sensitivity compared to chromatography; not ideal for trace-level quantification without specialized techniques (qNMR).

Strategic Workflow for Isomeric Purity Assessment

A robust analytical strategy often involves a multi-technique approach. Chromatography is used for separation and quantification, while spectroscopy provides unequivocal structural proof.

G cluster_0 Phase 1: Separation & Quantification cluster_1 Phase 2: Structural Confirmation Sample Trifluoromethylaniline Sample Decision_Point What is the primary isomeric concern? Sample->Decision_Point Positional Positional Isomers Decision_Point->Positional Positional Chiral Chiral Enantiomers Decision_Point->Chiral Chiral HPLC HPLC-UV/PDA Analysis Positional->HPLC Standard Method GCMS GC-MS Analysis Positional->GCMS If Volatile SFC Chiral SFC Analysis Chiral->SFC Preferred Method Quant_Report Quantitative Purity Report (Peak Area %) HPLC->Quant_Report GCMS->Quant_Report SFC->Quant_Report Isolate Isolate Impurity Peak (e.g., via Prep-HPLC) Quant_Report->Isolate If unknown impurity > 0.1% (ICH Guideline) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Isolate->NMR Structure Definitive Structure Elucidation NMR->Structure G cluster_0 NMR-Based Isomer Differentiation Input Isolated Isomer H_NMR ¹H NMR (Proton NMR) Input->H_NMR C_NMR ¹³C NMR (Carbon NMR) Input->C_NMR F_NMR ¹⁹F NMR (Fluorine NMR) Input->F_NMR Output Confirmed Structure H_NMR->Output Aromatic splitting patterns reveal proton connectivity C_NMR->Output Number of unique signals reveals molecular symmetry F_NMR->Output Chemical shift confirms -CF₃ group's environment

Sources

Safety & Regulatory Compliance

Safety

3-methoxy-N-methyl-5-(trifluoromethyl)aniline proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical, highly engineered extension of the laboratory workflow. The disposal of 3-methoxy-N-methyl-5-(tri...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical, highly engineered extension of the laboratory workflow. The disposal of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline presents a multifaceted physicochemical challenge. We are managing an electron-rich aromatic system—rendered highly lipophilic by methoxy and N-methylamine groups—juxtaposed with a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group.

This specific molecular architecture dictates our entire safety and disposal strategy: thermal destruction must be aggressive enough to break robust C-F bonds, while off-gas and aqueous management must neutralize the resulting acidic, oxidative, and biologically refractory byproducts. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and ultimate destruction of this compound.

Hazard Profile & Operational Causality

Before executing any disposal protocol, it is essential to understand the mechanistic reasons behind the hazards. Aniline derivatives are highly toxic and can induce methemoglobinemia (oxidizing Fe 2+ to Fe 3+ in hemoglobin), while halogenated functional groups complicate thermal degradation[1].

Table 1: Physicochemical & Hazard Profile of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline

ParameterValue / Hazard DescriptionCausality / Operational Impact
Target Bonds C-F (strong), C-N, Aromatic C-CRequires sustained temperatures >1800°F for complete thermal cleavage[2].
Combustion Byproducts HF, NO x​ , CO, CO 2​ Necessitates downstream alkaline wet scrubbing to prevent atmospheric acid rain[3].
Biological Toxicity Methemoglobinemia inducer, aquatic toxinMandates strict segregation; simple hydrolysis or drain disposal is strictly prohibited[2].
Physical State Combustible organic liquidRequires inert absorbents (e.g., vermiculite) during spills; sawdust will create a fire hazard[1].

Disposal Decision Matrix

The segregation of waste at the source is the most critical step in preventing secondary environmental contamination. The following workflow illustrates the logical routing of different waste streams.

G Start Waste Generation: 3-Methoxy-N-methyl- 5-(trifluoromethyl)aniline Aqueous Aqueous Waste (<1% Concentration) Start->Aqueous Segregation Organic Organic/Solid Waste (High Concentration) Start->Organic Segregation AOP Advanced Oxidation Process (AOP) Aqueous->AOP HO• Radical Treatment Incineration High-Temp Incineration (>1800°F) Organic->Incineration Thermal Destruction Discharge Safe Discharge / Landfill AOP->Discharge Verification (pH/TOC) Scrubber Alkaline Wet Scrubber (Neutralize HF/NOx) Incineration->Scrubber Flue Gas (HF, NOx) Scrubber->Discharge Neutralized Effluent

Workflow for the segregation, thermal destruction, and chemical neutralization of aniline waste.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm that the chemical hazard has been successfully mitigated.

Protocol 1: Emergency Spill Response & Decontamination

Causality: Anilines are lipophilic and rapidly absorbed through the skin, causing systemic toxicity[1]. The presence of the trifluoromethyl group increases volatility.

  • Evacuation and Isolation: Immediately evacuate the immediate area. Eliminate all ignition sources, as aniline derivatives are combustible liquids[1].

  • PPE Donning: Don a full-face particle respirator (or SCBA for large spills), heavy-duty nitrile or neoprene gloves, and a chemical-resistant suit[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[1]. Do not use combustible materials like sawdust.

  • Neutralization and Collection: Carefully scoop the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Self-Validating Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate residual aniline into its water-soluble salt form, followed by a soap and water wash[4]. Validation: Verify clearance by swabbing the area and checking the pH (the surface should return to a neutral pH of 7).

Protocol 2: High-Temperature Incineration (Organic/Solid Waste)

Causality: Simple hydrolysis or landfilling of fluorinated anilines leads to persistent environmental contamination[2]. Thermal destruction must be aggressive enough to cleave the C-F bond (bond dissociation energy ~485 kJ/mol).

  • Primary Combustion: Inject the organic waste stream into a rotary kiln incinerator operating at >1800°F (982°C)[2]. Maintain a gas-phase residence time of at least 2.0 seconds to ensure complete destruction.

  • Quenching: Rapidly cool the exhaust gases to <400°F using a water quench. Causality: This rapid temperature drop prevents the de novo synthesis of toxic dioxins and furans in the exhaust stream[3].

  • Alkaline Wet Scrubbing: Route the cooled flue gas through a packed-bed wet scrubber circulating a mixture of sodium hydroxide (NaOH) and slaked lime (Ca(OH) 2​ )[2]. Causality: While NaOH neutralizes HF, it forms soluble NaF. Using slaked lime precipitates the fluoride as insoluble calcium fluoride (CaF 2​ ), preventing water contamination[2].

  • Effluent Validation: Continuously monitor the scrubber effluent for pH and fluoride ion concentration. The visible precipitation of CaF 2​ confirms the successful capture of hydrogen fluoride.

Table 2: Incineration & Scrubbing Operational Parameters

StageParameterTarget ValueScientific Rationale
Primary Chamber Temperature>1800°F (982°C)Ensures thermal destruction of the stable aromatic ring and C-F bonds[2].
Residence Time Gas Phase>2.0 secondsPrevents the formation of secondary volatile organics.
Scrubber Quench Temperature Drop<400°F rapidlyRapid cooling prevents the thermodynamic reforming of dioxins[3].
Alkaline Scrubber ReagentCa(OH) 2​
  • NaOH
Neutralizes HF to insoluble CaF 2​ ; removes NO x​ species[2].
Protocol 3: Advanced Oxidation Process (AOP) for Aqueous Effluents

Causality: Trace aqueous waste (<1% concentration) cannot be economically incinerated, yet aniline derivatives are highly toxic to the biological organisms used in standard wastewater treatment[5]. AOPs generate hydroxyl radicals (HO•) with an oxidation potential of 2.8 eV, which non-selectively degrade the refractory aromatic rings[5].

  • Acidification: Adjust the pH of the aqueous waste to 3.0 using sulfuric acid. Causality: Fenton's reagent is most efficient at highly acidic pH levels where Fe 2+ remains soluble[6].

  • Radical Generation: Add catalytic amounts of ferrous sulfate (FeSO 4​ ), followed by the slow, metered addition of 30% hydrogen peroxide (H 2​ O 2​ ).

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours with continuous stirring. The cleavage of the aromatic ring will cause the solution to transition from a dark/colored state to clear.

  • Biological Polishing (Validation): Once Total Organic Carbon (TOC) is reduced by >80%, neutralize the pH to 7.0 and route the effluent to a standard biological treatment facility for final degradation[5].

Sources

Handling

Personal protective equipment for handling 3-methoxy-N-methyl-5-(trifluoromethyl)aniline

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly specialized, functionally dense aniline derivative utilized in advanced drug development and chemical synthesis[1]. While its unique structura...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline (CAS: 1260854-98-5) is a highly specialized, functionally dense aniline derivative utilized in advanced drug development and chemical synthesis[1]. While its unique structural motifs—specifically the trifluoromethyl (-CF3) and methoxy (-OCH3) groups—confer valuable physicochemical properties for medicinal chemistry, they also drastically amplify the molecule's toxicological profile.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers with the mechanistic reasoning behind our safety protocols. By understanding why specific Personal Protective Equipment (PPE) and operational workflows are required, laboratories can establish self-validating safety systems that prevent severe exposure incidents.

Mechanistic Toxicology: The "Why" Behind the Safety Protocols

To handle this compound safely, one must understand its dual-threat toxicological mechanism: hyper-lipophilicity and erythrocyte redox cycling .

  • Accelerated Transdermal Absorption: Unsubstituted aniline is already known for its rapid skin penetration. The addition of a trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity (LogP). This allows the chemical to bypass the skin's aqueous barriers and rapidly enter systemic circulation[2]. Standard nitrile gloves are easily permeated by such non-polar organic solvents, making them insufficient for prolonged handling.

  • Methemoglobinemia & Hemolysis: Once absorbed, the aniline core undergoes hepatic CYP450 oxidation to form highly toxic N-hydroxy metabolites (e.g., phenylhydroxylamine derivatives). These metabolites penetrate erythrocytes (RBCs) and initiate a destructive redox cycle. They oxidize the ferrous iron (Fe2+) in oxyhemoglobin to its ferric state (Fe3+), forming methemoglobin. This halts oxygen transport, leading to severe tissue hypoxia, cyanosis, and eventual erythrocyte hemolysis ()[3].

Toxicology A 3-Methoxy-N-methyl-5- (trifluoromethyl)aniline B Hepatic CYP450 Oxidation A->B Absorption C N-hydroxy Metabolite Formation B->C Metabolism D Erythrocyte (RBC) Penetration C->D Circulation E Oxyhemoglobin (Fe2+) Oxidation D->E Redox Cycling F Methemoglobin (Fe3+) & ROS Generation E->F G Tissue Hypoxia & Hemolysis F->G Pathogenesis

Caption: Mechanism of aniline-derivative induced methemoglobinemia and erythrocyte toxicity.

Quantitative Hazard Profile

Understanding the physical parameters of the chemical dictates our logistical approach to containment and disposal.

Property / Hazard IndicatorValue / DescriptionOperational Implication
CAS Number 1260854-98-5Unique identifier for SDS cross-referencing and waste tracking[1].
Molecular Weight 205.18 g/mol High mass, but highly lipophilic due to -CF3 and -OCH3 groups.
Primary Target Organs Blood (Erythrocytes), Liver, KidneysRequires systemic monitoring (cyanosis, hypoxia) post-exposure[2].
GHS Classification Acute Tox. (Oral/Dermal/Inhalation)Mandates strict zero-exposure handling protocols and closed systems[4].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the toxicological mechanisms outlined above, the following PPE is strictly required. Do not deviate from these specifications.

PPE CategorySpecificationScientific Rationale
Hand Protection Butyl rubber or Silver Shield laminate gloves Standard nitrile is insufficient for prolonged exposure. The -CF3 group increases lipophilicity, accelerating transdermal permeation through standard elastomers.
Eye/Face Protection Chemical safety goggles + Face shield Prevents ocular exposure to highly irritating and toxic vapors/splashes, which can cause severe corneal damage[2].
Body Protection Impervious lab coat (e.g., Tyvek) & closed-toe shoesPrevents systemic toxicity via accidental skin contact and subsequent rapid dermal absorption[2].
Respiratory Protection Fume hood (Face velocity 80-120 fpm)Prevents inhalation of volatile toxic vapors. If handling outside a hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is mandatory[2].

Experimental & Operational Workflow

To ensure a self-validating safety system, follow this step-by-step methodology for handling the chemical during synthesis or assay preparation.

Workflow Start 1. Fume Hood Preparation & PPE Verification Transfer 2. Chemical Transfer (Closed-system / Schlenk) Start->Transfer Reaction 3. Reaction Execution & Thermal Monitoring Transfer->Reaction Quench 4. Quenching & Workup (In-hood neutralization) Reaction->Quench Waste 5. Waste Segregation (Halogenated Organic Waste) Quench->Waste Decon 6. Decontamination (Surface wipe-down) Waste->Decon

Caption: Standard operating procedure workflow for handling fluorinated aniline derivatives.

Step 1: Pre-Operational Setup & Fume Hood Verification

  • Verify the fume hood face velocity is actively measuring between 80-120 feet per minute (fpm).

  • Clear the workspace of strong oxidizers, acids, and acid chlorides, as anilines can react vigorously and exothermically with these incompatible materials[5].

  • Don all mandatory PPE (Butyl gloves, goggles, Tyvek coat).

Step 2: Chemical Transfer

  • Due to the volatility and toxicity of the compound, perform all transfers using a closed-system syringe or Schlenk line techniques to minimize vapor release.

  • Place a secondary chemical-resistant containment tray under the reaction vessel to catch potential spills.

Step 3: Reaction Execution & Quenching

  • Monitor the reaction temperature closely. Anilines can undergo rapid exothermic reactions when exposed to electrophiles.

  • Upon completion, quench the reaction slowly inside the fume hood. Neutralize any unreacted aniline with a dilute acidic workup (e.g., 1M HCl) to form the water-soluble anilinium salt. This significantly reduces its volatility and dermal toxicity during the extraction phase.

Emergency Response & Decontamination Plan

In the event of an exposure, immediate and scientifically sound action is required to prevent systemic poisoning.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Crucial: Do not use aggressive scrubbing or harsh soaps initially, as this increases local capillary blood flow and accelerates the systemic absorption of the lipophilic chemical ()[2].

  • Inhalation or Suspected Systemic Exposure: Move the affected individual to fresh air immediately. Monitor for signs of methemoglobinemia, which present clinically as headache, dizziness, and cyanosis (bluish discoloration of the lips and nail beds)[3].

  • Medical Intervention: Administer 100% supplemental oxygen if available. Note that standard pulse oximetry may be highly inaccurate in the presence of methemoglobin. Clinical treatment may require intravenous methylene blue , the standard clinical antidote for severe aniline-induced methemoglobinemia ()[6].

Waste Disposal Plan

Improper disposal of fluorinated anilines poses severe environmental and laboratory hazards.

  • Segregation: Collect all organic layers, unreacted starting materials, and solvent washes into a designated Halogenated Organic Waste container. The presence of the trifluoromethyl group strictly prohibits disposal in standard non-halogenated waste streams.

  • Glassware Decontamination: Decontaminate glassware inside the fume hood by rinsing with a polar aprotic solvent (like acetone) followed by a dilute acid wash. Collect all rinses in the hazardous waste container.

  • Surface Decontamination: Wipe down the fume hood surface with an appropriate solvent and dispose of the contaminated wipes as solid hazardous waste in a sealed, clearly labeled container.

References

  • Medical Management Guidelines for Aniline , Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. URL:[Link]

  • Contribution of aniline metabolites to aniline-induced methemoglobinemia , Harrison JH Jr, Jollow DJ. Molecular Pharmacology (PubMed). URL:[Link]

  • Aniline derivative-induced methemoglobin in rats , Singh H, Purnell ET. Journal of Environmental Pathology, Toxicology and Oncology (PubMed). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-methyl-5-(trifluoromethyl)aniline
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Reactant of Route 2
3-methoxy-N-methyl-5-(trifluoromethyl)aniline
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